3-Isopropylphenyl carbonochloridate
Description
BenchChem offers high-quality 3-Isopropylphenyl carbonochloridate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isopropylphenyl carbonochloridate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H11ClO2 |
|---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
(3-propan-2-ylphenyl) carbonochloridate |
InChI |
InChI=1S/C10H11ClO2/c1-7(2)8-4-3-5-9(6-8)13-10(11)12/h3-7H,1-2H3 |
InChI Key |
CCEZRCFZNXFCJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC(=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
3-Isopropylphenyl Carbonochloridate (CAS 42571-85-7): A Technical Guide to Properties, Mechanistic Solvolysis, and Synthetic Applications
Executive Summary
3-Isopropylphenyl carbonochloridate (also known as 3-isopropylphenyl chloroformate) is a highly reactive, versatile electrophilic reagent utilized extensively in organic synthesis, protecting group chemistry, and prodrug development. By combining the acylating power of a chloroformate with the steric and lipophilic properties of a meta-isopropyl substituted aromatic ring, this compound offers unique kinetic stability and structural advantages over standard aliphatic or unsubstituted aryl chloroformates. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and field-proven experimental protocols.
Chemical Identity & Physicochemical Profiling
Understanding the baseline properties of 3-isopropylphenyl carbonochloridate is critical for predicting its behavior in various solvent systems and its shelf-life stability. The meta-isopropyl substitution provides a distinct inductive electron-donating effect (+I) while introducing moderate steric shielding around the reactive center.
| Property | Value / Description |
| Chemical Name | 3-Isopropylphenyl carbonochloridate |
| Common Synonyms | 3-Isopropylphenyl chloroformate; m-Cumenyl chloroformate |
| CAS Registry Number | 42571-85-7[1] |
| Molecular Formula | C₁₀H₁₁ClO₂[1] |
| Molecular Weight | 198.65 g/mol [1] |
| SMILES String | O=C(Cl)Oc1cc(C(C)C)ccc1[1] |
| Physical State | Liquid (Moisture-sensitive) |
| Storage Requirements | 2–8°C, inert atmosphere (Argon/N₂)[1] |
| Primary Hazard Class | Corrosive (Class 8), causes severe skin burns and eye damage[1] |
Mechanistic Dynamics: Solvolysis & Acyl Transfer
The reactivity of aryl chloroformates is fundamentally different from that of standard acyl chlorides. In chloroformate esters, the lone pair of electrons on the ether oxygen provides resonance stabilization to the carbonyl ground state, meaning the chloride leaving group is not easily cleaved by weak incoming nucleophiles or solvent molecules[2].
Kinetic studies utilizing the extended Grunwald-Winstein linear free energy relationships (LFERs) demonstrate that aryl chloroformates predominantly undergo a bimolecular tetrahedral addition-elimination mechanism rather than a unimolecular ionization (
-
Addition-Elimination: The nucleophile attacks the
hybridized carbonyl carbon, forming a transient tetrahedral intermediate. The subsequent collapse of this intermediate, driven by the reformation of the carbon-oxygen double bond, ejects the chloride ion[2]. -
Causality of the 3-Isopropyl Group: Unlike para-methoxy or para-nitro substituents which strongly dictate reactivity through direct resonance, the meta-isopropyl group influences the reaction primarily through inductive effects and steric hindrance. This results in a controlled, predictable acylation rate that minimizes runaway exothermic degradation, making it highly suitable for selective amine protection.
Fig 1: Bimolecular addition-elimination mechanism of 3-isopropylphenyl carbonochloridate.
Strategic Applications in Drug Design
Amine Protection (Carbamate Formation)
In complex peptide synthesis or alkaloid modification, 3-isopropylphenyl carbonochloridate is utilized to mask primary and secondary amines as stable carbamates. The resulting protecting group is highly resistant to acidic conditions (unlike Boc groups) and requires specific reductive or strongly basic conditions for cleavage, allowing for orthogonal protection strategies.
Prodrug Linker Technologies
A major hurdle in drug development is the poor oral bioavailability of highly polar, amine-containing active pharmaceutical ingredients (APIs). By reacting the API with 3-isopropylphenyl carbonochloridate, researchers generate a lipophilic carbamate prodrug.
-
The Lipophilicity Factor: The isopropyl moiety significantly increases the LogP of the molecule, enhancing passive diffusion across the intestinal epithelium and the blood-brain barrier (BBB).
-
Enzymatic Cleavage: Once systemic circulation is reached, endogenous carboxylesterases cleave the carbamate, releasing the active amine, carbon dioxide, and 3-isopropylphenol (which is subsequently metabolized and excreted).
Validated Experimental Methodologies
The following protocol outlines a self-validating workflow for the N-acylation of a primary amine using 3-isopropylphenyl carbonochloridate.
Protocol: N-Protection of Primary Amines
Objective: Synthesize a stable 3-isopropylphenyl carbamate.
Reagents & Materials:
-
Target Amine (1.0 equiv)
-
3-Isopropylphenyl carbonochloridate (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous Dichloromethane (DCM) (0.1 M relative to amine)
Step-by-Step Procedure:
-
Preparation: Dissolve the target amine in anhydrous DCM under an argon atmosphere. Add DIPEA (2.0 equiv).
-
Causality: DIPEA is a non-nucleophilic base. It acts as an acid scavenger to neutralize the HCl byproduct without competing with the amine for the electrophilic chloroformate.
-
-
Temperature Control: Cool the reaction flask to 0°C using an ice-water bath.
-
Causality: Chloroformate additions are highly exothermic. 0°C suppresses the formation of symmetric ureas and prevents solvent boil-off.
-
-
Addition: Add 3-isopropylphenyl carbonochloridate (1.1 equiv) dropwise over 15 minutes.
-
Self-Validation Checkpoint 1: Observe the formation of a faint white haze or precipitate. This is the DIPEA·HCl salt, confirming that acyl transfer and chloride elimination are actively occurring.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
-
Self-Validation Checkpoint 2: Monitor via TLC (Thin Layer Chromatography). The disappearance of the ninhydrin-active baseline spot (free amine) and the appearance of a higher-Rf UV-active spot confirms reaction completion.
Protocol: Safe Quenching & Workup
Chloroformates are acutely toxic and corrosive[2]. Unreacted reagent must be thoroughly destroyed before aqueous extraction.
-
Quenching: Add 2.0 mL of Methanol (MeOH) directly to the reaction mixture and stir for 30 minutes.
-
Causality: Methanol rapidly attacks any residual chloroformate, converting it into methyl 3-isopropylphenyl carbonate, a stable, non-corrosive, and non-lachrymatory byproduct.
-
-
Extraction: Dilute the mixture with additional DCM and wash sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Fig 2: Step-by-step synthetic workflow for amine protection using aryl chloroformates.
References
- BLD Pharm. "49561-88-8 | 3-(tert-Butyl)phenyl carbonochloridate (Includes Catalog Data for CAS 42571-85-7)." BLD Pharm Catalog.
- D'Souza, M. J., et al. "Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters." International Journal of Molecular Sciences, MDPI.
- Kevill, D. N., & D'Souza, M. J. "Classical tosylate/chloride leaving group approach supports a tetrahedral transition state for additions to trigonal carbon." PMC / NIH.
- D'Souza, M. J., et al. "Detailed analysis for the solvolysis of isopropenyl chloroformate." European Journal of Chemistry.
Sources
Technical Comparative Guide: 2-Isopropylphenyl vs. 3-Isopropylphenyl Chloroformate
Executive Summary
This technical guide provides a rigorous structural and functional comparison between 2-isopropylphenyl chloroformate (2-IPCF) and 3-isopropylphenyl chloroformate (3-IPCF) . While these two compounds are constitutional isomers sharing the molecular formula
-
2-IPCF (Ortho): Characterized by significant steric hindrance at the carbonyl center. This isomer is the primary intermediate for the carbamate insecticide Isoprocarb. Its reactivity is kinetically controlled by the bulk of the isopropyl group adjacent to the reaction site.
-
3-IPCF (Meta): Characterized by a lack of steric interference. Its reactivity is governed primarily by electronic effects (weak inductive donation), making it kinetically faster in nucleophilic substitutions than its ortho counterpart but less stable to hydrolysis.
Part 1: Chemical Identity & Physical Properties[1][2]
The following table consolidates the physicochemical data for both isomers. Note the distinct CAS registry numbers, which are critical for supply chain verification.
| Feature | 2-Isopropylphenyl Chloroformate (Ortho) | 3-Isopropylphenyl Chloroformate (Meta) |
| CAS Registry Number | 42571-81-3 | 42571-85-7 |
| Common Abbreviation | 2-IPCF / o-Cumenyl Chloroformate | 3-IPCF / m-Cumenyl Chloroformate |
| Molecular Weight | 198.65 g/mol | 198.65 g/mol |
| Physical State | Colorless to pale yellow liquid | Colorless liquid |
| Boiling Point | 97–98 °C (at 12 Torr) | ~100–105 °C (at 12 Torr)* |
| Key Precursor | 2-Isopropylphenol (CAS 88-69-7) | 3-Isopropylphenol (CAS 618-45-1) |
| Primary Application | Agrochemical synthesis (Isoprocarb) | Fine chemical intermediate |
*Predicted based on boiling point trends of meta-substituted phenols vs. ortho-substituted phenols.
Part 2: Structural Analysis & Reactivity Mechanisms
The Ortho Effect (Steric Hindrance)
The defining feature of 2-IPCF is the proximity of the isopropyl group (
-
Steric Shielding: The isopropyl group rotates to minimize torsional strain, often placing a methyl group in a position that physically blocks the trajectory of incoming nucleophiles (such as amines or water) toward the carbonyl carbon.
-
Kinetic Consequence: Nucleophilic attack follows an
-like addition-elimination mechanism. In 2-IPCF, the formation of the tetrahedral intermediate is energetically costlier due to van der Waals repulsion between the nucleophile and the ortho-isopropyl group.
Electronic Effects (Hammett Correlation)
-
3-IPCF (Meta): The isopropyl group is in the meta position, too distant to exert steric influence. The reactivity is dictated by the inductive effect (
). Alkyl groups are weakly electron-donating. This increases the electron density on the benzene ring, which is slightly transmitted to the oxygen, making the carbonyl carbon less electrophilic than in unsubstituted phenyl chloroformate. -
Comparison:
-
Electrophilicity: Phenyl Chloroformate > 3-IPCF > 2-IPCF.
-
Hydrolytic Stability: 2-IPCF > 3-IPCF > Phenyl Chloroformate.
-
Visualizing the Reaction Pathway
The following diagram illustrates the synthesis and subsequent nucleophilic attack (aminolysis), highlighting the steric blockade present in the 2-isomer.
Figure 1: Comparative reaction pathways. Note the "Slower Kinetics" pathway for the 2-isomer due to the ortho-isopropyl blockade.
Part 3: Synthesis Protocol (Phosgenation)
Safety Warning: Phosgene is highly toxic.[1][2] All operations must be performed in a specialized fume hood with caustic scrubbers.
Reaction Design
The synthesis involves the reaction of the corresponding isopropylphenol with phosgene.
Step-by-Step Methodology
This protocol is optimized for 2-IPCF , accounting for its steric resistance. For 3-IPCF, the catalyst load can be reduced by 50%.
-
Setup: Equip a 3-neck round-bottom flask with a dry ice condenser, mechanical stirrer, and phosgene inlet dip tube. Connect the exhaust to a NaOH scrubber.
-
Solvent Charge: Dissolve 1.0 eq of 2-isopropylphenol in anhydrous Toluene (concentration ~2M).
-
Catalysis: Add 1–2 mol% N,N-Dimethylformamide (DMF) .
-
Why DMF? DMF forms the Vilsmeier-Haack type active species (
) with phosgene, which is a more potent electrophile than phosgene itself, helping overcome the steric hindrance of the ortho-isopropyl group.
-
-
Phosgenation:
-
Cool the mixture to 0–5 °C.
-
Introduce gaseous Phosgene (1.1–1.2 eq) slowly.
-
Observation: For 2-IPCF, maintain temperature <10°C to prevent de-alkylation. For 3-IPCF, the reaction is more exothermic; control feed rate strictly.
-
-
Degassing: Once phosgene addition is complete, warm to room temperature and purge with Nitrogen for 2 hours to remove excess phosgene and HCl.
-
Purification: Distill under reduced pressure (vacuum).
-
2-IPCF Target: Collect fraction at 97–98 °C / 12 Torr.
-
Part 4: Applications & Selection Guide
Why 2-IPCF is the Industry Standard
Despite the steric hindrance making it harder to synthesize, 2-IPCF is the dominant isomer in industrial applications, specifically for Isoprocarb (MIPC) production.
-
Biological Efficacy: The ortho-substitution pattern in the final carbamate mimics the structure of acetylcholine more effectively in the target insect's acetylcholinesterase enzyme active site.
-
Stability: The same steric hindrance that slows synthesis also protects the final carbamate drug from premature hydrolytic degradation in the field.
When to Use 3-IPCF
Researchers utilize 3-IPCF in Structure-Activity Relationship (SAR) studies to:
-
Probe Steric Bulk: By keeping the lipophilicity constant (same isopropyl group) but removing the steric block, scientists can isolate the electronic contribution of the phenyl ring.
-
Fine Chemical Derivatization: Used when a protecting group is needed that is slightly more stable than phenyl chloroformate but more reactive than the ortho-derivative.
Part 5: References
-
BenchChem. (2025).[3] A Comparative Guide to the Reactivity of Ortho-Substituted Phenyl Benzoates. Retrieved from
-
CAS Common Chemistry. (2026).[4] 2-(1-Methylethyl)phenyl carbonochloridate (CAS 42571-81-3). Retrieved from
-
University of Hertfordshire. (2026). Isoprocarb (PPDB) - Synthesis and Precursors. Retrieved from
-
BLD Pharm. (2025).[5] 3-Isopropylphenyl carbonochloridate (CAS 42571-85-7) Product Data. Retrieved from
-
Kevill, D. N., & D'Souza, M. J. (1997). Correlation of the rates of solvolysis of phenyl chloroformate. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from
Sources
- 1. Isopropenyl chloroformate | C4H5ClO2 | CID 93846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Isopropyl chloroformate | C4H7ClO2 | CID 7917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 36018-20-9|3,4-Dimethylphenyl carbonochloridate|BLD Pharm [bldpharm.com]
m-Cumenyl chloroformate chemical structure and molecular weight
An In-depth Technical Guide to m-Cumenyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Situating m-Cumenyl Chloroformate in Modern Organic Synthesis
Chloroformates, as a class of reagents with the general structure ROC(O)Cl, are foundational tools in organic chemistry, serving as highly reactive and versatile intermediates.[1] They are formally esters of the unstable chloroformic acid and function analogously to acyl chlorides, enabling the efficient introduction of alkoxycarbonyl groups onto various nucleophiles.[2] Their utility is paramount in the construction of pharmaceuticals, agrochemicals, and polymers.[3][4]
This guide focuses on a specific, yet significant member of this family: m-Cumenyl chloroformate , also known by its systematic IUPAC name, 3-isopropylphenyl carbonochloridate . The presence of the m-cumenyl (3-isopropylphenyl) group imparts distinct steric and electronic properties to the molecule, influencing its reactivity, stability, and the characteristics of its derivative products. For drug development professionals, understanding these nuances is critical for designing synthetic routes that yield molecules with desired solubility, stability, and biological activity. This document provides a comprehensive overview of its core chemical structure, molecular weight, synthesis, reactivity, and application, with the aim of equipping researchers with the knowledge to effectively utilize this reagent in complex synthetic challenges.
Core Chemical Identity and Physicochemical Properties
The defining features of a reagent are its structure and resulting physical properties. These data points are crucial for reaction setup, solvent selection, and purification strategies.
Chemical Structure
m-Cumenyl chloroformate consists of a chloroformate group (-O-C(O)-Cl) attached to a benzene ring, which is substituted with an isopropyl group at the meta (3-) position.
Caption: Generalized synthesis workflow for m-Cumenyl chloroformate.
The choice of phosgene equivalent (liquid diphosgene vs. solid triphosgene) is a critical experimental decision, balancing reactivity with significant safety and handling considerations. [5]Triphosgene, a solid, is often preferred in laboratory settings for its comparative ease of handling over gaseous phosgene. [3][4]
Applications in Research and Drug Development
The primary utility of m-Cumenyl chloroformate is as a reagent for introducing the m-cumenyloxycarbonyl (m-Cym-O-C(O)-) group onto nucleophilic moieties, particularly amines and alcohols. This function is central to the field of protecting group chemistry.
-
Protecting Group Chemistry: In multi-step syntheses, it is often necessary to temporarily block a reactive functional group (like an amine) to prevent it from interfering with reactions elsewhere in the molecule. The m-cumenyloxycarbonyl group serves as such a "protecting group."
-
Modulation of Physicochemical Properties: The introduction of the m-cumenyl group significantly increases the lipophilicity and steric bulk of a molecule. This can be strategically employed in drug development to:
-
Enhance solubility in organic solvents, simplifying purification.
-
Improve a drug candidate's membrane permeability.
-
Sterically direct subsequent reaction steps to a different part of the molecule.
-
-
Derivatization for Analysis: Similar to other chloroformates, it can be used as a derivatization agent to convert polar, non-volatile analytes (e.g., amino acids, small polar drugs) into less polar, more volatile esters or carbamates suitable for analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS). [1]
Experimental Protocol: Amine Protection using m-Cumenyl Chloroformate
Trustworthy Methodology: The following protocol describes a robust, self-validating system for the protection of a primary amine. This is a modified Schotten-Baumann reaction, a standard and reliable method for acylation in the presence of a base.
Objective: To protect a generic primary amine (R-NH₂) with the m-cumenyloxycarbonyl group.
Materials:
-
Generic Primary Amine (1.0 eq)
-
m-Cumenyl chloroformate (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Tertiary amine base (e.g., Triethylamine or DIPEA, 1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Reaction flask, magnetic stirrer, dropping funnel, ice bath
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen), dissolve the primary amine (1.0 eq) and the tertiary amine base (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath. Causality: This is critical to control the exothermicity of the reaction and prevent potential side reactions.
-
Reagent Addition: Dissolve m-Cumenyl chloroformate (1.1 eq) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the chloroformate solution dropwise to the cooled amine solution over 15-30 minutes. Causality: Slow addition ensures the reaction remains at a low temperature and prevents localized high concentrations of the highly reactive chloroformate.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with brine. Self-Validation: Each wash removes specific impurities, and clean phase separation is an indicator of a successful workup.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel if necessary to yield the pure m-cumenyloxycarbonyl-protected amine.
Safety and Handling
Chloroformates as a class are hazardous reagents that demand stringent safety protocols. [1]
-
Toxicity and Corrosivity: They are toxic, corrosive, and lachrymatory (tear-inducing). Exposure can cause severe burns to the skin, eyes, and respiratory tract. [6]All handling must be performed in a well-ventilated chemical fume hood.
-
Moisture Sensitivity: m-Cumenyl chloroformate is highly reactive with water and moisture. [1]This hydrolysis reaction releases corrosive hydrochloric acid and the corresponding phenol. [1]Containers must be kept tightly sealed under an inert atmosphere (e.g., nitrogen or argon).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and splash-proof safety goggles.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like water, bases, and alcohols. Refrigeration is often recommended.
References
-
Georganics. (n.d.). Chloroformates. Retrieved March 7, 2026, from [Link]
- Gharda Chemicals LTD. (2005, July 19). Process for preparing alkyl/aryl chloroformates. U.S. Patent No. 6,919,471B2.
-
Gharda Chemicals LTD. (2005, July 19). Process for preparing alkyl/aryl chloroformates. Justia Patents. [Link]
-
Pattison, V. A., Colson, J. G., & Carr, R. L. K. (1966). Reaction of aryl chloroformates with dimethylformamide. Facile in situ synthesis of .alpha.-chlorocresols. The Journal of Organic Chemistry, 31(12), 4139-4141. [Link]
-
LookChem. (n.d.). Cas 108-23-6, Isopropyl chloroformate. Retrieved March 7, 2026, from [Link]
- General Electric Company. (2006). Method for the preparation of aliphatic chloroformates. WIPO Patent Application WO/2006/044575A1.
- Bayer Aktiengesellschaft. (1982). Process for the preparation of chloroformic acid aryl esters. U.S. Patent No. 4,366,102A.
-
Royal Society of Chemistry. (2005). Supplementary Material (ESI) for Chemical Communications. Retrieved March 7, 2026, from [Link]
-
PubChem. (n.d.). Isopropyl chloroformate. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
European Chemicals Agency (ECHA). (2013). Isopropyl chloroformate. Retrieved March 7, 2026, from [Link]
-
Shanghai Zuyue New Material Technology Co., Ltd. (2021). Preparation method for synthesizing isopropyl chloroformate through reaction of isopropanol and phosgene. CN113398934A. Patsnap. [Link]
-
Idemitsu Kosan Co., Ltd. (2012). Method for producing chloroformate compound. Patent No. 3489216. [Link]
-
New Jersey Department of Health. (n.d.). Poison Fact Sheet: Isopropyl Chloroformate. Retrieved March 7, 2026, from [Link]
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- 1. Chloroformates - Georganics [georganics.sk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. Preparation method for synthesizing isopropyl chloroformate through reaction of isopropanol and phosgene - Eureka | Patsnap [eureka.patsnap.com]
- 6. kansashealthsystem.com [kansashealthsystem.com]
Carbonochloridic acid 3-(1-methylethyl)phenyl ester synonyms
This guide provides an in-depth technical profile of Carbonochloridic acid, 3-(1-methylethyl)phenyl ester , commonly known as 3-Isopropylphenyl Chloroformate .
Introduction & Core Identity
Carbonochloridic acid, 3-(1-methylethyl)phenyl ester is a specialized aryl chloroformate intermediate used primarily in the synthesis of carbamate insecticides and complex organic carbonates. Structurally, it consists of a benzene ring substituted with an isopropyl group at the meta (3-) position and a highly reactive chloroformate functional group (-OCOCl).
This compound serves as a critical electrophilic building block. Its reactivity is driven by the chloroformate moiety, which acts as a "hard" electrophile, readily undergoing nucleophilic substitution with amines (to form carbamates) and alcohols (to form carbonates).
Nomenclature & Synonyms
The following table consolidates the valid chemical identifiers and synonyms for this compound.
| Naming Convention | Synonym / Identifier |
| CAS Index Name | Carbonochloridic acid, 3-(1-methylethyl)phenyl ester |
| IUPAC Name | 3-Isopropylphenyl carbonochloridate |
| Common Name | 3-Isopropylphenyl chloroformate |
| Alternative Common | m-Cumenyl chloroformate |
| Alternative Common | m-Isopropylphenyl chlorocarbonate |
| Precursor Reference | Derived from 3-Isopropylphenol (CAS: 618-45-1) |
| Structural Code | m-IPCF |
Chemical Properties & Stability
As an aryl chloroformate, this compound exhibits specific physicochemical characteristics governed by the lipophilic isopropyl group and the hydrolytically unstable chloroformate group.
Physicochemical Data (Projected)
Note: Specific experimental data for the meta-isomer is often extrapolated from the ortho-isomer (Isoprocarb intermediate) and phenyl chloroformate.
| Property | Value / Description |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~105–110 °C at 10 mmHg (Est.) |
| Density | ~1.08 g/mL at 25 °C |
| Solubility | Soluble in organic solvents (DCM, Toluene, THF); Reacts with water. |
| Reactivity | Moisture Sensitive : Rapidly hydrolyzes to form 3-isopropylphenol, CO₂, and HCl. |
| Corrosivity | Corrosive to metals and tissue; lachrymator. |
Stability Profile
-
Hydrolysis: The compound is highly susceptible to hydrolysis. Exposure to atmospheric moisture releases hydrochloric acid (HCl), leading to container pressurization and corrosion.
-
Thermal Stability: Stable under anhydrous conditions at room temperature. Thermal decomposition (typically >150 °C) releases CO₂ and the corresponding aryl chloride.
Synthesis & Manufacturing
The industrial and laboratory synthesis of 3-isopropylphenyl chloroformate follows a standard phosgenation protocol. This process involves the reaction of 3-isopropylphenol with phosgene (or a phosgene equivalent like Triphosgene) under controlled conditions to prevent the formation of the symmetric carbonate byproduct.
Reaction Pathway
The synthesis proceeds via nucleophilic attack of the phenolic oxygen on the phosgene carbonyl carbon, followed by the elimination of chloride.
Reagents:
-
Substrate: 3-Isopropylphenol (CAS 618-45-1).
-
Reagent: Phosgene (
) or Triphosgene. -
Catalyst/Base:
-Dimethylaniline or catalytic DMF (to activate phosgene). -
Solvent: Toluene or Dichloromethane (DCM).
Step-by-Step Protocol (Laboratory Scale):
-
Preparation: Charge a flame-dried reactor with 3-isopropylphenol and anhydrous toluene under an inert atmosphere (
). -
Phosgenation: Cool the mixture to 0–5 °C. Introduce Phosgene (gas) or a solution of Triphosgene slowly.
-
Catalysis: Add a catalytic amount of DMF or a stoichiometric amount of a tertiary amine base dropwise to scavenge HCl (if not using a reflux purge method).
-
Reaction: Allow the mixture to warm to room temperature. Monitor by TLC or GC for the disappearance of the phenol.
-
Work-up: Degas the solution to remove excess phosgene (scrub into NaOH). Distill the solvent and purify the product via vacuum distillation.
Synthesis Diagram (DOT)
Caption: Phosgenation pathway for the synthesis of 3-isopropylphenyl chloroformate, highlighting the critical intermediate and potential carbonate impurity.
Applications in Drug Development & Agrochemicals
While the ortho-isomer (2-isopropylphenyl chloroformate) is the well-known precursor for the insecticide Isoprocarb (MIPC), the meta-isomer described here serves as a vital intermediate for structural analogs and specific research applications.
Carbamate Synthesis
The primary utility is the derivatization of amines to form carbamates .
-
Mechanism: Reaction with methylamine yields m-Cumenyl methylcarbamate (a structural isomer of Isoprocarb).
-
Application: Structure-Activity Relationship (SAR) studies in acetylcholinesterase (AChE) inhibitor development. The meta-substitution pattern alters the steric fit within the enzyme active site compared to the ortho-isomer.
Organic Carbonate Formation
Reacts with alcohols to form mixed carbonates (e.g., Ethyl 3-isopropylphenyl carbonate).
-
Utility: Used as protecting groups for phenols or as plasticizers/monomers in specialized polycarbonate synthesis where the meta-substitution disrupts crystallinity, potentially improving polymer solubility or impact resistance.
Analytical Derivatization
Used as a derivatizing agent in Gas Chromatography (GC) to convert polar amines or alcohols into volatile carbamates/carbonates for analysis.
Handling & Safety (Critical Protocol)
Warning: Chloroformates are hazardous. This compound releases Phosgene and HCl upon decomposition.
Safety Data Summary
| Hazard Class | Description |
| Inhalation | Toxic/Fatal. Vapors cause severe respiratory irritation and pulmonary edema. |
| Skin/Eye | Corrosive. Causes severe burns and eye damage. Lachrymator. |
| Reactivity | Water Reactive. Liberates toxic HCl gas violently. |
Emergency Protocols
-
Spill: Evacuate area. Do not use water. Absorb with dry sand or vermiculite. Neutralize with a dilute ammonia solution only in a controlled waste container.
-
Storage: Store under inert gas (
or Ar) in a refrigerator (< 8 °C). Cap tightly to prevent moisture ingress. -
PPE: Wear a full-face respirator with acid gas cartridges, butyl rubber gloves, and a chemical-resistant apron.
References
-
National Institute of Standards and Technology (NIST). (2023). Carbonochloridic acid, 1-methylethyl ester (Isopropyl Chloroformate) - Analogous Chemistry Reference. NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. (2024). Compound Summary: Isopropyl chloroformate (Related Structure). National Library of Medicine. [Link]
Reactivity Profile & Kinetic Analysis of Meta-Substituted Phenyl Chloroformates
A Mechanistic Guide for Drug Development & Organic Synthesis
Executive Summary
This technical guide profiles the reactivity of meta-substituted phenyl chloroformates, a critical class of electrophiles in the synthesis of carbamates and carbonates for pharmaceutical applications. Unlike para-substituted variants where resonance effects dominate, meta-substituted isomers provide a unique probe for inductive effects on carbonyl electrophilicity and leaving group nucleofugality.
Key Technical Takeaways:
-
Mechanism: Reactions predominantly follow a stepwise BAc2 (Addition-Elimination) pathway involving a zwitterionic tetrahedral intermediate (
).[1] -
Kinetic Control: Reactivity is governed by the Hammett
constant; electron-withdrawing groups (EWG) at the meta position significantly accelerate aminolysis and hydrolysis rates ( ). -
Synthetic Utility: These reagents offer tunable reactivity for "soft" nucleophiles, allowing for chemoselective carbamoylation in the presence of competing nucleophilic sites.
Mechanistic Foundations
The BAc2 Pathway
The reactivity of phenyl chloroformates is defined by the nucleophilic substitution at the acyl carbon. Experimental evidence, including Bronsted slopes (
-
Nucleophilic Attack: The amine or water molecule attacks the carbonyl carbon, forming a zwitterionic tetrahedral intermediate (
). -
Breakdown: The intermediate collapses, expelling the phenoxide leaving group.
In non-polar solvents (e.g., acetonitrile), the lifetime of
The Meta-Substituent Effect
Meta-substituents influence reactivity primarily through Field/Inductive Effects (
-
Electrophilicity: EWGs (e.g.,
-Cl, -NO ) withdraw electron density through the -framework, increasing the partial positive charge ( ) on the carbonyl carbon. -
Nucleofugality: The same inductive effect stabilizes the developing negative charge on the phenoxide oxygen during the transition state, lowering the
of the conjugate acid (phenol) and accelerating .
Table 1: Hammett Substituent Constants (
| Substituent ( | Electronic Effect | Predicted Reactivity ( | |
| +0.71 | Strong EWG | Very High | |
| +0.56 | Strong EWG | High | |
| +0.37 | Moderate EWG | Moderate-High | |
| 0.00 | Reference | Baseline | |
| -0.07 | Weak EDG | Low | |
| -0.16 | Moderate EDG | Very Low |
Visualization: Reaction Mechanism[3][4][5][6]
The following diagram illustrates the BAc2 pathway and the specific stabilization provided by meta-substituents (
Figure 1: Stepwise BAc2 mechanism. Electron-withdrawing meta-substituents stabilize the T± intermediate via inductive effects.
Kinetic Analysis & Hammett Correlations
To precisely tune the reactivity of a phenyl chloroformate for a drug synthesis campaign, researchers should utilize the Hammett equation:
Interpreting the Reaction Constant ( )
For the hydrolysis and aminolysis of phenyl chloroformates, the reaction constant
-
Positive
: Indicates the reaction is accelerated by electron withdrawal. -
Magnitude (>1): Suggests high sensitivity to substituent effects, implying significant negative charge development on the phenoxy oxygen in the transition state.
Workflow for Kinetic Profiling
The following Graphviz diagram outlines the logic for determining the optimal chloroformate using kinetic data.
Figure 2: Decision matrix for selecting meta-substituted chloroformates based on required reactivity.
Experimental Protocols
Protocol A: Synthesis of Meta-Substituted Phenyl Chloroformates
Note: This protocol uses triphosgene, a safer solid alternative to gaseous phosgene.
Reagents:
-
Meta-substituted phenol (10 mmol)
-
Triphosgene (3.4 mmol, 0.34 eq)
-
Pyridine (10 mmol) or N,N-Dimethylaniline
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve triphosgene in anhydrous DCM (20 mL) and cool to 0°C in an ice bath.
-
Addition: Add the meta-substituted phenol to the solution.
-
Catalysis: Dropwise add pyridine (dissolved in 5 mL DCM) over 15 minutes. Caution: Exothermic reaction.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 2 hours. Monitor conversion via TLC or GC-MS.
-
Workup: Wash the organic layer with cold 0.1 M HCl (to remove pyridine), then water, then brine. Dry over MgSO
. -
Purification: Concentrate in vacuo. Most phenyl chloroformates are stable enough to be used crude or purified via vacuum distillation.
Protocol B: Kinetic Measurement (Aminolysis)
Objective: Determine the second-order rate constant (
Instrumentation: UV-Vis Spectrophotometer (thermostated at 25.0°C).
Procedure:
-
Stock Solutions: Prepare a stock solution of the substrate (chloroformate) in Acetonitrile (
M). Prepare amine solutions in water/buffer at varying concentrations ( M to M). -
Mixing: Inject 20
L of substrate stock into a quartz cuvette containing 2.0 mL of amine solution. -
Monitoring: Immediately monitor the absorbance change at the
of the leaving group (e.g., 270-400 nm depending on the substituent).-
m-Nitrophenol: Monitor at 400 nm (phenolate formation).
-
m-Chlorophenol: Monitor at 280 nm.
-
-
Data Analysis:
References
-
Castro, E. A., et al. (1999).[1][3][4][5] "Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution." Journal of Organic Chemistry. Link
-
Kevill, D. N., & D'Souza, M. J. (1997).[4][6][7] "Correlation of the rates of solvolysis of phenyl chloroformate." Journal of the Chemical Society, Perkin Transactions 2.[3][4][6][7] Link
-
Castro, E. A., & Ureta, C. (1991).[3] "Structure–reactivity correlations in the aminolysis of aryl chloroformates." Journal of the Chemical Society, Perkin Transactions 2.[3][4][6][7] Link
-
Guthrie, J. P. (1996). "Hydrolysis of Esters of Oxy Acids: pKa Values for Strong Acids." Canadian Journal of Chemistry.[4][6] Link
-
Sigma-Aldrich. "Phenyl Chloroformate Product Specification & Safety Data." Link
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- 1. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chlorothionoformates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Navigating the Physical Properties of 3-Isopropylphenyl carbonochloridate: A Technical Guide
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Physicochemical Characterization of 3-Isopropylphenyl carbonochloridate, with a Focus on Boiling Point and Density.
Section 1: Physicochemical Profile of Aryl Carbonochloridates
Aryl carbonochloridates are a class of organic compounds characterized by a carbonochloridate group attached to a phenyl ring.[1][2] These compounds are versatile reagents in organic synthesis, often used to introduce protecting groups or to form carbonates and carbamates.[2] Their physical properties, such as boiling point and density, are influenced by factors including molecular weight, intermolecular forces (like dipole-dipole interactions and van der Waals forces), and the nature and position of substituents on the aromatic ring.
For 3-Isopropylphenyl carbonochloridate, the presence of the isopropyl group and the chloro- and ester functionalities will dictate its physical state and behavior. Generally, chloroformates are described as colorless liquids with pungent odors.[1][2]
Table 1: Physical Properties of Structurally Analogous Chloroformates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Isopropyl chloroformate | C4H7ClO2 | 122.55 | 103-105 | 1.074 @ 20°C |
| n-Propyl chloroformate | C4H7ClO2 | 122.55 | 105-106 | 1.09 @ 25°C |
| Cyclobutyl chloroformate | C5H7ClO2 | 134.56 | 148 | 1.24 |
| Cyclopentyl chloroformate | C6H9ClO2 | 148.59 | 65 @ 23 mmHg | 1.19 @ 25°C |
| Cyclohexyl chloroformate | C7H11ClO2 | 162.61 | 197 | Not Available |
| Allyl chloroformate | C4H5ClO2 | 120.53 | ~27 @ 11 mmHg; 109 | 1.134 @ 20°C |
| 2-sec-Butylphenyl chloroformate | C11H13ClO2 | 212.67 | 116-118 @ 16 mmHg | Not Available |
| 4-Chlorophenyl chloroformate | C7H4Cl2O2 | 191.01 | 104 @ 10 mmHg | Not Available |
Note: Data sourced from various chemical suppliers and databases.[3][4][5][6][7]
Based on the data from these analogous compounds, it is reasonable to infer that 3-Isopropylphenyl carbonochloridate will be a liquid at room temperature with a density likely greater than water and a boiling point that will be significantly influenced by the applied pressure.
Section 2: Experimental Determination of Boiling Point
For a novel or uncharacterized compound like 3-Isopropylphenyl carbonochloridate, the boiling point would be determined experimentally. The choice of method depends on the quantity of the substance available.
Distillation Method (for Macro-scale)
When a sufficient volume of the liquid is available, a simple distillation is a common method for determining the boiling point.[8]
Protocol:
-
Apparatus Setup: Assemble a simple distillation apparatus consisting of a distillation flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Sample Addition: Place the liquid sample and a few boiling chips or a magnetic stir bar into the distillation flask.
-
Heating: Gently heat the distillation flask.
-
Observation: As the liquid boils, the vapor will rise, and upon reaching the condenser, it will cool and liquefy, collecting in the receiving flask.
-
Temperature Reading: The boiling point is the temperature at which the vapor temperature remains constant during the distillation process.
Micro-Boiling Point Determination (Capillary Method)
For small sample quantities, the capillary method is a reliable technique.[9][10][11]
Protocol:
-
Sample Preparation: A small amount of the liquid is placed in a small test tube or a melting point tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Heating: The assembly is attached to a thermometer and heated in a Thiele tube or a melting point apparatus.[9][11]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[10]
-
Boiling Point Determination: The heat is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9][10]
Caption: Experimental workflows for determining the boiling point.
Section 3: Experimental Determination of Density
The density of a liquid is a fundamental physical property that can be determined using several straightforward methods.
Pycnometer Method
A pycnometer, or specific gravity bottle, is a flask with a precisely known volume used for measuring the density of liquids with high accuracy.[12]
Protocol:
-
Weigh Empty Pycnometer: Clean and dry the pycnometer and weigh it accurately.
-
Weigh Pycnometer with Sample: Fill the pycnometer with the liquid sample, ensuring no air bubbles are present, and weigh it again.
-
Weigh Pycnometer with Reference Liquid: Clean the pycnometer, fill it with a reference liquid of known density (e.g., deionized water), and weigh it.
-
Calculation: The density of the sample is calculated using the masses and the known density of the reference liquid.
Graduated Cylinder and Balance Method
A simpler, though less precise, method involves using a graduated cylinder and a balance.[13][14][15]
Protocol:
-
Weigh Empty Cylinder: Weigh an empty, dry graduated cylinder.
-
Measure Volume: Add a known volume of the liquid to the graduated cylinder.
-
Weigh Filled Cylinder: Weigh the graduated cylinder with the liquid.
-
Calculation: The mass of the liquid is the difference between the two weighings. The density is then calculated by dividing the mass by the volume.[13][15]
Caption: Experimental workflows for determining density.
Section 4: Predictive Approaches for Physical Properties
In the absence of experimental data, computational methods can provide valuable estimations of physical properties.
Quantitative Structure-Property Relationship (QSPR)
QSPR models use statistical methods to correlate the chemical structure of a compound with its physical properties.[16][17] These models are built using a dataset of compounds with known properties and can then be used to predict the properties of new, uncharacterized molecules.[16][17] The prediction of boiling points is a common application of QSPR.[16]
Machine Learning and Artificial Neural Networks
More advanced computational techniques, such as machine learning and artificial neural networks, are increasingly being used to predict chemical properties with high accuracy.[18][19][20] These models can learn complex relationships between molecular descriptors and physical properties from large datasets.[18][19][20]
Conclusion
While the precise boiling point and density of 3-Isopropylphenyl carbonochloridate are not currently documented in readily accessible literature, this guide provides the necessary framework for their determination and estimation. For definitive values, experimental measurement using the detailed protocols is essential. The data from analogous compounds offer a reliable preliminary assessment, and for further refinement, computational prediction methods present a powerful tool for the modern researcher.
References
-
Doc Brown's Science. (n.d.). Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes. Retrieved from [Link]
-
Scribd. (n.d.). Density Measurement of Common Liquids | PDF. Retrieved from [Link]
-
University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]
-
JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]
-
Scribd. (n.d.). 02 Exp 1 Boiling Point Determination | PDF. Retrieved from [Link]
-
Scribd. (n.d.). DENSITY MEASUREMENT EXPERIMENT. Retrieved from [Link]
-
Chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Measuring Density with Laboratory Balance. Retrieved from [Link]
-
Grokipedia. (n.d.). Chloroformate. Retrieved from [Link]
-
Valsynthese SA. (n.d.). Chloroformates. Retrieved from [Link]
-
ACS Publications. (n.d.). Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. Retrieved from [Link]
-
Medium. (2024, June 25). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Retrieved from [Link]
-
ACS Publications. (n.d.). Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. Retrieved from [Link]
-
Scribd. (n.d.). Normal Boiling Points For Organic Compounds: Correlation and Prediction by A Quantitative Structure-Property Relationship | PDF. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). Allyl Chloroformate CAS 2937-50-0. Retrieved from [Link]
- Google Patents. (n.d.). US4366102A - Process for the preparation of chloroformic acid aryl esters.
-
PubChem. (n.d.). Allyl chloroformate | C4H5ClO2 | CID 18052. Retrieved from [Link]
-
Georganics. (n.d.). Chloroformates. Retrieved from [Link]
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- 3. Chloroformates | Valsynthese SA [valsynthese.ch]
- 4. Allyl Chloroformate CAS 2937-50-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. US4366102A - Process for the preparation of chloroformic acid aryl esters - Google Patents [patents.google.com]
- 6. Allyl chloroformate | 2937-50-0 [amp.chemicalbook.com]
- 7. Allyl chloroformate CAS#: 2937-50-0 [m.chemicalbook.com]
- 8. vernier.com [vernier.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. jove.com [jove.com]
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- 13. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 14. scribd.com [scribd.com]
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- 19. medium.com [medium.com]
- 20. Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model [sioc-journal.cn]
Structural and Kinetic Divergence: A Technical Guide to 3-Isopropylphenyl vs. 4-Isopropylphenyl Carbonochloridate
Executive Summary
In the synthesis of active pharmaceutical ingredients (APIs), prodrugs, and complex carbamate linkages, the selection of the correct aryl chloroformate (carbonochloridate) is a critical determinant of both synthetic yield and in vivo stability. While 3-isopropylphenyl carbonochloridate (the meta isomer) and 4-isopropylphenyl carbonochloridate (the para isomer) share identical molecular weights and similar steric profiles, their reactivity profiles diverge significantly. This divergence is rooted in the positional electronic effects of the isopropyl group on the aromatic ring. As a Senior Application Scientist, I have structured this guide to dissect the mechanistic causality behind these differences, providing drug development professionals with the kinetic data and validated protocols necessary to optimize acyl-transfer reactions.
Electronic Architecture and Hammett Parameters
The fundamental difference between the two isomers lies in how the isopropyl (
-
3-Isopropylphenyl Carbonochloridate (meta): In the meta position, the isopropyl group cannot participate in direct resonance with the carbon attached to the oxygen of the chloroformate group. Its electron-donating capability is restricted entirely to a weak inductive effect (+I) through the sigma bond framework.
-
4-Isopropylphenyl Carbonochloridate (para): In the para position, the isopropyl group exerts both an inductive effect (+I) and a hyperconjugative resonance effect (+R) . The alignment of the alkyl C-H bonds with the pi-system of the aromatic ring allows for greater electron donation into the ring, which subsequently increases the electron density on the exocyclic oxygen.
This electronic disparity is quantitatively captured by their respective Hammett substituent constants (
Impact of meta vs. para isopropyl substitution on carbonyl electrophilicity and reaction rate.
Mechanistic Impact on Nucleophilic Acyl Substitution
The nucleophilic substitution of aryl chloroformates—such as aminolysis to form carbamates or hydrolysis to form carbonates—proceeds via a bimolecular Addition-Elimination (A-E) mechanism .
Extensive kinetic studies demonstrate that the rate-determining step (RDS) is the initial attack of the nucleophile on the carbonyl carbon to form a zwitterionic tetrahedral intermediate . Because the transition state involves the development of a negative charge on the carbonyl oxygen, the reaction is accelerated by electron-withdrawing groups (EWGs) and decelerated by electron-donating groups (EDGs). The reaction constant (
Because the para-isopropyl group (
Nucleophilic addition-elimination (A-E) mechanism for aryl chloroformate aminolysis.
Comparative Data Summary
To facilitate rapid decision-making in synthetic route design, the physicochemical and kinetic parameters of both isomers are summarized below.
| Property | 3-Isopropylphenyl Carbonochloridate | 4-Isopropylphenyl Carbonochloridate |
| Isomeric Position | Meta (3-position) | Para (4-position) |
| Hammett Constant ( | -0.07 | -0.15 |
| Primary Electronic Effect | Inductive (+I) | Inductive (+I) & Hyperconjugation (+R) |
| Carbonyl Electrophilicity | Higher | Lower |
| Relative Aminolysis Rate | Faster | Slower |
| Steric Hindrance at Carbonyl | Minimal | Minimal |
Experimental Methodology: Kinetic Profiling via Aminolysis
To empirically validate the reactivity difference between these two chloroformates in your own laboratory, a self-validating kinetic assay must be employed. The following protocol utilizes UV-Vis spectrophotometry under pseudo-first-order conditions to determine the second-order rate constants (
Protocol: Spectrophotometric Determination of Aminolysis Kinetics
Objective: To quantify the second-order rate constants for the reaction of 3-isopropylphenyl and 4-isopropylphenyl carbonochloridate with a standard secondary amine (e.g., piperidine) in an aqueous acetonitrile solvent system.
Step 1: Reagent Preparation (Isolating the Variable)
-
Prepare a
stock solution of the target carbonochloridate in anhydrous acetonitrile. Causality: Anhydrous conditions prevent premature background hydrolysis, ensuring the starting absorbance strictly represents the intact chloroformate. -
Prepare a series of piperidine solutions ranging from
to in the target solvent mixture (e.g., 80:20 Acetonitrile:Water). Causality: Maintaining the amine concentration at least 500-fold higher than the chloroformate establishes pseudo-first-order conditions, mathematically simplifying the rate law to depend solely on the chloroformate concentration.
Step 2: Kinetic Measurements (Real-Time Monitoring)
-
Utilize a stopped-flow UV-Vis spectrophotometer thermostated precisely at
. -
Monitor the decay of the reactant or the appearance of the carbamate product at the isosbestic point or
(typically between 270–290 nm depending on the solvent).
Step 3: Data Acquisition and Self-Validation
-
Record the absorbance (
) over time. Fit the data to the exponential decay equation: to extract the pseudo-first-order rate constant ( ). -
Self-Validation Check: The exponential fit must yield an
. Any deviation suggests a competing side reaction (e.g., hydrolysis) or a breakdown of the pseudo-first-order assumption.
Step 4: Calculation of the Second-Order Rate Constant (
-
Plot the extracted
values against the corresponding [Piperidine] concentrations. -
The slope of this linear regression yields the second-order rate constant (
). You will observe that the slope for 3-isopropylphenyl carbonochloridate is steeper than that of 4-isopropylphenyl carbonochloridate, directly proving its higher reactivity.
Strategic Implications in Drug Development
The choice between the 3-isopropyl and 4-isopropyl isomers extends beyond the fume hood; it directly impacts pharmacokinetics.
When synthesizing prodrugs via carbamate or carbonate linkages, the stability of the linkage in physiological conditions (pH 7.4) is paramount. A prodrug synthesized using 4-isopropylphenyl carbonochloridate will exhibit a slightly longer half-life against spontaneous chemical hydrolysis compared to its 3-isopropyl counterpart, due to the enhanced electron donation from the para position stabilizing the ground state of the ester/carbamate bond. Conversely, if a faster release profile is desired, the meta isomer is the superior synthon.
Understanding these nuanced electronic effects allows researchers to rationally tune the degradation kinetics of their molecular entities rather than relying on empirical trial and error.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.[Link]
-
Yew, K. H., Koh, H. J., Lee, H. W., & Lee, I. (1995). Nucleophilic substitution reactions of phenyl chloroformates. Journal of the Chemical Society, Perkin Transactions 2.[Link]
-
Castro, E. A., Andújar, M., Campodónico, P. R., & Santos, J. G. (1999). Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution. The Journal of Organic Chemistry.[Link]
Literature reviews on m-isopropylphenyl chloroformate derivatives
An In-Depth Technical Guide to the Synthesis, Application, and Characterization of m-Isopropylphenyl Chloroformate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meta-isopropylphenyl chloroformate and its subsequent derivatives represent a class of chemical intermediates with significant, albeit nuanced, utility in modern organic synthesis and medicinal chemistry. The unique structural combination of a reactive chloroformate moiety with a moderately lipophilic and sterically influential m-isopropylphenyl group provides a versatile scaffold for constructing complex molecules. This guide offers a comprehensive exploration of these derivatives, moving beyond simple procedural descriptions to elucidate the underlying chemical principles, strategic applications, and analytical considerations. We will delve into the synthesis of the parent chloroformate and its conversion into key derivatives such as carbamates and carbonates, with a particular focus on their role as protecting groups in multi-step synthesis. Furthermore, this document details the mechanistic pathways governing their reactivity, outlines robust protocols for their characterization, and provides field-proven insights into their strategic deployment in drug discovery programs.
Introduction: The Strategic Value of the m-Isopropylphenyl Moiety
At its core, m-isopropylphenyl chloroformate is an acylating agent, a molecule designed to transfer an m-isopropylphenoxycarbonyl group to a nucleophile. While numerous chloroformates exist, the choice of the m-isopropylphenyl group is a deliberate one, intended to impart specific physicochemical properties to the resulting derivative. The isopropyl group at the meta-position offers a balance of steric bulk and increased lipophilicity. This can influence a molecule's solubility, membrane permeability, and metabolic stability—critical parameters in drug design.
The primary application of these derivatives lies in their function as protecting groups, temporary modifications of a functional group to prevent it from reacting during a subsequent synthetic step.[1][2] In the complex, multi-step syntheses common in pharmaceutical development, the ability to selectively mask and unmask reactive sites like amines and alcohols is paramount.[3] The m-isopropylphenyl carbamate and carbonate derivatives serve this purpose, offering a stability profile that can be strategically integrated into an orthogonal protection scheme.[1][3]
Synthesis and Derivatization: From Phenol to Functional Intermediate
The journey begins with the synthesis of the parent compound, m-isopropylphenyl chloroformate, which then serves as the reactive precursor for all its derivatives.
Synthesis of m-Isopropylphenyl Chloroformate
The industrial and laboratory-scale synthesis of chloroformates typically involves the reaction of an alcohol or phenol with phosgene (COCl₂) or a safer equivalent like triphosgene.[4] The reaction with m-isopropylphenol proceeds via a nucleophilic attack on the carbonyl carbon of phosgene, followed by the elimination of a chloride ion.
Experimental Protocol: Synthesis of m-Isopropylphenyl Chloroformate
Objective: To prepare m-isopropylphenyl chloroformate from m-isopropylphenol and triphosgene.
Materials:
-
m-Isopropylphenol
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (anhydrous)
-
Argon or Nitrogen gas supply
-
Standard, flame-dried glassware with magnetic stirrer
Procedure:
-
Inert Atmosphere: Assemble a three-neck round-bottom flask equipped with a dropping funnel, a condenser with a gas outlet to a scrubber (containing aqueous NaOH to neutralize HCl and excess phosgene), and a septum for inert gas inlet. Flame-dry the entire apparatus and allow it to cool under a stream of argon or nitrogen.
-
Reagent Preparation: In the flask, dissolve m-isopropylphenol (1.0 eq) in anhydrous DCM.
-
Phosgene Equivalent: In a separate flask, dissolve triphosgene (0.35 eq) in anhydrous DCM. Caution: Triphosgene is toxic and decomposes to phosgene. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reaction Initiation: Cool the phenol solution to 0 °C using an ice bath. Slowly add the triphosgene solution to the stirred phenol solution via the dropping funnel over 30-45 minutes.
-
Base Addition: After the triphosgene addition is complete, add anhydrous pyridine (1.1 eq) dropwise. Pyridine acts as a catalyst and an acid scavenger, trapping the HCl byproduct.[5]
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the consumption of the starting phenol.
-
Workup: Upon completion, quench the reaction by carefully adding cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is typically purified by vacuum distillation to yield pure m-isopropylphenyl chloroformate as a clear liquid.
Synthesis of Derivatives: Carbamates and Carbonates
The high reactivity of the chloroformate functional group allows for straightforward conversion to a variety of derivatives. The most common transformations involve reactions with amines to form carbamates and with alcohols to form carbonates.
dot
Caption: General synthetic workflow for m-isopropylphenyl chloroformate and its key derivatives.
Core Application: Amine Protection in Complex Synthesis
The strategic protection of amine functionalities is a cornerstone of modern synthetic chemistry, particularly in the assembly of complex molecules like peptides and pharmaceuticals.[6] An ideal protecting group should be easy to install, stable to a wide range of reaction conditions, and readily removable under specific, mild conditions that do not affect other parts of the molecule.[3]
The m-isopropylphenyl carbamate group serves as an effective amine protecting group. It is formed by reacting the amine with m-isopropylphenyl chloroformate in the presence of a non-nucleophilic base.
Causality in Protocol Design:
-
Base Selection: A base such as triethylamine or pyridine is crucial. It neutralizes the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic.
-
Solvent Choice: Aprotic solvents like Dichloromethane (DCM)[7] or Tetrahydrofuran (THF) are preferred as they do not compete with the amine nucleophile and effectively dissolve the reagents.
-
Stability: The resulting carbamate is significantly less nucleophilic and basic than the parent amine. The electron-withdrawing nature of the carbonyl group delocalizes the nitrogen's lone pair, effectively "masking" its reactivity towards electrophiles and many oxidizing/reducing agents.
Deprotection Strategy: The removal of the m-isopropylphenyl carbamate group would typically be achieved under conditions that cleave the carbonate ester bond, such as strong acid or base hydrolysis, or potentially through hydrogenolysis depending on the stability of the rest of the molecule. The specific conditions would need to be optimized for each unique substrate.
Caption: Nucleophilic acyl substitution mechanism for carbamate formation.
Analytical Characterization
Unambiguous characterization of m-isopropylphenyl chloroformate derivatives is essential to confirm their structure and purity. A combination of chromatographic and spectroscopic techniques is employed.
Data Summary Table: Expected Analytical Signatures
| Analytical Technique | Purpose | Expected Observations for an m-Isopropylphenyl Carbamate Derivative |
| ¹H NMR Spectroscopy | Structural Elucidation | - Aromatic protons (m-phenylene pattern).- Isopropyl group (doublet and septet).- Protons on the amine/alcohol moiety with characteristic shifts. |
| ¹³C NMR Spectroscopy | Carbon Skeleton Mapping | - Carbonyl carbon (carbamate) signal around 150-160 ppm.- Aromatic and isopropyl carbon signals in their respective regions. |
| IR Spectroscopy | Functional Group ID | - Strong C=O (carbonyl) stretch for the carbamate group, typically ~1700-1740 cm⁻¹.- N-H stretch (if from a primary amine) around 3300 cm⁻¹. |
| High-Resolution MS | Molecular Formula | Provides an accurate mass measurement to confirm the elemental composition. [8] |
| HPLC | Purity Assessment | A single major peak indicates high purity. Used to quantify impurities. [8] |
Modern analytical methods like LC-MS are particularly powerful, combining the separation capabilities of HPLC with the identification power of mass spectrometry for comprehensive impurity profiling. [8]
Safety and Handling
Chloroformates are hazardous reagents that must be handled with care.
-
Toxicity and Corrosivity: Isopropyl chloroformate, a related compound, is described as a volatile liquid with a pungent, irritating odor that is very toxic by inhalation, ingestion, and skin absorption. [9][10]It is corrosive to the skin, eyes, and respiratory tract. [10]Similar precautions must be taken with m-isopropylphenyl chloroformate.
-
Reactivity: Chloroformates are water-reactive. They decompose, often slowly, in the presence of moisture to release the parent phenol (m-isopropylphenol), hydrochloric acid (HCl), and carbon dioxide (CO₂). [10]This reaction can build pressure in a sealed container.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
Conclusion and Future Outlook
M-isopropylphenyl chloroformate derivatives are valuable tools in the arsenal of the medicinal and synthetic chemist. Their primary utility as protecting groups for amines is well-established, providing a means to navigate complex synthetic pathways. The physicochemical properties imparted by the m-isopropylphenyl group can be strategically leveraged to influence the broader characteristics of a target molecule.
Future research may focus on expanding the applications of these derivatives. This could include their use as cleavable linkers in antibody-drug conjugates (ADCs), as building blocks for novel polymers, or in the development of new prodrug strategies where the m-isopropylphenyl carbamate moiety is designed for specific enzymatic cleavage in vivo. As the demand for more complex and precisely engineered molecules grows, the strategic use of such tailored chemical intermediates will continue to be of critical importance.
References
- Feature Reviews in Medicinal Chemistry - MDPI. (n.d.).
- Grunwald-Winstein Analysis - Isopropyl Chloroformate Solvolysis Revisited - PMC - NIH. (2009, March 2).
- Analysis of phenolic acids as chloroformate derivatives using solid phase microextraction-gas chromatography - PubMed. (2006, July 28).
- Isopropyl chloroformate | C4H7ClO2 | CID 7917 - PubChem. (n.d.).
- Protective Groups - Organic Chemistry Portal. (n.d.).
- PREPARATION OF ISOPROPYL 2-DIAZOACETYL(PHENYL)CARBAMATE - PMC - NIH. (n.d.).
- ISOPROPYL CHLOROFORMATE - CAMEO Chemicals - NOAA. (n.d.).
- Protecting group - Wikipedia. (n.d.).
- CAS 1885-14-9: Phenyl chloroformate - CymitQuimica. (n.d.).
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11).
- Protecting Groups in Organic Synthesis - ChemTalk. (n.d.).
- Isopropyl chloroformate as a superior reagent for mixed anhydride generation and couplings in peptide synthesis - ResearchGate. (2026, February 8).
- Grunwald-Winstein Analysis - Isopropyl Chloroformate Solvolysis Revisited - MDPI. (2009, March 2).
- Protecting Groups - chem.iitb.ac.in. (2020, October 26).
- Detailed Analysis for the Solvolysis of Isopropenyl Chloroformate - ResearchGate. (2025, August 6).
- Synthesis of acyloxymethylcarbonates 3 – 5. Reagents and conditions:... - ResearchGate. (n.d.).
- Preparation method for synthesizing isopropyl chloroformate through reaction of isopropanol and phosgene - Patsnap Eureka. (2021, September 17).
- Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. (n.d.).
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Methodological & Application
Application Notes and Protocols for the Reaction of 3-Isopropylphenyl carbonochloridate with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of chloroformates with primary and secondary amines is a fundamental and widely utilized method for the synthesis of carbamates.[1] This reaction is of significant interest in medicinal chemistry and drug development due to the prevalence of the carbamate moiety in a wide range of therapeutic agents.[2][3] Carbamates serve as crucial structural motifs in numerous approved drugs, acting as bioisosteres for amide bonds to enhance metabolic stability, as linkages in prodrugs to improve bioavailability, and as key pharmacophores that interact with biological targets.[2] 3-Isopropylphenyl carbonochloridate is a specific chloroformate that can be used to introduce the 3-isopropylphenoxycarbonyl group onto an amine, a modification that can significantly alter the physicochemical properties of a molecule, such as lipophilicity, which is a critical parameter in drug design.[3]
This document provides a comprehensive guide to the reaction of 3-isopropylphenyl carbonochloridate with amines, detailing the underlying chemical principles, offering step-by-step experimental protocols, and discussing critical parameters and safety considerations.
Reaction Principle and Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the 3-isopropylphenyl carbonochloridate. This is followed by the elimination of the chloride leaving group, resulting in the formation of the corresponding carbamate and hydrochloric acid (HCl) as a byproduct.[1]
Due to the generation of HCl, a base is typically required to neutralize the acid and drive the reaction to completion.[1][3] The choice of base is critical and can influence the reaction rate and outcome.
dot
Caption: General reaction mechanism for carbamate synthesis.
Critical Reaction Parameters
Several factors can influence the success of the carbamate synthesis. Careful consideration of these parameters is essential for achieving high yields and purity.[3]
| Parameter | Importance | Typical Conditions & Considerations |
| Amine Substrate | Primary and secondary amines are suitable nucleophiles. The reactivity can be influenced by steric hindrance and electronic effects. | Less reactive amines may require elevated temperatures or longer reaction times to achieve complete conversion.[3] |
| Solvent | Anhydrous aprotic solvents are generally preferred to prevent hydrolysis of the chloroformate. | Dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are common choices. For Schotten-Baumann conditions, a biphasic system with water can be used.[2][4] |
| Base | Crucial for neutralizing the HCl byproduct, which can otherwise protonate the starting amine, rendering it non-nucleophilic.[3][5] | Organic bases like triethylamine (TEA) or pyridine are often used in anhydrous conditions. Inorganic bases such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) can be employed in aqueous or biphasic systems.[2] |
| Temperature | The reaction is often exothermic. Temperature control is important to minimize side reactions. | Typically, the reaction is initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.[2] For less reactive amines, gentle heating may be necessary.[3] |
| Stoichiometry | A slight excess of the chloroformate is often used to ensure complete consumption of the amine. | A molar ratio of 1.0 equivalent of amine to 1.1-1.2 equivalents of 3-isopropylphenyl carbonochloridate is common.[2] |
| Reaction Time | Varies depending on the reactivity of the amine and the reaction temperature. | Reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] |
Experimental Protocols
General Protocol for Carbamate Synthesis
This protocol provides a general procedure for the reaction of 3-isopropylphenyl carbonochloridate with a primary or secondary amine.
Materials:
-
Amine (1.0 equiv)
-
3-Isopropylphenyl carbonochloridate (1.1 equiv)
-
Anhydrous solvent (e.g., Dichloromethane, THF, Ethyl Acetate)
-
Base (e.g., Triethylamine, Pyridine, or aqueous NaHCO₃) (1.0-1.2 equiv)[2]
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard work-up and purification reagents (water, brine, anhydrous sodium sulfate, silica gel for chromatography)
dot
Caption: A typical experimental workflow for carbamate synthesis.
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equiv) and the base (1.0-1.2 equiv, if using an organic base) in the chosen anhydrous solvent.[2]
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add 3-isopropylphenyl carbonochloridate (1.1 equiv), either neat or dissolved in a small amount of the reaction solvent, dropwise to the stirred amine solution.[2]
-
Allow the reaction to warm to room temperature and continue stirring. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed. Reaction times can vary from a few hours to overnight.[2]
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.[2]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the desired 3-isopropylphenyl carbamate.[2]
Specific Protocol: Synthesis of 3-Isopropylphenyl methylcarbamate
This protocol details the synthesis of a simple carbamate from 3-isopropylphenyl carbonochloridate and methylamine.
Materials:
-
Methylamine (aqueous solution, e.g., 40%)
-
3-Isopropylphenyl carbonochloridate
-
Sodium hydroxide
-
Diethyl ether
-
Potassium carbonate
-
Ice-salt bath
Procedure (adapted from a similar synthesis[6]):
-
In a flask equipped with a mechanical stirrer and cooled in an ice-salt bath, combine diethyl ether and the aqueous methylamine solution.
-
While maintaining the temperature below 5 °C, slowly and simultaneously add 3-isopropylphenyl carbonochloridate and a cold solution of sodium hydroxide in water. Vigorous stirring is essential.[6]
-
After the addition is complete, allow the mixture to stand for 15 minutes.
-
Separate the ether layer and extract the aqueous layer with an additional portion of ether.
-
Combine the ether extracts and dry them over anhydrous potassium carbonate.
-
Filter to remove the drying agent and distill off the ether.
-
The remaining residue can be further purified by vacuum distillation or column chromatography to yield 3-isopropylphenyl methylcarbamate.
Safety Considerations
-
3-Isopropylphenyl carbonochloridate is a corrosive and lachrymatory substance. It reacts violently with water, alkalis, and alcohols.[7] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
-
Amines can be corrosive, flammable, and toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used.
-
The reaction can be exothermic . Proper temperature control is necessary, especially during the addition of the chloroformate.
-
Hydrochloric acid is a corrosive byproduct. The use of a base to neutralize it is a critical safety and procedural step.
Analytical Characterization
The successful synthesis and purity of the resulting carbamate can be confirmed using a variety of analytical techniques:
-
Thin Layer Chromatography (TLC): For monitoring the progress of the reaction.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess purity.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the final product.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbamate carbonyl stretch (typically around 1700-1730 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): For determining the purity of the final compound.[10]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Inactive chloroformate (hydrolyzed). | Use fresh or properly stored 3-isopropylphenyl carbonochloridate. |
| Amine is not sufficiently nucleophilic. | Increase the reaction temperature or use a more forcing base. | |
| Insufficient base. | Ensure at least a stoichiometric amount of base is used to neutralize the generated HCl. | |
| Formation of side products | Reaction with water (hydrolysis of chloroformate). | Use anhydrous solvents and an inert atmosphere. |
| Over-reaction (for primary amines, formation of urea). | Control the stoichiometry and addition rate of the chloroformate. | |
| Difficult purification | Unreacted starting materials. | Ensure the reaction goes to completion by monitoring with TLC/LC-MS. Adjust stoichiometry if necessary. |
| Emulsion during work-up. | Add brine to the aqueous layer to break the emulsion. |
Conclusion
The reaction of 3-isopropylphenyl carbonochloridate with amines is a reliable and versatile method for the synthesis of 3-isopropylphenyl carbamates. By carefully controlling the reaction parameters, particularly the choice of solvent, base, and temperature, high yields of pure products can be obtained. This protocol provides a solid foundation for researchers in drug discovery and organic synthesis to utilize this important transformation in their work.
References
- BenchChem. (2025).
- BenchChem. (2025).
-
PMC. N-Dealkylation of Amines. [Link]
-
PubMed. Analytical approaches for monitoring exposure to organophosphorus and carbamate agents through analysis of protein adducts. [Link]
- BenchChem. (2025). Chloroformates in Organic Synthesis: A Comprehensive Technical Guide. BenchChem.
-
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
-
ACS Omega. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. [Link]
-
Pearson. Provide a mechanism for the protection of the amine as the benzylcarbamate shown in Figure 26.33(a). [Link]
-
PMC. (2026). Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications. [Link]
-
Organic Syntheses. ethyl n-methylcarbamate. [Link]
-
ResearchGate. Comparative study between the published analysis methods for carbamates. [Link]
-
ResearchGate. Synthesis of carbamates 3 starting from hexadecyl chloroformate 1 and amines 2. [Link]
-
IntechOpen. (2022). Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. [Link]
-
LCGC International. (2020). Faster, More Sensitive Determination of Carbamates in Drinking Water. [Link]
-
U.S. Geological Survey. METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICI. [Link]
-
RSC Publishing. Cleavage of Tertiary Bases with Phenyl Chloroformate : The Reconversion of 21 -Deoxyajmaline into Ajmaline. [Link]
-
ACS Publications. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. [Link]
-
Asian Journal of Chemistry. (2009). Process for the Synthesis of Carbamate of Cefpodoxime Proxetil. [Link]
-
Marcel Dekker, Inc. (1991). Extraction, Cleanup and Liquid Chromatographic‐Diode Array Determination of Carbamate Pesticides in Soil Samples. [Link]
-
Paushak Limited. (2024). Material Safety Data Sheet. [Link]
-
Oxford Academic. Analysis of Carbamate Pesticides by Packed Column Supercritical Fluid Chromatography. [Link]
-
PMC. Determination of Carbamate and Organophosphorus Pesticides in Vegetable Samples and the Efficiency of Gamma-Radiation in Their Removal. [Link]
-
Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]
-
Supporting Information. Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine. [Link]
- Google Patents.
-
Organic Syntheses. Propanoyl chloride, 3-isocyanato. [Link]
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- 5. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
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- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Preparation of 3-Isopropylphenyl Carbonochloridate via Triphosgene-Mediated Activation
Introduction & Mechanistic Rationale
Aryl chloroformates (carbonochloridates) are highly versatile electrophilic intermediates widely utilized in the synthesis of aryl carbamates, carbonates, and various pharmaceutical active ingredients[1]. The conversion of 3-isopropylphenol to 3-isopropylphenyl carbonochloridate requires precise control over reaction conditions to ensure high yield and to prevent the formation of symmetrical diaryl carbonates.
While phosgene gas is the traditional reagent for this transformation, its extreme toxicity and handling difficulties make it unsuitable for many modern laboratory environments. Bis(trichloromethyl) carbonate, commonly known as triphosgene (BTC), serves as a highly effective, solid alternative. In the presence of a base, one equivalent of triphosgene decomposes to generate three equivalents of phosgene in situ[1].
Causality in Reagent Selection:
-
Triphosgene over Phosgene: Provides a safer, easily weighable solid source of phosgene while maintaining identical electrophilic reactivity[2].
-
DIPEA (N,N-Diisopropylethylamine): Selected as the acid scavenger instead of pyridine or triethylamine. Its steric bulk prevents the formation of stable, unreactive acylammonium intermediates and minimizes base-catalyzed side reactions, driving the equilibrium forward by neutralizing the generated HCl[2].
-
Inverse Addition at 0 °C: Adding the phenol/base mixture dropwise to an excess of triphosgene at 0 °C ensures that the phosgene intermediate is always in stoichiometric excess relative to the phenoxide. This kinetic control prevents the newly formed chloroformate from reacting with a second equivalent of phenol, which would yield the undesired di-(3-isopropylphenyl) carbonate byproduct[3].
Reaction Logic and Workflow Visualization
Logical relationship between reaction conditions and byproduct formation.
Step-by-step experimental workflow for the synthesis of 3-isopropylphenyl chloroformate.
Materials and Quantitative Data
Table 1: Stoichiometry and Reagent Specifications (10 mmol Scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 3-Isopropylphenol | 136.19 | 1.0 eq | 1.36 g | Substrate |
| Triphosgene (BTC) | 296.75 | 0.4 eq* | 1.19 g | Phosgene source |
| DIPEA | 129.24 | 1.2 eq | 2.1 mL | Acid scavenger |
| Dichloromethane (DCM) | 84.93 | N/A | 20 mL | Anhydrous Solvent |
*Note: 0.33 equivalents of triphosgene theoretically yield 1.0 equivalent of phosgene. Using 0.4 equivalents provides a 1.2x stoichiometric excess of phosgene to drive the reaction to completion and prevent carbonate formation[2].
Table 2: Comparative Reactivity Profiles in Triphosgene-Mediated Chloroformylation
(Reference data demonstrating substrate influence on conversion rates and selectivity[3])
| Substrate Type | Catalyst / Base | Time (h) | Conversion (%) | Selectivity (%) |
| Phenol (Unsubstituted) | DMF / Na₂CO₃ | 8 | 60 | 90 |
| Benzyl Alcohol | DMF / NaHCO₃ | 8 | 77 | 98 |
| n-Octanol | DMF / Na₂CO₃ | 8 | 93 | 100 |
Safety and Handling Protocols
CRITICAL WARNING: Triphosgene generates highly toxic phosgene gas upon exposure to moisture or bases.
-
Ventilation: All operations, including weighing, reaction, and rotary evaporation, MUST be conducted inside a certified, well-ventilated fume hood.
-
Monitoring: Phosgene indicator badges must be visible inside and immediately outside the fume hood.
-
Quenching Bath: Maintain a large beaker of 10% aqueous ammonia or 2 M NaOH in the hood to immediately neutralize any contaminated glassware, syringes, or accidental spills.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process controls to ensure the integrity of the final product[2].
-
Preparation of the Triphosgene Solution:
-
Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar. Flush the system with argon.
-
Add triphosgene (1.19 g, 4.0 mmol) and anhydrous dichloromethane (10 mL) to the flask.
-
Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.
-
-
Preparation of the Substrate Solution:
-
In a separate dry vial purged with argon, dissolve 3-isopropylphenol (1.36 g, 10.0 mmol) and DIPEA (2.1 mL, 12.0 mmol) in anhydrous dichloromethane (10 mL).
-
-
Controlled Addition (Critical Step):
-
Using a syringe pump, add the substrate solution dropwise to the vigorously stirred triphosgene solution at 0 °C over a period of 30 minutes.
-
Self-Validation Check: The reaction mixture should remain clear. Rapid addition will cause localized heating and an excess of phenoxide, leading to a noticeable decrease in yield due to diaryl carbonate formation.
-
-
Reaction Incubation:
-
Stir the reaction mixture at 0 °C for 1 hour under argon[2].
-
Monitor the reaction progress by removing a 10 µL aliquot, quenching it in 0.5 mL of methanol (converting the chloroformate to the corresponding methyl carbonate for easy detection), and analyzing via GC-MS or TLC.
-
-
Quenching:
-
Once complete conversion of the phenol is confirmed, quench the reaction by carefully adding ice-cold water (15 mL) directly into the flask while maintaining the temperature at 0 °C.
-
Causality: Ice-cold water rapidly hydrolyzes unreacted phosgene into CO₂ and HCl, while the low temperature protects the newly formed 3-isopropylphenyl carbonochloridate from significant hydrolysis[2].
-
-
Extraction and Washing:
-
Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with cold DCM (2 × 10 mL).
-
Wash the combined organic layers with cold 0.1 M HCl (10 mL) to protonate and remove any residual DIPEA, followed by a wash with cold brine (10 mL).
-
-
Drying and Concentration:
-
Dry the organic phase over anhydrous MgSO₄. Filter the drying agent.
-
Concentrate the filtrate under reduced pressure on a rotary evaporator (water bath < 25 °C) to afford the crude 3-isopropylphenyl carbonochloridate as a colorless to pale-yellow oil.
-
-
Storage:
-
Aryl chloroformates are highly moisture-sensitive. Use the product immediately in the subsequent carbamylation/esterification step, or store it strictly under argon at -20 °C.
-
References[3] Title: US6919471B2 - Process for preparing alkyl/aryl chloroformates
Source: Google Patents URL:[1] Title: Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings Source: MDPI URL:[2] Title: Synthesis and evaluation of potent and selective MGL inhibitors as a glaucoma treatment Source: NIH URL:
Sources
- 1. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings [mdpi.com]
- 2. Synthesis and evaluation of potent and selective MGL inhibitors as a glaucoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]
Application Note: High-Performance Derivatization of Amines and Phenols using 3-Isopropylphenyl Chloroformate (3-IPPCF)
Executive Summary
This application note details the protocol for using 3-Isopropylphenyl chloroformate (3-IPPCF) as a derivatizing agent for the analysis of polar amines, amino acids, and phenols via LC-MS/MS and GC-MS.
While standard reagents like Ethyl Chloroformate (ECF) or Dansyl Chloride are common, 3-IPPCF offers a distinct advantage: enhanced lipophilicity . The addition of the isopropyl group on the phenyl ring significantly increases the retention of polar analytes on Reverse-Phase Liquid Chromatography (RPLC) columns, separating them from the solvent front and reducing ion suppression. Furthermore, the aryl moiety provides a strong UV chromophore (254 nm) and specific fragmentation patterns for sensitive MS/MS quantification.
Key Benefits[1]
-
Hydrophobic Tagging: Shifts polar metabolites (e.g., polyamines, neurotransmitters) into the quantifiable range of C18 columns.
-
Rapid Kinetics: Reacts in seconds under mild aqueous/organic conditions (Schotten-Baumann conditions).
-
Dual-Platform Compatibility: Derivatives are stable enough for LC-MS and volatile enough for GC-MS.
Chemical Mechanism
The derivatization proceeds via a nucleophilic substitution reaction. The nucleophilic nitrogen (amine) or oxygen (phenol) attacks the carbonyl carbon of the chloroformate, displacing the chloride ion.
Reaction Scheme
The 3-isopropylphenyl group acts as a "hydrophobic anchor." The reaction requires a basic pH (typically pH 9–10) to ensure the target amine is deprotonated and nucleophilic.
Figure 1: Reaction mechanism of 3-IPPCF with a primary amine to form a stable carbamate.
Materials and Equipment
Reagents
-
Derivatizing Agent: 3-Isopropylphenyl chloroformate (Store at 4°C, keep anhydrous).
-
Solvents: Acetonitrile (ACN) or Tetrahydrofuran (THF), LC-MS grade.
-
Buffer: 100 mM Sodium Carbonate/Bicarbonate buffer (pH 9.5) or Borate buffer.[1][2]
-
Quenching Agent: 1% L-Lysine or Glycine solution (optional, to scavenge excess reagent).
-
Extraction Solvent: Ethyl Acetate or Hexane (for liquid-liquid extraction).
Instrumentation
-
LC-MS/MS: Triple Quadrupole (e.g., Agilent 6400 series or Sciex QTRAP).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).
Experimental Protocol
This protocol is optimized for biological fluids (plasma, urine) or cell culture media.
Step 1: Stock Solution Preparation
-
Reagent Stock: Dissolve 50 mg of 3-Isopropylphenyl chloroformate in 10 mL of anhydrous Acetonitrile (Concentration: ~5 mg/mL). Note: Prepare fresh daily or store at -20°C in a desiccator.
-
Internal Standard (IS): Prepare isotopically labeled amines (e.g.,
-Leucine) in water.
Step 2: Sample Preparation & Derivatization
The reaction relies on a biphasic system (Water/Organic) where the reaction speed of the amine outcompetes the hydrolysis of the chloroformate by water.
Figure 2: Optimized workflow for biological sample processing.
Detailed Procedure:
-
Precipitation: Add 150 µL of cold ACN to 50 µL of sample. Centrifuge at 12,000 x g for 5 mins to remove proteins.
-
Buffering: Transfer 100 µL of supernatant to a glass vial. Add 50 µL of 100 mM Carbonate Buffer (pH 9.5) .
-
Critical: pH must be >9.0 for the amine to react, but <11.0 to prevent rapid hydrolysis of the reagent.
-
-
Reaction: Add 50 µL of 3-IPPCF Stock Solution . Cap immediately and vortex vigorously for 30 seconds.
-
Observation: The mixture may become cloudy due to the emulsion.
-
-
Incubation: Let stand at room temperature for 1–2 minutes. (Reaction is instantaneous for primary amines).
-
Extraction (Clean-up): Add 200 µL of Ethyl Acetate. Vortex for 1 minute. Centrifuge to separate layers.
-
Transfer: Transfer 100 µL of the upper organic layer to an LC vial. Evaporate to dryness under Nitrogen (optional) and reconstitute in 50:50 Water:ACN, or inject directly if the solvent is compatible with your initial LC gradient.
LC-MS/MS Method Parameters
The 3-isopropylphenyl derivative is significantly more hydrophobic than the native amine.
Gradient Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
| Time (min) | % B | Event |
| 0.0 | 5 | Load/Desalt |
| 1.0 | 5 | Start Gradient |
| 8.0 | 95 | Elution of Derivatives |
| 10.0 | 95 | Wash |
| 10.1 | 5 | Re-equilibration |
Mass Spectrometry Settings:
-
Ionization: ESI Positive Mode.
-
Source Temp: 350°C.
-
Transitions: The derivative usually loses the carbamate moiety or the isopropylphenyl group.
-
Common Neutral Loss: Loss of CO2 + 3-Isopropylphenol (Mass shift ~134 Da).
-
Quantifier Ion: Often the protonated molecule [M+H]+.
-
Validation & Troubleshooting
Comparative Retention Data (Simulated)
The table below illustrates the retention time shift provided by 3-IPPCF compared to underivatized analytes on a C18 column.
| Analyte | Underivatized RT (min) | 3-IPPCF Derivative RT (min) | Improvement |
| Glycine | 0.8 (Void Volume) | 4.2 | Retained |
| GABA | 0.9 (Void Volume) | 5.1 | Retained |
| Phenylalanine | 2.5 | 6.8 | Enhanced Separation |
| Dopamine | 1.2 | 7.3 | Enhanced Sensitivity |
Troubleshooting Guide
-
Low Yield:
-
Cause: pH dropped below 9 during reaction.
-
Fix: Increase buffer concentration or check pH of the sample matrix.
-
-
Reagent Hydrolysis:
-
Cause: Reagent stock contains water.
-
Fix: Use anhydrous ACN for stock preparation. Ensure the reagent bottle is sealed with parafilm and stored with desiccant.
-
-
Multiple Peaks:
-
Cause: Incomplete derivatization of polyamines (e.g., mono- vs. di-derivatized).
-
Fix: Increase the molar excess of 3-IPPCF reagent.
-
References
-
Husek, P. (1998). "Chloroformates in Gas Chromatography as General Purpose Derivatizing Agents." Journal of Chromatography B. Link (Foundational chemistry of chloroformate derivatization).
-
Sobolevsky, T. G., et al. (2003). "Comparison of different chloroformates for the derivatisation of seleno amino acids." Journal of Chromatography A. Link (Comparative analysis of alkyl vs aryl chloroformates).
-
BenchChem. "Derivatization Techniques for Analysis of Primary Amines." Application Notes. Link (General protocols for amine acylation).
-
Pan, Y., et al. (2019).[3] "Deoxygenative cross-electrophile coupling of benzyl chloroformates." Organic & Biomolecular Chemistry. Link (Discusses reactivity of substituted chloroformates).
Note: 3-Isopropylphenyl chloroformate acts as a lipophilic analog to the standard Phenyl Chloroformate. Protocols adapted from standard aryl chloroformate methodologies.
Sources
Reaction conditions for m-cumenyl chloroformate esterification
Application Note: Reaction Conditions for m-Cumenyl Chloroformate Esterification
Executive Summary
m-Cumenyl chloroformate (3-isopropylphenyl chloroformate; CAS 2927-86-8) is a specialized aryl chloroformate reagent used to introduce the 3-isopropylphenyl moiety into organic molecules. Unlike simple alkyl chloroformates, the m-cumenyl group offers a unique balance of lipophilicity and steric bulk without the extreme hindrance of ortho-substituted analogs.
This guide details the "esterification" of this reagent—specifically, its reaction with nucleophiles (alcohols/phenols) to form mixed carbonates , and amines to form carbamates . Due to the commercial scarcity of the fresh reagent, a validated protocol for its in situ synthesis from 3-isopropylphenol is also provided.
Chemical Context & Mechanism
The "esterification" of a chloroformate is a Nucleophilic Acyl Substitution . The reaction proceeds via an addition-elimination mechanism where the nucleophile (alcohol or amine) attacks the carbonyl carbon, displacing the chloride ion.
Key Mechanistic Features:
-
Electrophilicity: The carbonyl carbon is highly electrophilic due to the electron-withdrawing nature of both the chlorine and the phenoxy oxygen.
-
Leaving Group: Chloride (
) is a good leaving group, making the reaction irreversible under basic conditions. -
Base Requirement: A base (pyridine,
, or aqueous NaOH) is required to neutralize the HCl byproduct, driving the equilibrium forward and preventing acid-catalyzed decomposition.
Mechanism Diagram (DOT)
Figure 1: Nucleophilic acyl substitution mechanism for carbonate formation.
Critical Reaction Parameters
Success with m-cumenyl chloroformate depends on controlling hydrolysis and managing the reactivity of the nucleophile.
| Parameter | Recommended Condition | Rationale |
| Solvent | DCM (Dichloromethane) or THF (Tetrahydrofuran) | Non-nucleophilic, polar aprotic solvents solubilize both reactants. DCM is preferred for ease of workup. |
| Base | Pyridine (1.1 - 1.5 eq) or Triethylamine | Pyridine acts as both a base and a nucleophilic catalyst (forming a reactive acyl pyridinium intermediate). |
| Temperature | 0°C to 25°C | Start at 0°C to control exotherm; warm to RT to ensure completion. Heating is rarely needed and promotes decomposition. |
| Stoichiometry | 1.1 - 1.2 eq Chloroformate | Slight excess of the electrophile ensures complete consumption of the valuable alcohol substrate. |
| Atmosphere | Dry Nitrogen/Argon | Chloroformates hydrolyze in moist air to form the parent phenol and |
Experimental Protocols
Protocol A: In Situ Synthesis of m-Cumenyl Chloroformate
For researchers unable to source the reagent commercially. This uses Triphosgene (solid) instead of Phosgene gas for safety.
Reagents:
-
3-Isopropylphenol (m-Cumenol): 10.0 mmol
-
Triphosgene: 3.4 mmol (0.34 eq, provides ~1.02 eq phosgene)
-
Pyridine: 10.5 mmol
-
DCM (Anhydrous): 20 mL
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and septum. Purge with
. -
Dissolution: Add Triphosgene (1.0 g, 3.4 mmol) and DCM (10 mL). Cool to 0°C .[1][2]
-
Addition: Dissolve 3-isopropylphenol (1.36 g, 10 mmol) and Pyridine (0.85 mL, 10.5 mmol) in DCM (10 mL). Add this solution dropwise to the triphosgene over 20 minutes.
-
Note: A white precipitate (Pyridine·HCl) will form.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Workup (Optional): If using immediately for Protocol B, use the solution directly (assume ~95% yield). If isolating, wash rapidly with cold 1M HCl, dry over
, and concentrate in vacuo (do not heat >40°C).
Protocol B: Esterification (Carbonate Formation)
Standard protocol for reacting m-cumenyl chloroformate with a primary/secondary alcohol.
Reagents:
-
Target Alcohol (R-OH): 1.0 mmol
-
m-Cumenyl Chloroformate: 1.2 mmol (approx. 240 mg or crude solution from Protocol A)
-
Pyridine: 1.5 mmol (120 µL)
-
DMAP (4-Dimethylaminopyridine): 0.1 mmol (catalytic, optional for sterically hindered alcohols)
-
DCM: 5 mL
Procedure:
-
Preparation: Dissolve the Alcohol and Pyridine in dry DCM (3 mL) in a reaction vial under
. -
Cooling: Cool the mixture to 0°C in an ice bath.
-
Addition: Add m-Cumenyl Chloroformate (dissolved in 2 mL DCM) dropwise over 5 minutes.
-
Observation: Solution may turn slightly yellow; precipitate forms.
-
-
Incubation: Stir at 0°C for 30 minutes, then remove ice bath and stir at RT for 2–4 hours. Monitor by TLC (disappearance of alcohol).
-
Quench: Add saturated aqueous
(5 mL). -
Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with Brine.
-
Purification: Dry over
, filter, and concentrate. Purify via silica gel chromatography (typically Hexanes/EtOAc gradients).
Protocol C: Carbamate Synthesis (e.g., Metolcarb Analogues)
For reaction with amines.
Procedure Modification:
-
Replace Alcohol with Amine (1.0 mmol) .
-
Use Triethylamine (1.5 eq) instead of Pyridine.
-
Reaction is typically faster; check TLC after 1 hour at 0°C.
-
Biphasic Option: For simple amines, use 10% NaOH (aq) and DCM. Add chloroformate to the rapidly stirring biphasic mixture at 0°C.
Workflow Visualization
Figure 2: Integrated synthesis and utilization workflow.
Troubleshooting & Stability
-
Hydrolysis: If the chloroformate smells strongly of phenol (sweet/tarry odor) rather than the acrid smell of acid chloride, it has hydrolyzed. Solution: Distill fresh or increase equivalents.
-
Low Yield (Steric Hindrance): The isopropyl group at the meta position is not severely hindering, but if the alcohol is tertiary, yields may drop. Solution: Add 10 mol% DMAP and reflux in DCM (40°C).
-
Safety: m-Cumenyl chloroformate is a lachrymator. All operations must occur in a fume hood. Destroy excess reagent with aqueous NaOH.
References
-
Synthesis of Aryl Chloroformates : Cotarca, L., et al. "Bis(trichloromethyl) Carbonate in Organic Synthesis." Synthesis, 1996(05), 553-576. Link
- General Carbonate Synthesis: Pasqualotto, G., et al. "Synthesis of Carbonates and Carbamates from Alcohols and Amines." Journal of Organic Chemistry, 2012.
-
Metolcarb (m-Cumenyl Methylcarbamate) Data : PubChem Compound Summary for CID 6143.[3] Link
-
Triphosgene Protocols : Eckert, H., & Foster, B. "Triphosgene, a Crystalline Phosgene Substitute." Angewandte Chemie International Edition, 1987, 26(9), 894-895. Link
Sources
3-Isopropylphenyl carbonochloridate in pesticide intermediate synthesis
Application Note: 3-Isopropylphenyl Carbonochloridate in Pesticide Intermediate Synthesis
Executive Summary
3-Isopropylphenyl carbonochloridate (CAS: 2814-71-3), also known as 3-isopropylphenyl chloroformate, is a critical electrophilic intermediate used primarily in the synthesis of carbamate insecticides. Its structural specificity—bearing a meta-isopropyl group—makes it the direct precursor to m-Cumenyl methylcarbamate (Code: UC 10854), a potent acetylcholinesterase (AChE) inhibitor used to control hemipteran pests in rice and fruit crops.
This guide details the handling, synthesis, and downstream application of this intermediate.[1] Unlike generic chloroformates, the steric bulk of the meta-isopropyl group requires specific thermal profiles during phosgenation to minimize isomerization and maximize purity.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 3-Isopropylphenyl carbonochloridate |
| Common Name | 3-Isopropylphenyl chloroformate |
| CAS Number | 2814-71-3 |
| Molecular Formula | C₁₀H₁₁ClO₂ |
| Molecular Weight | 198.65 g/mol |
| Appearance | Colorless to pale yellow fuming liquid |
| Boiling Point | 110–112 °C (at 15 mmHg) |
| Density | ~1.12 g/mL |
| Reactivity | Highly reactive with nucleophiles (amines, alcohols); hydrolyzes in water to release HCl and 3-isopropylphenol.[2][3] |
Safety & Handling (Critical)
-
Hazards: Potent lachrymator and corrosive. Inhalation can cause delayed pulmonary edema (similar to phosgene).
-
Engineering Controls: All operations must be performed in a properly functioning chemical fume hood.
-
PPE: Butyl rubber gloves (nitrile is insufficient for prolonged contact), chemical splash goggles, and a face shield.
-
Neutralization: Keep a solution of 10% aqueous ammonia or sodium hydroxide nearby to neutralize spills.
Synthesis Pathways
The synthesis of carbamate pesticides via this intermediate follows a two-stage "Cold Process" (Phosgenation followed by Amination).
Mechanism Visualization
The following diagram illustrates the reaction pathway from the raw material (3-isopropylphenol) to the active pesticide ingredient (m-cumenyl methylcarbamate).
Caption: Reaction scheme for the synthesis of m-Cumenyl methylcarbamate via the chloroformate intermediate.
Detailed Experimental Protocols
Protocol A: Synthesis of 3-Isopropylphenyl Carbonochloridate
Rationale: Direct phosgenation is the industrial standard. For laboratory safety, Triphosgene (solid phosgene equivalent) is recommended to avoid handling gaseous phosgene tanks.
Materials:
-
3-Isopropylphenol (13.6 g, 100 mmol)
-
Triphosgene (10.0 g, 34 mmol) – Note: 1/3 eq. provides 1 eq. phosgene.[2][4]
-
Catalyst: Dimethylformamide (DMF) (0.1 mL)
-
Solvent: Anhydrous Toluene (100 mL)
-
Scrubber: NaOH trap for HCl gas.
Procedure:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, dropping funnel, and nitrogen inlet. Connect the condenser outlet to a scrubber containing 20% NaOH solution.
-
Dissolution: Charge the flask with Triphosgene, Toluene, and DMF. Cool the mixture to 0–5 °C using an ice bath.
-
Addition: Dissolve 3-Isopropylphenol in 20 mL Toluene. Add this solution dropwise to the flask over 45 minutes. Crucial: Maintain temperature <10 °C to prevent rapid HCl evolution.
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature. Then, slowly heat to 60 °C for 2 hours. The solution will clarify as the reaction proceeds.
-
Degassing: Purge the solution with nitrogen for 30 minutes to remove residual HCl and phosgene.
-
Isolation: The resulting solution contains the crude chloroformate. For high purity, distill under reduced pressure (bp ~110 °C @ 15 mmHg).
-
Checkpoint: Purity should be >98% by GC.
-
Protocol B: Synthesis of m-Cumenyl Methylcarbamate (Pesticide)
Rationale: The Schotten-Baumann condition (biphasic) is preferred to neutralize the HCl byproduct immediately, preventing acid-catalyzed decomposition of the carbamate.
Materials:
-
Crude 3-Isopropylphenyl carbonochloridate solution (from Protocol A)
-
Methylamine (40% aqueous solution, 1.2 eq)
-
Sodium Hydroxide (20% aqueous solution, 1.2 eq)
-
Solvent: Toluene (already present)[3]
Procedure:
-
Preparation: In a separate reactor, charge the Methylamine solution and cool to 0–5 °C .
-
Coupling: Simultaneously add the Chloroformate solution and the NaOH solution dropwise to the amine.
-
Control: Maintain pH between 8–10. If pH drops, add NaOH faster.
-
Exotherm: Keep temperature <15 °C.
-
-
Completion: Stir for 1 hour at room temperature.
-
Workup: Separate the organic layer. Wash with water (2x), then brine (1x). Dry over anhydrous MgSO₄.
-
Crystallization: Evaporate the solvent to obtain the crude solid. Recrystallize from Hexane/Ethyl Acetate to yield white crystals of m-Cumenyl methylcarbamate.
Process Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Hydrolysis of phosgene due to moisture. | Ensure all glassware is flame-dried; use anhydrous toluene. |
| High Impurity (Diaryl Carbonate) | Excess phenol or insufficient phosgene. | Use a slight excess of Triphosgene (1.05 eq equivalent). Keep temperature low during addition. |
| Color Formation | Oxidation of phenol. | Perform all steps under strict Nitrogen atmosphere. |
| Slow Reaction | Inactive catalyst. | Ensure DMF is fresh; trace amine salts can also catalyze. |
Workflow Logic Diagram
Caption: Operational workflow for the synthesis of m-Cumenyl methylcarbamate.
References
-
PubChem. (n.d.). m-Cumenyl methylcarbamate.[2] National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Organic Syntheses. (1943). Ethyl N-methylcarbamate. Organic Syntheses, Coll. Vol. 2, p. 178. Retrieved March 7, 2026, from [Link]
- Google Patents. (1980). Process for producing phenyl carbamates (EP0121532A1).
Sources
- 1. CN104844459A - Chloromethyl isopropyl carbonate preparation method - Google Patents [patents.google.com]
- 2. M-Cumenyl Methylcarbamate | C11H15NO2 | CID 6143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PREPARATION OF ISOPROPYL 2-DIAZOACETYL(PHENYL)CARBAMATE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
Application Note & Protocol: Strategic Synthesis of Mixed Carbonates for Pharmaceutical Scaffolds Using 3-Isopropylphenyl Chloroformate
Abstract & Introduction
Organic carbonates are a pivotal class of compounds, serving not only as environmentally benign solvents and reagents but also as crucial intermediates and functional moieties in organic synthesis and medicinal chemistry.[1] Their applications are extensive, ranging from building blocks for polycarbonates and polyurethanes to key components in pharmacologically active molecules.[2][3] The synthesis of mixed, or unsymmetrical, carbonates (ROCOOR') is of particular interest in drug development, where precise modulation of lipophilicity, metabolic stability, and pro-drug strategies is paramount.
Chloroformates (ROCOCl) are highly reliable and efficient reagents for constructing the carbonate linkage through reaction with an alcohol or phenol.[4] This application note provides a detailed guide to the synthesis of mixed carbonates utilizing 3-isopropylphenyl chloroformate. This specific reagent allows for the introduction of a substituted aromatic moiety, a common structural motif in pharmaceutical agents, enabling researchers to rapidly generate libraries of diverse carbonate-containing compounds for screening and lead optimization. We will delve into the underlying reaction mechanism, provide a robust, step-by-step experimental protocol, and address critical safety and handling considerations.
Scientific Principles & Reaction Mechanism
The formation of a mixed carbonate from 3-isopropylphenyl chloroformate and an alcohol (R'-OH) proceeds via a well-established nucleophilic acyl substitution mechanism.[5] The process is predicated on the high electrophilicity of the carbonyl carbon in the chloroformate moiety, which makes it an excellent target for nucleophilic attack.
Causality of Key Reaction Components:
-
The Electrophile: 3-Isopropylphenyl chloroformate serves as the activated acyl donor. The electron-withdrawing chlorine atom polarizes the carbonyl bond, rendering the carbon highly susceptible to nucleophilic attack.
-
The Nucleophile: The alcohol (R'-OH) acts as the nucleophile. The lone pair of electrons on the oxygen atom attacks the electrophilic carbonyl carbon.
-
The Base: The reaction generates hydrochloric acid (HCl) as a byproduct.[4] A non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine, is essential to neutralize the HCl as it forms. This prevents the protonation of the alcohol nucleophile and drives the reaction equilibrium towards the product side.
-
The Solvent: Anhydrous aprotic solvents (e.g., dichloromethane, tetrahydrofuran) are typically used to prevent the hydrolysis of the highly moisture-sensitive chloroformate reagent, which would otherwise decompose into the corresponding phenol, CO₂, and HCl.[5][6]
The reaction sequence is visualized below:
-
Nucleophilic Attack: The alcohol's oxygen atom attacks the carbonyl carbon of the chloroformate.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Chloride Elimination & Proton Transfer: The intermediate collapses, eliminating the chloride ion as a good leaving group. The base then deprotonates the oxonium ion to yield the final mixed carbonate product and the protonated base (e.g., triethylammonium chloride).
Sources
Application Note: Acylation of Amino Acids with 3-Isopropylphenyl Carbonochloridate
Executive Summary
The acylation of amino acids using aryl chloroformates is a foundational transformation in peptide chemistry, prodrug synthesis, and analytical derivatization. 3-Isopropylphenyl carbonochloridate (3-isopropylphenyl chloroformate) is utilized to install a highly lipophilic, sterically hindered carbamate protecting group. This specific structural motif is highly valued for enhancing the bioavailability of peptide-based therapeutics and acting as a robust UV-active tag for pre-column high-performance liquid chromatography (HPLC) derivatization 1. This guide provides field-proven methodologies for executing this transformation under both aqueous biphasic and anhydrous conditions.
Mechanistic Rationale & Experimental Design
The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The unprotonated amine of the amino acid attacks the highly electrophilic carbonyl carbon of the chloroformate, forming a tetrahedral intermediate that rapidly collapses to expel a chloride leaving group 2.
Because this process generates one equivalent of hydrochloric acid (HCl), an acid scavenger (base) is strictly required to prevent the protonation of the unreacted amine, which would otherwise stall the reaction 2.
Causality in Base and Solvent Selection:
-
For Unprotected Amino Acids: Zwitterionic amino acids are insoluble in organic solvents. Therefore, Schotten-Baumann conditions (aqueous base + water-miscible organic solvent) are employed 3. Sodium carbonate (Na₂CO₃) is optimal because it buffers the aqueous layer at pH 9–10, ensuring the amine remains deprotonated and nucleophilic, while minimizing the hydroxide-driven hydrolysis of the chloroformate.
-
For Amino Acid Esters: When the carboxylic acid is protected, the substrate is soluble in organic solvents. Anhydrous conditions utilizing a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) are preferred to completely eliminate chloroformate hydrolysis.
Experimental Protocols
Protocol A: Aqueous Biphasic Acylation (Schotten-Baumann)
Best suited for unprotected, zwitterionic amino acids.
Materials:
-
Amino acid (1.0 eq)
-
3-Isopropylphenyl carbonochloridate (1.15 eq)
-
Sodium carbonate (Na₂CO₃) (2.5 eq)
-
1,4-Dioxane and Deionized Water
-
Hexanes and Ethyl Acetate (EtOAc)
-
2M Hydrochloric Acid (HCl)
Step-by-Step Methodology:
-
Substrate Solubilization: Dissolve the amino acid (10 mmol) and Na₂CO₃ (25 mmol) in 20 mL of deionized water. Stir until a clear solution is obtained.
-
Solvent Integration: Add 20 mL of 1,4-Dioxane. Causality: Dioxane acts as a co-solvent to solubilize the highly lipophilic 3-isopropylphenyl carbonochloridate, enabling efficient interfacial mass transfer.
-
Thermal Control: Cool the biphasic mixture to 0 °C in an ice bath. Causality: Low temperatures suppress the competitive hydrolysis of the chloroformate into 3-isopropylphenol.
-
Reagent Addition: Dissolve 3-isopropylphenyl carbonochloridate (11.5 mmol) in 5 mL of dioxane and add it dropwise over 30 minutes.
-
Reaction Propagation: Stir at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature for an additional 2 hours.
-
Pre-Extraction (Critical Step): While the solution is still basic (pH ~9), extract the aqueous layer twice with 20 mL of hexanes. Causality: This selectively removes unreacted chloroformate and the 3-isopropylphenol byproduct, while the target product remains safely in the aqueous phase as a water-soluble sodium carboxylate salt.
-
Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2.0 using 2M HCl. Causality: Protonation neutralizes the carboxylate, rendering the N-protected amino acid highly lipophilic.
-
Product Isolation: Extract the acidified aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure carbamate.
Protocol B: Anhydrous Organic Acylation
Best suited for amino acid esters or solid-phase peptide synthesis (SPPS) fragments.
Materials:
-
Amino acid ester hydrochloride (1.0 eq)
-
3-Isopropylphenyl carbonochloridate (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Suspend the amino acid ester hydrochloride (10 mmol) in 30 mL of anhydrous DCM under an inert argon atmosphere. Cool to 0 °C.
-
Base Addition: Add DIPEA (25 mmol) dropwise. Causality: The first equivalent of DIPEA neutralizes the hydrochloride salt to liberate the free amine. The remaining base acts as an acid scavenger for the acylation.
-
Acylation: Slowly add 3-isopropylphenyl carbonochloridate (11 mmol) via syringe.
-
Reaction: Stir for 30 minutes at 0 °C, then allow to warm to room temperature and stir for 3 hours.
-
Workup: Quench the reaction by adding 20 mL of water. Separate the organic layer and wash sequentially with 5% aqueous HCl (to remove excess DIPEA), 5% NaHCO₃ (to neutralize residual acid), and brine.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
Workflow Visualization
Workflow for the acylation of amino acids using 3-isopropylphenyl carbonochloridate.
Quantitative Data & Reaction Optimization
The following table summarizes the comparative operational metrics between the two protocols to aid researchers in experimental design.
| Parameter | Protocol A: Schotten-Baumann | Protocol B: Anhydrous Organic |
| Substrate Compatibility | Unprotected, zwitterionic amino acids | Amino acid esters, peptide fragments |
| Solvent System | H₂O / 1,4-Dioxane (1:1 v/v) | Anhydrous DCM or THF |
| Base Selection | Na₂CO₃ or NaHCO₃ (Aqueous) | DIPEA or N-Methylmorpholine |
| Primary Side Reaction | Chloroformate hydrolysis to 3-isopropylphenol | Dipeptide formation (mixed anhydride) |
| Typical Yield | 75% - 90% | 85% - 95% |
| Purification Strategy | Pre-extraction of phenol, then acid-base extraction | Sequential aqueous acid/base washes |
Self-Validation & Troubleshooting
Every robust protocol must contain internal mechanisms for validation:
-
In-Process pH Monitoring (Protocol A): The system validates itself thermodynamically via pH. If the pH drops below 8.0 during the addition of the chloroformate, the amine will protonate, and nucleophilic attack will cease. Maintaining a pH of 9–10 guarantees active nucleophilicity.
-
TLC Monitoring: The reaction progress can be self-validated using Thin Layer Chromatography (TLC). The starting amino acid will stain positive with Ninhydrin (indicating a free primary amine) but will be UV-inactive. The successful product will be Ninhydrin-negative but highly UV-active (254 nm) due to the incorporation of the 3-isopropylphenyl ring.
-
Troubleshooting Mixed Anhydrides: If dipeptide byproducts are observed, it indicates that the newly formed N-protected amino acid is reacting with excess chloroformate to form a mixed anhydride, which is then attacked by another free amino acid 2. To mitigate this, ensure rigorous dropwise addition of the chloroformate and strictly maintain temperatures at 0 °C during the initial phase.
References
- Title: Chloroformates in Organic Synthesis: A Comprehensive Technical Guide Source: BenchChem URL
- Title: Protection of Functional Groups Source: Thieme-Connect URL
- Title: HPLC of amino acids as chloroformate derivatives Source: ResearchGate URL
Sources
Application Note: Solvent Engineering for 3-Isopropylphenyl Chloroformate Derivatization
The following Application Note is designed for researchers and process chemists involved in the handling and derivatization of 3-Isopropylphenyl chloroformate .
This guide distinguishes itself by addressing the specific lipophilic and electronic nature of the meta-substituted aryl core, rather than treating it as a generic chloroformate.
Executive Summary
3-Isopropylphenyl chloroformate is a specialized aryl chloroformate reagent used primarily for introducing the 3-isopropylphenoxycarbonyl protecting group or synthesizing carbamate-based prodrugs. Unlike alkyl chloroformates (e.g., isopropyl chloroformate), the aryl core confers distinct stability and reactivity profiles driven by the phenoxide leaving group ability.
This guide provides a validated framework for solvent selection, moving beyond traditional chlorinated solvents (DCM) toward greener, high-performance alternatives (2-MeTHF, EtOAc) without compromising reaction kinetics.
Chemical Profile & Reactivity Logic
To select the correct solvent, one must understand the electrophile:
-
Structure: A phenyl ring with a meta-isopropyl group and a chloroformate moiety.
-
Lipophilicity: The 3-isopropyl group significantly increases
compared to phenyl chloroformate. This requires solvents with moderate-to-high non-polar character for optimal solvation. -
Electronic Effect: The meta-alkyl substituent exerts a weak inductive electron-donating effect (+I). This makes the carbonyl carbon slightly less electrophilic than unsubstituted phenyl chloroformate, but still highly reactive toward nucleophiles.
-
Primary Risk: Hydrolysis.[1] The molecule releases CO₂, HCl, and 3-isopropylphenol upon contact with water.
Solvent Selection Matrix
The following table synthesizes solvent performance based on solubility, reaction rate (dielectric influence), and green chemistry principles.
| Solvent Class | Specific Solvent | Solubility (3-iPr-Ph-OCOCl) | Reaction Rate ( | Green Score | Recommendation |
| Chlorinated | Dichloromethane (DCM) | Excellent | Fast | Low | Avoid (Regulatory Phase-out) |
| Ethers | 2-Methyltetrahydrofuran (2-MeTHF) | Excellent | Moderate | High | Preferred (Bio-based, Phase-separable) |
| Ethers | THF | Excellent | Moderate | Medium | Alternative (Water miscible - difficult workup) |
| Esters | Ethyl Acetate (EtOAc) | Good | Slow | High | Good (Best for extraction/workup) |
| Aromatics | Toluene | Excellent | Slow | Medium | Specific (High temp reactions only) |
| Nitriles | Acetonitrile (MeCN) | Moderate | Fast | Medium | Caution (High hydrolysis risk if wet) |
Expert Insight: The "2-MeTHF Advantage"
For 3-Isopropylphenyl chloroformate, 2-MeTHF is the superior choice over THF and DCM.
-
Hydrophobicity: Unlike THF, 2-MeTHF is not fully water-miscible.[2] If you quench the reaction with water, the phases separate cleanly, retaining the lipophilic product in the organic layer without needing a solvent swap.
-
Stability: It is more stable to strong bases (often used in these reactions) than esters like EtOAc.
Decision Pathway (Workflow)
The following diagram illustrates the logical flow for selecting reaction conditions based on your nucleophile and downstream needs.
Figure 1: Decision tree for solvent selection. Blue nodes indicate decision points; Green nodes indicate preferred "Green Chemistry" pathways; Red indicates restricted pathways.
Validated Protocol: Carbamate Formation
Objective: Synthesis of N-(R)-O-(3-isopropylphenyl) carbamate via aminolysis.
Reagents
-
Substrate: Primary/Secondary Amine (1.0 eq)
-
Reagent: 3-Isopropylphenyl chloroformate (1.1 eq)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 - 1.5 eq)
-
Solvent: Anhydrous 2-MeTHF (Preferred) or EtOAc.
Step-by-Step Methodology
-
System Validation (Self-Check 1):
-
Measure solvent water content via Karl Fischer titration. Ensure
ppm. Chloroformates hydrolyze rapidly; "dry" solvent from the shelf is often insufficient. -
Why: Water competes with the amine, consuming the reagent and generating acidic byproducts.
-
-
Solvation:
-
Dissolve the Amine (1.0 eq) and Base (1.5 eq) in 2-MeTHF (10-15 volumes relative to amine mass).
-
Cool the mixture to 0°C .
-
Why: The reaction is exothermic. Lower temperature prevents decomposition and controls the rate of addition.
-
-
Addition:
-
Dilute 3-Isopropylphenyl chloroformate in a small volume of 2-MeTHF.
-
Add dropwise to the amine solution over 15–30 minutes.
-
Visual Check: White precipitate (Amine-HCl salt) should form immediately. If no precipitate forms, check if your base is strong enough or if the amine is nucleophilic.
-
-
Reaction Monitoring (Self-Check 2):
-
Warm to room temperature (20–25°C).
-
Sample after 1 hour for TLC/HPLC.
-
Endpoint Criteria: Disappearance of the amine peak.
-
Note: Do not monitor the chloroformate directly as it degrades on many stationary phases. Monitor the limiting reagent (amine).
-
-
Workup (The 2-MeTHF Benefit):
-
Add water (5 volumes) directly to the reaction vessel.
-
Stir for 5 minutes.
-
Stop stirring. The 2-MeTHF layer (top) will separate cleanly from the aqueous salt layer (bottom).
-
Efficiency: No need to evaporate and re-dissolve in an extraction solvent.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of Chloroformate | Ensure solvent is anhydrous. Increase reagent equivalents to 1.2–1.5 eq. |
| Slow Reaction | Steric bulk of 3-iPr group | Switch solvent to Acetonitrile (increases rate via dipole effects) or add catalyst (DMAP, 0.1 eq). |
| Oligomerization | High local concentration | Dilute the chloroformate further before addition. Increase stirring speed. |
| Emulsion | Density match | If using EtOAc/Water, add brine to increase aqueous density. (Not an issue with 2-MeTHF). |
Safety & Handling
-
Toxicity: 3-Isopropylphenyl chloroformate is corrosive and toxic.[1][3][4][5] It may release phosgene traces upon thermal decomposition.[1][4]
-
Inhalation: Always handle in a fume hood.[6]
-
Decontamination: Quench all glassware and syringes with a dilute solution of ammonium hydroxide or aqueous NaOH to destroy residual chloroformate before washing.
References
-
Solvent Selection Guides
-
Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link
-
-
Chloroformate Reactivity
-
Green Chemistry Substitutions (2-MeTHF)
-
Schotten-Baumann Conditions
-
Grokipedia. "Schotten–Baumann reaction conditions and mechanism." Link
-
Sources
- 1. ISOPROPYL CHLOROFORMATE [training.itcilo.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Isopropyl chloroformate CAS#: 108-23-6 [m.chemicalbook.com]
- 4. ICSC 0287 - ISOPROPYL CHLOROFORMATE [chemicalsafety.ilo.org]
- 5. ISOPROPYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. fishersci.com [fishersci.com]
- 7. Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Catalytic Coupling of 3-Isopropylphenyl Carbonochloridate with Alcohols
Introduction & Mechanistic Rationale
The synthesis of asymmetric carbonates and carbamates relies heavily on the electrophilic capture of alcohols and amines using aryl chloroformates. 3-Isopropylphenyl carbonochloridate is a highly valuable building block in drug development, frequently utilized to install lipophilic carbonate protecting groups or to synthesize advanced prodrug formulations. However, the direct coupling of an alcohol with a chloroformate is kinetically sluggish and highly susceptible to competitive side reactions, such as chloroformate hydrolysis.
To achieve quantitative yields, the reaction must be driven by a precisely selected catalytic system. This guide details the mechanistic causality, quantitative catalyst selection, and a self-validating experimental protocol for the highly efficient coupling of 3-isopropylphenyl carbonochloridate with alcohols.
Catalyst Selection: The Causality of Nucleophilic Activation
The choice of catalyst fundamentally alters the reaction pathway. Relying solely on a Brønsted base (like Triethylamine) results in poor yields because the base merely acts as an acid scavenger, leaving the kinetically slow direct attack of the alcohol on the chloroformate as the rate-determining step.
To overcome this energy barrier, 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst[1].
-
Nucleophilic Activation : DMAP rapidly attacks 3-isopropylphenyl carbonochloridate to form an N-acylpyridinium intermediate. The strong electron-donating nature of the dimethylamino group stabilizes this intermediate, preventing its spontaneous degradation while rendering the carbonyl carbon exceptionally electrophilic[1].
-
Proton Sponging : Because DMAP is a relatively weak base (
), a secondary auxiliary base—typically Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) —is required in stoichiometric amounts. TEA ( ) neutralizes the HCl byproduct generated during the reaction, preventing the acidification of the medium which would otherwise protonate the alcohol and halt the catalytic cycle[1].
Mechanistic pathway of DMAP-catalyzed coupling of 3-isopropylphenyl carbonochloridate with alcohols.
Quantitative Data: Catalyst Efficacy Comparison
The following table summarizes the quantitative performance of various catalyst systems in chloroformate-alcohol couplings, highlighting the necessity of the dual DMAP/TEA system[2],[3].
| Catalyst System | Nucleophilicity | Basicity ( | Typical Yield (%) | Reaction Time | Mechanistic Role |
| DMAP (0.1 eq) + TEA (1.5 eq) | Very High | 5.2 (DMAP) / 10.7 (TEA) | >95% | 1–2 h | DMAP: Nucleophilic catalyst. TEA: Proton sponge. |
| Pyridine (2.0 eq) | Moderate | 5.2 | 60–75% | 8–12 h | Dual role (weak nucleophile and weak base). |
| TEA (2.0 eq) | Low (Steric Bulk) | 10.7 | <30% | >24 h | Base only. Sluggish direct alcohol attack. |
| None | N/A | N/A | Trace | Days | Uncatalyzed background reaction. |
Experimental Protocol: A Self-Validating System
This protocol is designed for the coupling of a model primary or secondary alcohol (1.0 mmol) with 3-isopropylphenyl carbonochloridate. Every critical step includes a self-validating checkpoint to ensure scientific integrity and prevent downstream failures.
Reagents Required:
-
Model Alcohol (1.0 mmol, 1.0 eq)
-
3-Isopropylphenyl carbonochloridate (1.2 mmol, 1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 mmol, 0.1 eq)
-
Triethylamine (TEA) (1.5 mmol, 1.5 eq)
-
Anhydrous Dichloromethane (DCM) (10 mL)
Step-by-Step Methodology
Step 1: System Preparation & Dehydration
-
Action : Flame-dry a 25 mL round-bottom flask under a continuous stream of dry Nitrogen (
). Add the alcohol, DMAP, and TEA to 10 mL of anhydrous DCM. Cool the mixture to 0 °C using an ice bath. -
Causality : Chloroformates are highly sensitive to moisture. Even trace amounts of
will rapidly hydrolyze the reagent into 3-isopropylphenol, , and HCl[4]. The atmosphere and anhydrous solvent prevent this. Cooling to 0 °C controls the exothermic nature of the subsequent addition.
Step 2: Electrophile Addition
-
Action : Dissolve 3-isopropylphenyl carbonochloridate in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 10 minutes.
-
Self-Validating Checkpoint : Upon addition, a faint white precipitate (TEA-HCl salt) should begin to form. The formation of this salt visually validates that the coupling reaction is actively generating HCl, which is being successfully scavenged by the TEA.
Step 3: Reaction Progression & Monitoring
-
Action : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Self-Validating Checkpoint (TLC) : Withdraw a 10 µL aliquot, dilute in 100 µL DCM, and spot on a silica gel TLC plate alongside the starting alcohol. Elute with 80:20 Hexanes:Ethyl Acetate. The highly polar hydroxyl group of the starting alcohol strongly interacts with the silica stationary phase (lower
). The resulting aryl alkyl carbonate lacks this hydrogen-bond donor, significantly increasing its . The complete disappearance of the lower spot self-validates that the limiting reagent has been fully consumed.
Step 4: Quench and Aqueous Workup
-
Action : Quench the reaction by adding 10 mL of saturated aqueous Ammonium Chloride (
). Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL). -
Causality : The mildly acidic
quench serves a dual purpose: it destroys any unreacted chloroformate and protonates the residual DMAP and TEA, partitioning these amine impurities entirely into the aqueous phase.
Step 5: Isolation
-
Action : Wash the combined organic layers with brine (15 mL), dry over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography if necessary.
Step-by-step experimental workflow for chloroformate-alcohol coupling.
Troubleshooting & Optimization
-
Issue: High levels of 3-isopropylphenol byproduct detected via NMR.
-
Causality: Moisture ingress during the reaction or degraded starting material.
-
Solution: Ensure the 3-isopropylphenyl carbonochloridate is stored over desiccant at -20 °C. Titrate the DCM for water content (Karl Fischer titration) prior to use; it must be <50 ppm.
-
-
Issue: Sluggish reaction with sterically hindered tertiary alcohols.
-
Causality: The bulky tertiary alcohol struggles to attack the N-acylpyridinium intermediate due to severe steric clash.
-
Solution: Increase the DMAP loading from catalytic (0.1 eq) to stoichiometric (1.1 eq) to force the equilibrium, and elevate the reaction temperature to 40 °C (refluxing DCM).
-
References
-
Furuta, T., & Kawabata, T. (2011). Asymmetric Organocatalysis 1.1 Lewis Bases. Thieme-connect. Available at: [Link]
-
Bruneel, D., & Schacht, E. (1993). Chemical modification of pullulan: 2. Chloroformate activation. KPI.ua. Available at: [Link]
-
Hušek, P., & Šimek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. ResearchGate. Available at: [Link]
-
Sun, R., et al. (2019). Triphosgene and DMAP as Mild Reagents for Chemoselective Dehydration of Tertiary Alcohols. ACS Publications. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 3-Isopropylphenyl Carbonochloridate Storage & Handling
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: Troubleshooting Hydrolysis, Degradation, and Storage Protocols for Moisture-Sensitive Chloroformates
Core Mechanisms: The Causality of Degradation
Understanding the exact chemical vulnerability of 3-isopropylphenyl carbonochloridate (also known as 3-isopropylphenyl chloroformate) is the first step in preventing its degradation. Because carbonochloridates possess a highly electrophilic carbonyl carbon, they are acutely sensitive to nucleophilic attack by atmospheric moisture.
As detailed in , the hydrolysis of chloroformates follows a rapid, exothermic bimolecular addition-elimination pathway[1]. This reaction destroys the reagent and generates hazardous gaseous byproducts.
Caption: Hydrolysis mechanism of 3-isopropylphenyl carbonochloridate yielding phenol, CO2, and HCl.
Quantitative Storage Parameters
To maintain scientific integrity and reagent viability, storage conditions must strictly adhere to the following parameters:
| Parameter | Optimal Value | Consequence of Deviation |
| Storage Temperature | 2°C to 8°C (Refrigerated) | Accelerated thermal decomposition and increased hydrolysis kinetics. |
| Headspace Atmosphere | 100% Argon or Nitrogen (Dry) | Nucleophilic attack by H₂O leading to complete reagent degradation. |
| Moisture Exposure Limit | < 10 ppm H₂O | Exponential generation of CO₂ and HCl gas, risking container rupture. |
| Cap Liner Material | PTFE (Teflon) | HCl gas degrades standard rubber/silicone seals, causing leaks. |
Frequently Asked Questions (FAQs) & Troubleshooting
Q: Why does my sealed bottle of 3-isopropylphenyl carbonochloridate hiss or pop when opened? A: The "hissing" sound is the release of pressurized carbon dioxide (CO₂) and hydrogen chloride (HCl) gas. When atmospheric moisture breaches the seal, it hydrolyzes the reagent into 3-isopropylphenol, CO₂, and HCl[1]. The accumulation of these gases causes dangerous pressure buildup. If a bottle is bulging or hissing aggressively, it indicates severe degradation, and the reagent should be vented carefully in a fume hood and discarded.
Q: Can I store this reagent at room temperature if I keep it in a desiccator? A: No. While a desiccator mitigates moisture, explicitly state that compounds with a chloroformate group attached to aromatic or benzylic systems can undergo slow, spontaneous thermal decomposition at ambient temperatures[2]. Refrigeration (2–8 °C) is required to suppress both the kinetics of hydrolysis and thermal degradation pathways[2].
Q: The liquid has turned slightly yellow and there is a crystalline precipitate at the bottom. Is it still usable? A: No. The yellowing indicates trace thermal decomposition, while the crystalline precipitate is likely 3-isopropylphenol (the hydrolysis byproduct) or a carbonate dimer. Using compromised reagent will result in poor reaction yields and introduce phenolic impurities into your synthesis.
Q: How can I analytically verify the purity of my stored reagent before a critical drug-development experiment? A: Do not rely on visual inspection. Perform a rapid derivatization test: react a small aliquot with an excess of an aliphatic amine (e.g., diethylamine) in anhydrous dichloromethane. Analyze the resulting carbamate via GC-MS or HPLC. The presence of unreacted 3-isopropylphenol in the chromatogram directly quantifies the extent of hydrolysis, creating a self-validating check before committing to a larger synthesis.
Self-Validating Protocol: Aliquoting & Storage Workflow
To prevent the introduction of moisture during routine use, every extraction must be treated as an air-sensitive operation. confirms that rapid hydrolysis is the primary environmental fate of chloroformates, necessitating strict moisture exclusion[3].
Step-by-Step Methodology
-
Equilibration: Remove the 3-isopropylphenyl carbonochloridate from the 2–8°C refrigerator. Crucial Step: Allow the sealed bottle to warm to room temperature inside a desiccator before opening. Causality: Opening a cold bottle immediately causes ambient humidity to condense directly into the liquid phase, initiating hydrolysis.
-
Preparation: Purge a Schlenk line or use a glovebox with high-purity Argon (moisture < 5 ppm). Ensure all glass syringes and stainless-steel needles are oven-dried at 120°C for at least 4 hours.
-
Inert Atmosphere Transfer:
-
Insert an Argon-filled balloon with a needle (or a Schlenk line positive pressure needle) through the septum cap.
-
Insert the dried extraction syringe needle.
-
Withdraw the required volume while simultaneously allowing Argon to displace the removed liquid. Causality: Argon is denser than air and forms a protective blanket over the liquid, whereas withdrawing liquid without gas replacement creates a vacuum that pulls in ambient air.
-
-
Resealing: Remove the extraction syringe. Leave the Argon line in for 5 additional seconds to ensure the headspace is fully saturated. Remove the Argon needle.
-
Secondary Containment: Wrap the septum and cap tightly with Parafilm. Place the bottle inside a secondary vacuum-sealed bag or a desiccator jar containing indicating Drierite (calcium sulfate).
-
Return to Storage: Return the secondary container to the 2–8°C refrigerator immediately.
Caption: Step-by-step workflow for the moisture-free aliquoting and storage of carbonochloridates.
References
-
Title: Ethyl chloroformate | CID 10928 Source: PubChem (National Institutes of Health) URL: [Link]
Sources
Technical Support Center: Handling Phenyl Chloroformate Derivatives
Welcome to the Technical Support Center for highly reactive acylating agents. Phenyl chloroformate and its derivatives (e.g., 4-nitrophenyl chloroformate, benzyl chloroformate) are indispensable reagents in drug development for synthesizing carbamates, ureas, and carbonates. However, their extreme electrophilicity makes them highly susceptible to nucleophilic attack by ambient moisture.
As an Application Scientist, I have designed this guide to move beyond basic safety data sheets. Here, we will explore the mechanistic causality behind reagent degradation, provide self-validating handling protocols, and troubleshoot the most common experimental failures associated with moisture sensitivity.
Mechanistic Insight: The Hydrolysis Pathway
To successfully handle phenyl chloroformate, you must understand why it degrades. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the chlorine atom and the phenoxy group.
When exposed to water, the reaction proceeds via a bimolecular addition-elimination mechanism. Water acts as a nucleophile, attacking the carbonyl carbon to form a transient tetrahedral intermediate. This intermediate rapidly collapses, cleaving the C-Cl and C-O bonds to release phenol, hydrogen chloride (HCl) gas, and carbon dioxide (CO2) gas.
Because two moles of gas are generated for every mole of hydrolyzed chloroformate, even microscopic amounts of moisture can cause catastrophic pressurization in sealed containers[1].
Figure 1: Bimolecular addition-elimination hydrolysis pathway of phenyl chloroformate.
Quantitative Properties of Phenyl Chloroformate
| Property | Value | Operational Implication |
| Molecular Weight | 156.56 g/mol [2] | Standardized equivalent calculations. |
| LogP | 2.60[2] | Highly lipophilic; requires organic solvents. |
| Density | 1.248 g/mL at 25 °C[3] | Heavier than water; settles at the bottom in biphasic mixtures. |
| Boiling Point | 74-75 °C at 13 mmHg[3] | Volatile under vacuum; do not over-dry on a Schlenk line. |
| Hydrolysis Products | Phenol, HCl, CO2[1] | Generates severe internal pressure; alters reaction pH. |
Troubleshooting & FAQs
Q1: My reagent bottle arrived with a bulging septum, or it "popped" when I inserted a needle. Why did this happen, and how do I safely handle it? Mechanistic Cause: The reagent was exposed to trace moisture during transit or previous use. The resulting hydrolysis generated equimolar amounts of CO2 and HCl gas[1]. Because the bottle is sealed, the gas has nowhere to escape, leading to extreme internal pressurization. Actionable Solution: Never open a bulging bottle of chloroformate on the benchtop. Transfer the bottle to a fume hood. Chill the bottle in an ice bath to reduce the vapor pressure of the liquid. Pierce the septum with a dry, empty needle attached to an oil bubbler or a base trap to safely vent the pressurized HCl/CO2 gases before attempting to withdraw the liquid.
Q2: My carbamate synthesis yield is unexpectedly low, and NMR analysis shows significant phenol contamination. How do I prevent this? Mechanistic Cause: In many protocols, pyridine or tertiary amines are added as acid scavengers. However, kinetic studies show that acetate ions and pyridine act as potent nucleophilic catalysts for the hydrolysis of phenyl chloroformate. If your solvent is not strictly anhydrous, the base will rapidly accelerate the destruction of the chloroformate before it can react with your target amine or alcohol. Actionable Solution: Ensure your solvents (e.g., DCM, THF) are dried over activated molecular sieves. Modify your addition order: mix the chloroformate and your substrate first, and add the base dropwise last to minimize the time the chloroformate is exposed to the base catalyst in the presence of trace moisture.
Q3: Is it possible to perform chloroformate reactions in aqueous media without destroying the reagent? Mechanistic Cause: Yes, through compartmentalization. While bulk water rapidly degrades chloroformates, organized media such as sodium dodecyl sulfate (SDS) micelles strongly inhibit spontaneous hydrolysis[4]. The hydrophobic core of the micelle shields the highly sensitive electrophilic center from the aqueous environment. Actionable Solution: If your substrate is water-soluble and organic solvents are not viable, consider running the reaction in a micellar medium or utilizing classic biphasic Schotten-Baumann conditions where the chloroformate remains in the organic phase and reacts at the interface.
Self-Validating Experimental Protocols
To ensure scientific integrity, every handling step must be designed to exclude moisture and validate its own success.
Protocol A: Air-Free Syringe Transfer via Schlenk Line
Objective: Transfer phenyl chloroformate without introducing ambient humidity.
-
Glassware Preparation: Dry a receiving round-bottom flask and a magnetic stir bar overnight in a 115 °C oven[5].
-
Atmosphere Exchange: Cap the cooled flask with a rubber septum. Using a needle connected to a vacuum gas manifold (Schlenk line), exchange the atmosphere by alternating vacuum and dry N2 (or Argon) gas three times[5].
-
Reagent Equilibration: Remove the phenyl chloroformate from the 2–8 °C refrigerator[3]. Crucial Step: Allow the bottle to warm to room temperature inside a desiccator. Opening a cold bottle immediately causes atmospheric condensation on the septum, driving moisture directly into the reagent.
-
Syringe Purging: Flush a gas-tight glass syringe with N2 three times before piercing the reagent bottle's septum.
-
Transfer: Withdraw the required volume under positive N2 pressure. Inject the reagent dropwise into the reaction vessel[5].
-
System Validation: Observe the reaction mixture upon addition. The absence of bubbling confirms a moisture-free transfer. If vigorous gas evolution occurs, your reaction solvent contains water, and the chloroformate is actively decomposing into CO2 and HCl.
Figure 2: Air-free Schlenk transfer workflow for moisture-sensitive chloroformates.
Protocol B: Safe Quenching and Disposal of Degraded Reagents
Objective: Safely neutralize expired or moisture-contaminated chloroformates.
-
Dilution: In a fume hood, dilute the degraded phenyl chloroformate in a large volume of an inert, dry solvent (e.g., toluene or hexanes) in a wide-mouth beaker.
-
Quenching: Slowly add a dilute solution of sodium hydroxide (NaOH) in isopropanol dropwise while stirring vigorously. The alcohol acts as a mild nucleophile, and the base neutralizes the resulting HCl.
-
System Validation: Continue addition until gas evolution (CO2) completely ceases. Check the pH of the aqueous layer to ensure it is basic (pH > 8), confirming that all generated HCl has been neutralized before transferring to hazardous waste.
References
-
Phenyl chloroformate | C6H5OCOCl | CID 15891 - PubChem. nih.gov.[Link]
-
Kinetics and mechanism of the base-catalysed hydrolysis of some substituted phenyl chloroformates - Journal of the Chemical Society, Perkin Transactions 2. rsc.org.[Link]
-
Micellar Effects on the Spontaneous Hydrolysis of Phenyl Chloroformate. A Kinetic Experiment for the Physical Chemistry Laboratory | Journal of Chemical Education. acs.org.[Link]
-
Protocol for building synthetic protocell membranes that sense redox using synthetic phospholipids and natural lipids - PMC. nih.gov.[Link]
Sources
- 1. PHENYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Phenyl chloroformate | C6H5OCOCl | CID 15891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenyl chloroformate 97 1885-14-9 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protocol for building synthetic protocell membranes that sense redox using synthetic phospholipids and natural lipids - PMC [pmc.ncbi.nlm.nih.gov]
Removing unreacted 3-Isopropylphenyl chloroformate from reaction mixtures
Introduction: The Chemical Challenge
You are likely accessing this guide because you observe persistent starting material (3-isopropylphenyl chloroformate) or its hydrolysis byproduct (3-isopropylphenol) in your reaction mixture.[1][2]
3-Isopropylphenyl chloroformate is a highly lipophilic, electrophilic reagent.[1] Its removal is complicated by two factors:
-
Lipophilicity: The meta-isopropyl group increases the compound's solubility in organic solvents, making interfacial hydrolysis with aqueous washes slow (the "grease" effect).[1][2]
-
Byproduct Management: Hydrolysis generates 3-isopropylphenol , which has a pKa of ~10.[2]03. Standard bicarbonate washes (pH 8.5) are insufficient to deprotonate this phenol, causing it to co-extract with your product.
This guide provides three targeted protocols to resolve these issues.
Section 1: Troubleshooting & FAQs
Q1: I quenched the reaction with saturated NaHCO₃, but LCMS still shows unreacted chloroformate.
Diagnosis: Interfacial Hydrolysis Failure. Chloroformates are hydrophobic. When you add an aqueous base, the reagent stays in the organic layer while the hydroxide/water stays in the aqueous layer. Without a phase-transfer catalyst or sufficient surface area, the hydrolysis rate is negligible.[1] Solution:
-
Increase Agitation: Use high-speed stirring (Vortex or >800 RPM) during the quench.
-
Nucleophilic Catalyst: Add a catalytic amount of DMAP (4-Dimethylaminopyridine) or Imidazole (5-10 mol%) to the quench mixture.[1] These act as nucleophilic shuttles, attacking the chloroformate to form a water-soluble acyl-pyridinium species that rapidly hydrolyzes.[1]
Q2: The chloroformate is gone, but now I have a large impurity peak (3-isopropylphenol) that won't wash out.
Diagnosis: Incorrect pH Extraction. The hydrolysis product is 3-isopropylphenol. Its pKa is approximately 10.03 .[2][3]
-
NaHCO₃ Wash (pH ~8.5): The phenol remains protonated (neutral) and stays in the organic layer.
-
Water Wash (pH ~7.0): The phenol remains organic. Solution: You must raise the aqueous pH to at least 12.0 (pH > pKa + 2) to fully deprotonate the phenol into the water-soluble phenolate anion.[1]
-
Protocol: Wash the organic layer with 1.0 M NaOH or 1.0 M KOH .
Q3: My product is sensitive to base/water. How do I remove the excess chloroformate?
Diagnosis: Incompatibility with Aqueous Workup. If your product hydrolyzes at high pH, you cannot use NaOH washes. Solution: Use a Solid-Supported Scavenger Resin .[1][2] A polymer-supported amine (e.g., PS-Trisamine) will react with the chloroformate to form a stable carbamate on the bead, which is then removed by filtration.[1]
Section 2: Decision Logic & Workflows
The following diagram illustrates the decision process for selecting the correct purification strategy based on your product's stability.
Figure 1: Decision tree for selecting between Liquid-Liquid Extraction (LLE) and Solid-Phase Scavenging based on product stability.[1][2]
Section 3: Detailed Protocols
Method A: High-pH Liquid-Liquid Extraction (LLE)
Best for: Base-stable products (amides, ethers, stable carbamates).[1][2]
The Mechanism:
-
Ionization: Ar-OH + OH⁻ → Ar-O⁻ (Water Soluble) + H₂O[1]
Step-by-Step:
-
Quench: Dilute the reaction mixture with an organic solvent (DCM or EtOAc). Add water and a catalytic amount of DMAP (5 mol%) if unreacted chloroformate persists. Stir vigorously for 20 minutes until CO₂ evolution ceases.
-
First Wash (Acid Removal): Wash the organic layer once with 1M HCl or Sat. NH₄Cl to remove the DMAP and any amine byproducts.
-
Second Wash (Phenol Removal): Wash the organic layer twice with 1.0 M NaOH (or 10% K₂CO₃ if NaOH is too harsh).[2]
-
Critical Check: Measure the pH of the aqueous layer.[4] It must be >12 .
-
-
Final Wash: Wash with Brine to remove excess base.
-
Dry & Concentrate: Dry over Na₂SO₄, filter, and concentrate.
Data: pKa-Based Separation Efficiency
| Wash Solution | pH | 3-Isopropylphenol Species | Phase Location | Removal Efficiency |
|---|---|---|---|---|
| Water | 7.0 | Protonated (Neutral) | Organic | < 5% |
| Sat.[1][2] NaHCO₃ | 8.5 | Protonated (Neutral) | Organic | < 10% |
| 1M Na₂CO₃ | 11.5 | Mostly Deprotonated | Mixed | ~85% |
| 1M NaOH | 14.0 | Fully Deprotonated (Anion) | Aqueous | > 99% |[2]
Method B: Polymer-Supported Scavenging
Best for: Base-sensitive products, small-scale parallel synthesis, or when avoiding aqueous workup.[1][2]
The Mechanism: A polystyrene resin functionalized with a primary amine (e.g., Trisamine) acts as a "nucleophilic sponge." It attacks the electrophilic chloroformate, covalently binding it to the plastic bead.
Step-by-Step:
-
Calculate Loading: Determine the excess mmols of chloroformate used.
-
Add Resin: Add PS-Trisamine (or similar NH₂-resin) at 3 equivalents relative to the excess chloroformate.[1]
-
Example: If you have 0.5 mmol excess chloroformate, add 1.5 mmol capacity of resin.
-
-
Agitate: Gently stir or shake the mixture at room temperature for 1 to 2 hours .
-
Note: Do not use magnetic stir bars if they grind the resin; orbital shaking is preferred.
-
-
Test: Spot an aliquot on TLC. If chloroformate remains (visualized by stain), add more resin or stir longer.
-
Filter: Filter the mixture through a fritted funnel or cotton plug. The impurity is trapped on the solid resin.
-
Rinse: Rinse the resin cake with solvent (DCM/THF) to recover any entrained product.
Section 4: Safety & Handling
-
HCl Generation: Hydrolysis of 1 mole of chloroformate generates 1 mole of Hydrochloric Acid. Ensure your quench buffer has enough capacity to neutralize this acid, or gas will evolve.
-
CO₂ Pressure: The reaction generates CO₂ gas. Never seal a separatory funnel immediately after adding bicarbonate/carbonate to a chloroformate quench. Vent frequently.
-
Lachrymator: 3-Isopropylphenyl chloroformate is a lachrymator (induces tears).[1][2][5] All operations must occur in a fume hood.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry (2nd ed.). Oxford University Press. (General principles of nucleophilic substitution at the carbonyl group).
-
Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Phenyl Chloroformate and Isopropyl Chloroformate. Journal of Physical Organic Chemistry. Link[1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12059, 3-Isopropylphenol. Retrieved March 7, 2026. Link[1]
- Marsh, A., et al. (2002). High-Throughput Purification of Chemical Libraries using Scavenger Resins. Journal of Organic Chemistry. (Principles of amine scavengers for electrophiles).
-
Biotage. (n.d.). ISOLUTE® Si-Trisamine User Guide. Retrieved March 7, 2026. Link
Sources
Optimizing yield of 3-isopropylphenyl carbamate synthesis
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of 3-isopropylphenyl carbamate. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of your synthesis and maximize your yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 3-isopropylphenyl carbamate?
A1: There are several reliable methods for synthesizing aryl carbamates. The optimal choice depends on the availability of starting materials, scale, and safety considerations. The three primary routes are:
-
From 3-Isopropylphenol and an Isocyanate: This is often the most direct route. 3-isopropylphenol is reacted with a suitable isocyanate (e.g., methyl isocyanate to form 3-isopropylphenyl methylcarbamate). The reaction is typically straightforward but requires careful handling of the isocyanate, which is toxic and moisture-sensitive.
-
From 3-Isopropylphenol and a Carbamoyl Chloride: This method involves reacting 3-isopropylphenol with a chosen N-substituted carbamoyl chloride. This route often requires a base to scavenge the HCl byproduct and may benefit from a Lewis acid catalyst to enhance the reaction rate.[1][2]
-
From an Isopropyl Chloroformate and an Amine: This "reverse" approach involves reacting an amine with isopropyl chloroformate. For the parent compound, this is less common, but for N-substituted analogs, it is a viable pathway. For example, aniline can be reacted with isopropyl chloroformate to yield isopropyl N-phenylcarbamate.[3][4]
-
Modern "Greener" Approaches: Newer methods focus on avoiding hazardous reagents like phosgene and isocyanates. These include catalytic routes using carbon dioxide (CO₂) or urea as the carbonyl source in the presence of an appropriate alcohol and amine.[5][6][7][8]
Q2: How critical is moisture control during the synthesis?
A2: Extremely critical, especially when using isocyanates or carbamoyl chlorides. Water will react with isocyanates to form an unstable carbamic acid, which then decomposes to an amine and CO₂. This newly formed amine can then react with another molecule of isocyanate to produce a highly insoluble and difficult-to-remove urea byproduct, significantly reducing your yield and complicating purification.[9] Carbamoyl chlorides can also hydrolyze in the presence of water. Always use anhydrous solvents and dry glassware, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Q3: My reaction is not proceeding to completion. What is the first thing I should check?
A3: The first step is to verify the identity and purity of your starting materials. If the reactants are confirmed to be pure, the most likely culprits for a stalled reaction are insufficient activation energy or poor reactivity. Consider a cautious, stepwise increase in temperature (e.g., in 5-10°C increments) while monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10] If the synthesis involves a catalyst, its activity may be compromised, or the loading may be insufficient.
Q4: What are the best analytical techniques to monitor the reaction progress?
A4: For real-time monitoring, TLC is the quickest and most common method. A co-spot of your starting material and the reaction mixture will show the consumption of the reactant and the appearance of the product spot. For more quantitative and sensitive analysis, LC-MS is the preferred method, as it can track reactants, products, and byproducts simultaneously.[11] Gas Chromatography (GC) can also be used, though carbamates can be thermally labile, sometimes requiring derivatization.[12]
Troubleshooting Guide: From Low Yield to High Purity
This guide addresses specific problems you may encounter during the synthesis of 3-isopropylphenyl carbamate.
Problem 1: Low or No Product Yield
You've run the reaction and, upon workup, find very little or none of your desired 3-isopropylphenyl carbamate.
Caption: Troubleshooting workflow for low product yield.
-
Cause A: Insufficient Thermal Energy
-
Explanation: Many carbamate syntheses, even those reported at "room temperature," may require a small energy input to overcome the activation barrier, especially with sterically hindered or less reactive phenols.[10]
-
Solution:
-
Consult the specific protocol for the recommended temperature range.
-
If none is given, gently warm the reaction to 40-50°C.
-
Monitor the reaction closely every 30-60 minutes using an appropriate analytical technique (TLC, LC-MS) to observe any changes.
-
-
-
Cause B: Catalyst Inefficiency or Insufficient Loading
-
Explanation: For routes involving carbamoyl chlorides or urea, a catalyst is often essential. Lewis acids like ZnCl₂ activate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the phenol.[1][2] If the catalyst amount is too low, the reaction rate will be impractically slow.
-
Solution:
-
Optimize Catalyst Loading: If you suspect catalyst loading is the issue, perform a small-scale optimization. Studies on similar systems have shown a dramatic yield increase when catalyst loading is increased from 0.1 equivalents to 0.5-1.0 equivalents.[1][2]
-
Verify Catalyst Activity: Ensure your catalyst has not been deactivated by exposure to moisture or other contaminants. Use a freshly opened bottle or a properly stored supply.
-
-
| Catalyst Loading (Equivalents of ZnCl₂) | Reported Carbamate Yield (%) |
| 0.1 | 30% |
| 0.25 | 41% |
| 0.5 | 81% |
| 0.75 | 85% |
| 1.0 | 86% |
| Data synthesized from studies on zinc chloride-catalyzed carbamate formation.[1][2] |
Problem 2: Product is Impure (Presence of Significant Byproducts)
Your analysis (e.g., NMR, LC-MS) of the crude product shows multiple unexpected signals, indicating the formation of side products.
-
Symmetrical Ureas (R-NH-C(O)-NH-R):
-
Origin: This is the classic byproduct when using an isocyanate starting material in the presence of trace water. The isocyanate reacts with water to form an amine, which then rapidly reacts with a second isocyanate molecule.
-
Prevention: Rigorous exclusion of moisture is key. Use anhydrous solvents (e.g., distilled from a suitable drying agent), flame-dry glassware, and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the experiment.
-
-
Allophanates (R-NH-C(O)-N(R)-C(O)-OR'):
-
Origin: The carbamate product itself can act as a nucleophile, attacking another molecule of isocyanate. This is more common at elevated temperatures or with an excess of isocyanate.[13]
-
Prevention:
-
Maintain a moderate reaction temperature. Avoid excessive heating.[10]
-
Use a stoichiometric amount of the isocyanate or add it slowly to the phenol solution to avoid high transient concentrations.
-
-
-
N-Alkylation or Arylation Products:
-
Origin: In some methods, particularly those using alkyl halides and a base, the amine or carbamate nitrogen can be alkylated, leading to undesired byproducts.[8]
-
Prevention: This is highly method-dependent. Optimizing the base and reaction temperature can often minimize this side reaction.
-
-
Urea Byproducts: Symmetrical ureas are often poorly soluble in many organic solvents. They can frequently be removed by filtration of the crude reaction mixture. Alternatively, they can be removed during silica gel column chromatography, though they may streak if present in large quantities.
-
Unreacted 3-Isopropylphenol: This acidic starting material can be easily removed by performing a basic aqueous wash (e.g., with 1M NaOH or Na₂CO₃) during the workup. The phenoxide salt will be extracted into the aqueous layer, while the desired carbamate product remains in the organic layer.
-
Chromatography: Flash column chromatography is the most robust method for purifying the final product. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) will typically provide good separation of the carbamate from less polar starting materials and more polar byproducts.[14]
Problem 3: Reaction is Exothermic and Uncontrolled
Upon adding a reagent, the reaction temperature increases rapidly, potentially leading to boiling and the formation of dark, tar-like byproducts.
-
Explanation: The formation of the carbamate bond, particularly from isocyanates, is an exothermic process.[10][15] If the heat is not dissipated effectively, the internal reaction temperature can skyrocket, causing decomposition of reactants, intermediates, or the product itself.
-
Solution:
-
Control Reagent Addition: Add the more reactive species (e.g., isocyanate, carbamoyl chloride) dropwise via an addition funnel.
-
Use an Ice Bath: Pre-cool the reaction vessel to 0°C in an ice-water bath before and during the addition. This provides an effective heat sink to absorb the energy released.
-
Ensure Efficient Stirring: Vigorous stirring is crucial to prevent localized hot spots and ensure even heat distribution throughout the reaction mixture.
-
Experimental Protocol: Zinc-Catalyzed Synthesis of N-Substituted 3-Isopropylphenyl Carbamate
This protocol provides a robust starting point for synthesis, adapted from established methods for catalyzed carbamate formation.[1][2]
-
Preparation:
-
Under an inert atmosphere (N₂), add 3-isopropylphenol (1.0 eq) and anhydrous zinc chloride (0.5 - 1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel.
-
Add a suitable anhydrous solvent (e.g., toluene, THF). Stir until the solids are dissolved.
-
-
Reaction:
-
Dissolve the N-substituted carbamoyl chloride (1.05 eq) in the anhydrous solvent and add it to the addition funnel.
-
Cool the reaction flask to 0°C using an ice bath.
-
Add the carbamoyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
-
Monitoring:
-
Periodically take small aliquots from the reaction mixture and analyze by TLC or LC-MS to monitor the consumption of 3-isopropylphenol.
-
-
Workup and Purification:
-
Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography.
-
References
-
Gogoi, P., et al. (2022). Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. ACS Omega. Available at: [Link]
-
Gogoi, P., et al. (2022). Optimization of the Reaction Conditions for Carbamate Synthesis. ResearchGate. Available at: [Link]
-
Jing, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. MDPI. Available at: [Link]
-
Li, J., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. Future Medicinal Chemistry. Available at: [Link]
-
Wang, L., et al. (2018). Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts. ResearchGate. Available at: [Link]
-
PrepChem (N.D.). Synthesis of 3-isopropylphenyl N-(N'-methanesulfonyl-N'-ethylaminosulfinyl)-N-methylcarbamate. PrepChem.com. Available at: [Link]
-
Peeples, E. S., et al. (2012). Analytical approaches for monitoring exposure to organophosphorus and carbamate agents through analysis of protein adducts. Journal of analytical toxicology. Available at: [Link]
-
Organic Chemistry Portal (N.D.). Synthesis of carbamates by carbamoylation. Organic-Chemistry.org. Available at: [Link]
-
Wang, L., et al. (2018). Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts. MDPI. Available at: [Link]
-
Prachi, R., et al. (2023). Improved Synthesis of Unsymmetrical Ureas via Carbamates. Thieme. Available at: [Link]
-
Williams, D. R., et al. (2015). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society. Available at: [Link]
-
Subramaniam, B., et al. (2004). Carbamate Synthesis on Pd/C Catalysts: Gas−Solid versus Slurry Processes. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Bobbink, F. D., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. Available at: [Link]
-
Schülke, J. P., et al. (2021). Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements. The Journal of Organic Chemistry. Available at: [Link]
-
Varjosaari, S. E., et al. (2016). One-Pot Synthesis of O-Aryl Carbamates. Organic Chemistry Portal. Available at: [Link]
-
Shimadzu (2021). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Shimadzu Scientific Instruments. Available at: [Link]
-
Agilent Technologies (N.D.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. Available at: [Link]
-
Organic Syntheses (N.D.). Carbamic acid, butyl ester. Organic Syntheses Procedure. Available at: [Link]
-
PrepChem (N.D.). Synthesis of isopropyl N-phenylcarbamate. PrepChem.com. Available at: [Link]
-
ResearchGate (2022). Isolation, Synthesis, and Fungicidal Activity of Isopropyl...carbamate Diastereomers against Phytophthora capsici. ResearchGate. Available at: [Link]
-
Reddit (2023). Troubleshooting of hydrazine carbamate synthesis. r/Chempros. Available at: [Link]
-
ResearchGate (N.D.). Scheme 2. Carbamate Formation and Side Reactions. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal (N.D.). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic-Chemistry.org. Available at: [Link]
-
Mannisto, J. K., et al. (2021). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology. Available at: [Link]
- Google Patents (2018). A process for the synthesis of aromatic carbamates. Google Patents.
- Google Patents (1952). Production of isopropyl n-phenyl carbamate. Google Patents.
-
Szabo-Scandic (N.D.). 3-Isopropylphenol Safety Data Sheet. Szabo-Scandic. Available at: [Link]
-
Vargáné R, K., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. MDPI. Available at: [Link]
-
Cody, R. B., et al. (2009). An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry. American Laboratory. Available at: [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines – Carbamates. Master Organic Chemistry. Available at: [Link]
-
Vargáné R, K., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Semantic Scholar. Available at: [Link]
-
Zieleniewska, M., et al. (2015). THERMOCHEMICAL STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. Journal of Thermal Analysis and Calorimetry. Available at: [Link]
-
ResearchGate (N.D.). Isocyanate reactions with alcohol (a) and with water (b,c). ResearchGate. Available at: [Link]
-
MolForge (N.D.). 3-Isopropylphenol (CID 12059) - Molecular Properties & Analysis. MolForge. Available at: [Link]
-
Rocaboy, C., et al. (2007). Fluorous-Tagged Carbamates for the Pd-Catalyzed Amination of Aryl Halides. The Journal of Organic Chemistry. Available at: [Link]
-
PubChem (N.D.). 3-Isopropylphenol. PubChem. Available at: [Link]
Sources
- 1. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. US2615916A - Production of isopropyl n-phenyl carbamate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Controlling HCl Evolution in 3-Isopropylphenyl Chloroformate Reactions
Welcome to the Technical Support Center. 3-Isopropylphenyl chloroformate (also known as m-cumenyl chloroformate) is a highly reactive acylating agent widely utilized in drug development for synthesizing carbamates and carbonates.
A universal challenge when working with chloroformates is the stoichiometric generation of hydrogen chloride (HCl) gas. Because the reaction mechanism involves nucleophilic acyl substitution, the collapse of the tetrahedral intermediate inevitably expels a chloride leaving group, which pairs with the proton from the nucleophile to form HCl[1]. If this acidic byproduct is not rigorously controlled, it leads to exothermic runaways, degradation of acid-sensitive substrates, and premature reaction stalling[2].
This guide provides mechanistic insights, troubleshooting workflows, and field-proven protocols to help you master HCl evolution control.
Mechanistic Pathway of HCl Evolution and Scavenging
To control a reaction, you must first understand its causality. When an amine or alcohol attacks 3-isopropylphenyl chloroformate, a tetrahedral intermediate forms. As this intermediate collapses, it releases HCl. If an external base (scavenger) is not present, the unreacted starting material (e.g., your valuable amine) will act as the base, forming an inert hydrochloride salt and halting the reaction at a maximum of 50% yield.
Nucleophilic acyl substitution mechanism and HCl scavenging pathway.
Troubleshooting Guide & FAQs
Q1: My reaction stalls at 50% conversion despite having excess 3-isopropylphenyl chloroformate. What is happening? Analysis: This is a classic symptom of inadequate HCl scavenging. Because the reaction produces one equivalent of HCl, the acid rapidly protonates the remaining unreacted nucleophile (amine), converting it into an unreactive amine hydrochloride salt. Solution: You must introduce an external acid scavenger. Ensure you are using at least 1.2 to 2.0 equivalents of a non-nucleophilic base (like DIPEA) relative to the chloroformate. Alternatively, switch to biphasic Schotten-Baumann conditions to continuously neutralize the HCl without consuming your substrate[1].
Q2: I observe vigorous bubbling, pressure buildup, and a dark discoloration when adding the chloroformate. How do I control this? Analysis: The bubbling is a combination of rapid HCl off-gassing and potentially CO₂ evolution if ambient moisture is hydrolyzing the chloroformate[2]. The reaction is highly exothermic; elevated temperatures accelerate both decomposition and unwanted side reactions[3]. Solution:
-
Thermal Control: Always chill the reaction mixture to 0°C prior to the dropwise addition of the chloroformate.
-
Kinetic Control: Add the chloroformate as a dilute solution over 30–60 minutes to prevent localized heat spikes.
-
Safety Venting: Ensure the reaction vessel is vented through a caustic scrubber (e.g., a 1M NaOH trap) to safely neutralize escaping HCl gas.
Q3: Should I use anhydrous organic bases or aqueous inorganic bases for this reaction? Analysis: The choice dictates the reaction phase and depends entirely on your substrate's stability.
-
Anhydrous (Organic Bases): Ideal for water-sensitive substrates. Bases like Pyridine, Triethylamine (TEA), or Diisopropylethylamine (DIPEA) are used. Note that pyridine acts as both a scavenger and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the reaction[4].
-
Biphasic (Schotten-Baumann): Utilizes an organic solvent (DCM) and an aqueous base (NaOH or NaHCO₃). The base remains in the aqueous phase, neutralizing HCl as it partitions, while the chloroformate and product remain protected in the organic phase[5].
Quantitative Data: Acid Scavenger Selection Matrix
Selecting the correct scavenger is critical for optimizing yield and minimizing side reactions. Use the table below to match the scavenger to your specific experimental constraints.
| Scavenger Type | pKa (Conjugate Acid) | Recommended Equivalents | Phase System | Key Advantages & Causality |
| Triethylamine (TEA) | ~10.7 | 1.2 - 1.5 | Homogeneous / Anhydrous | Low cost; forms salts that are easily washed out during mildly acidic aqueous workup. |
| Diisopropylethylamine (DIPEA) | ~11.4 | 1.2 - 1.5 | Homogeneous / Anhydrous | Sterically hindered; strongly basic but minimizes unwanted nucleophilic side reactions. |
| Pyridine | ~5.2 | 2.0 - 3.0 | Homogeneous / Anhydrous | Dual-action: scavenges HCl and acts as a nucleophilic catalyst via acylpyridinium formation[4]. |
| Sodium Bicarbonate (NaHCO₃) | ~6.4 | 2.0 - 3.0 | Biphasic (Aqueous) | Mild buffer; prevents high pH spikes that could hydrolyze the chloroformate product[1]. |
| Sodium Hydroxide (NaOH) | ~13.8 | 1.1 - 1.5 | Biphasic (Aqueous) | Highly efficient for robust substrates; requires vigorous stirring to ensure rapid phase transfer[5]. |
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in checks to verify that HCl evolution is being actively managed.
Protocol A: Anhydrous Synthesis with Organic Scavenger (DIPEA)
Best for moisture-sensitive substrates where hydrolysis must be avoided.
-
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve the primary or secondary amine (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of substrate).
-
Scavenger Addition: Add DIPEA (1.5 eq). The steric bulk of DIPEA ensures it acts strictly as a Brønsted base to catch HCl, rather than competing as a nucleophile.
-
Thermal Equilibration: Cool the mixture to 0°C using an ice-water bath. Wait 10 minutes to ensure the bulk solvent is uniformly chilled.
-
Controlled Addition: Dilute 3-Isopropylphenyl chloroformate (1.1 eq) in an equal volume of anhydrous DCM. Add this solution dropwise via an addition funnel over 45 minutes. Self-Validation: You should observe a slight exotherm and the gradual formation of a white precipitate (DIPEA·HCl salt). If no precipitate forms, your base may be degraded.
-
Monitoring & Workup: Allow the reaction to warm to room temperature over 2 hours. Self-Validation: Spot the reaction on a TLC plate. The disappearance of the amine spot confirms conversion. If the amine spot persists, check the pH of an aliquot with wet pH paper; if it is <7, HCl has overwhelmed the system. Add an additional 0.5 eq of DIPEA. Once complete, quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate.
Protocol B: Biphasic Schotten-Baumann Synthesis
Best for robust substrates, utilizing phase separation to protect the chloroformate from rapid hydrolysis.
-
Preparation: Dissolve the amine (1.0 eq) in a 1:1 volumetric mixture of DCM and saturated aqueous NaHCO₃ solution.
-
Cooling & Agitation: Cool the biphasic mixture to 0°C. Critical Step: Set the magnetic stirrer to a high RPM (e.g., >800 RPM). The causality here is surface area: efficient neutralization of HCl requires maximum contact between the organic phase (where HCl is generated) and the aqueous phase (where the base resides)[1].
-
Chloroformate Addition: Add 3-Isopropylphenyl chloroformate (1.2 eq) dropwise directly into the organic phase over 30 minutes.
-
Monitoring: Self-Validation: CO₂ gas will evolve as the bicarbonate neutralizes the HCl. The cessation of bubbling is a strong visual indicator that the active reaction (and HCl generation) has completed.
-
Workup: Separate the layers in a separatory funnel. Wash the organic layer with 0.1 M HCl to remove any trace unreacted amine, followed by a brine wash. Dry and evaporate to yield the product.
Troubleshooting Workflow
Use this decision matrix to rapidly diagnose and resolve HCl-related reaction failures.
Decision tree for managing HCl evolution and optimizing reaction conditions.
References
-
Schotten–Baumann reaction - Grokipedia. Retrieved from:[Link]
-
Schotten–Baumann reaction - Wikipedia. Retrieved from:[Link]
- Method of preparing chloroformates (US2476637A) - Google Patents.
-
The reaction of acid chloride and chloroformate with pyridine - ResearchGate. Retrieved from:[Link]
Sources
Technical Support Guide: Stability & Handling of 3-Isopropylphenyl carbonochloridate
Executive Summary
For the storage and reaction of 3-Isopropylphenyl carbonochloridate (also known as 3-isopropylphenyl chloroformate), Dichloromethane (DCM) is the superior solvent choice over Tetrahydrofuran (THF) , provided the DCM is stabilized with amylene, not methanol.
-
DCM (Amylene-stabilized): High stability, inert background.
-
DCM (Methanol-stabilized): CRITICAL FAILURE RISK. Methanol reacts rapidly with the chloroformate to form methyl carbonate impurities.
-
THF: Moderate to High Risk.[1] In the presence of HCl (a byproduct of chloroformate reactions or hydrolysis), THF undergoes ring-opening and polymerization, generating 4-chlorobutanol which subsequently reacts with your reagent to form alkyl-aryl carbonate impurities.
Module 1: Mechanistic Stability Analysis
The Dichloromethane (DCM) Profile
DCM is the industry standard for chloroformate chemistry due to its aprotic nature and inability to coordinate strongly with Lewis acids. However, the choice of stabilizer is the single most common cause of experimental failure.
-
The Methanol Trap: Many HPLC-grade or technical-grade DCM sources are stabilized with 0.1–0.2% methanol to prevent acid buildup.
-
Mechanism:[2][3] The methanol acts as a nucleophile, attacking the electrophilic carbonyl of 3-isopropylphenyl carbonochloridate.
-
Result: Conversion of your reactive reagent into Methyl (3-isopropylphenyl) carbonate , a dead-end impurity that is often difficult to separate by chromatography due to similar polarity.
-
The Tetrahydrofuran (THF) Profile
THF is a nucleophilic ether solvent. While it dissolves the reagent well, it possesses a latent instability triggered by the reaction byproducts.
-
The HCl-Triggered Ring Opening: Chloroformate reactions (e.g., with amines or alcohols) release Hydrogen Chloride (HCl). If this HCl is not immediately scavenged (e.g., by triethylamine or pyridine), it protonates the THF oxygen.
- ) attacks the protonated THF, cleaving the ring to form 4-chlorobutanol .
-
Secondary Reaction: The newly formed 4-chlorobutanol hydroxyl group attacks the remaining 3-isopropylphenyl carbonochloridate.
-
Result: Formation of 4-chlorobutyl (3-isopropylphenyl) carbonate and loss of reagent titer.
Comparative Stability Data
| Feature | Dichloromethane (Amylene) | Dichloromethane (MeOH) | Tetrahydrofuran (THF) |
| Reagent Solubility | Excellent | Excellent | Excellent |
| Inertness | High | Low (Reacts) | Conditional (Sensitive to Acid) |
| Byproduct Risk | Negligible | Methyl Carbonates | 4-Chlorobutyl Carbonates |
| Moisture Sensitivity | Low (Immiscible with water) | Low | High (Hygroscopic) |
| Recommended Use | Primary Choice | Do Not Use | Use only with excess base |
Module 2: Visualizing Decomposition Pathways
The following diagram illustrates the specific chemical risks associated with solvent impurities and byproducts.
Figure 1: Decomposition pathways of 3-Isopropylphenyl carbonochloridate in incompatible solvent environments.
Module 3: Troubleshooting Guide (Q&A)
Q1: I see a new spot on TLC/peak on LCMS that runs slightly faster than my product. What is it?
Diagnosis: This is likely the Methyl Carbonate impurity. Cause: You likely used DCM stabilized with methanol (often labeled as "HPLC Grade" or "Preserved with MeOH"). Solution:
-
Check the label of your DCM bottle.
-
Switch to "Amylene-stabilized" or "Unstabilized" DCM (use unstabilized immediately).
-
Recovery: This impurity is chemically inert and cannot be reverted. You must repurify or restart the reaction.
Q2: My reaction in THF turned into a viscous gel or cloudy suspension unexpectedly.
Diagnosis: THF Polymerization (Polytetrahydrofuran formation).[2] Cause: High local concentration of HCl or Lewis acid without sufficient base scavenging. Solution:
-
Ensure you have at least 1.1 to 1.5 equivalents of a base (Triethylamine, Diisopropylethylamine, or Pyridine) present before adding the chloroformate.
-
Add the chloroformate slowly at 0°C to control HCl generation rates.
Q3: The bottle of 3-Isopropylphenyl carbonochloridate popped when I opened it.
Diagnosis: Pressure buildup from CO₂.
Cause: Moisture ingress caused hydrolysis:
-
Vent carefully in a fume hood.
-
Assess reagent quality by H-NMR. Look for the phenol peak (hydrolysis product), which will be shifted upfield compared to the chloroformate.
Module 4: Experimental Protocols
Protocol A: Solvent Suitability Check
Perform this check before starting any synthesis.
| Step | Action | Observation | Pass/Fail |
| 1 | Label Check: Read the solvent bottle label. | "Contains Amylene" or "Preservative Free" | PASS |
| 2 | Label Check: Read the solvent bottle label. | "Contains Methanol" or "Contains Ethanol" | FAIL |
| 3 | Water Test: Add 1 drop of TiCl₄ to 1 mL solvent (in hood). | Solution remains clear/yellow. | PASS |
| 4 | Water Test: Add 1 drop of TiCl₄ to 1 mL solvent. | White precipitate/smoke forms. | FAIL (Too wet) |
Protocol B: Safe Reaction Setup (DCM vs THF)
Figure 2: Decision logic for solvent selection and process safety.
-
DCM Method (Standard):
-
Dissolve substrate and base (e.g., Pyridine, 1.2 eq) in amylene-stabilized DCM.
-
Cool to 0°C.
-
Add 3-Isopropylphenyl carbonochloridate dropwise.
-
Reasoning: Low temperature prevents thermal decomposition; Base scavenges HCl immediately; DCM prevents side reactions.
-
-
THF Method (Conditional):
-
Mandatory: Dissolve substrate and excess base (1.5 eq) in Anhydrous THF first.
-
Cool to -10°C to 0°C.
-
Add chloroformate slowly.
-
Reasoning: The excess base is required to neutralize HCl faster than the HCl can attack the THF ring.
-
References
-
PubChem. (n.d.). Isopropyl chloroformate (Compound Summary).[1][3] National Library of Medicine. Retrieved March 7, 2026, from [Link]
-
Reich, H. J. (2023). Solvent Properties and Stability.[4][5][6] University of Wisconsin-Madison Organic Chemistry Data. Retrieved March 7, 2026, from [Link]
-
Barney, C. L., et al. (2015). Reaction of chlorine radical with tetrahydrofuran: A theoretical investigation. ResearchGate. Retrieved March 7, 2026, from [Link]
-
ChemBridges. (2025). Stabilizers Used in Methylene Chloride: A Deep Dive for Industrial Buyers.[7] Retrieved March 7, 2026, from [Link]
Sources
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. Dichloromethane vs Chloroform: Solvent Properties, Safety, and Laboratory Applications [elchemy.com]
- 6. quora.com [quora.com]
- 7. chembridgesgroup.com [chembridgesgroup.com]
Technical Support Center: Purification of 3-Isopropylphenyl Carbonochloridate
Welcome to the advanced technical support and methodology center for the purification of 3-Isopropylphenyl carbonochloridate (also known as m-cumenyl chloroformate). As a highly reactive electrophilic intermediate widely utilized in pharmaceutical and agrochemical synthesis, its purification demands strict control over thermal and environmental parameters.
As an Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the causality behind degradation pathways and provide self-validating protocols to ensure your synthesized chloroformate retains maximum purity and reactivity.
Physicochemical Profiling & Causality Data
Understanding the physical properties of 3-isopropylphenyl carbonochloridate is the first step in designing a successful purification strategy. The table below summarizes the critical parameters and how they dictate experimental choices.
| Property / Parameter | Value / Observation | Causality & Impact on Purification Strategy |
| Boiling Point | ~105–115 °C at 10–15 mmHg (Extrapolated from phenyl chloroformate at 74–75 °C / 13 mmHg[1]) | Thermal Sensitivity: Requires high-vacuum distillation. Atmospheric distillation will cause catastrophic thermal degradation[2]. |
| Moisture Sensitivity | Highly Reactive (Hydrolyzes rapidly) | Hydrolysis Risk: Reacts with ambient moisture to yield 3-isopropylphenol, HCl, and CO₂[3]. Mandates anhydrous handling[4]. |
| Storage Temperature | 2–8 °C under Inert Atmosphere | Kinetic Stability: Low temperatures suppress spontaneous decarboxylation and degradation over time[5]. |
Troubleshooting Guides & FAQs
Q1: Why does my 3-isopropylphenyl carbonochloridate degrade into a dark, viscous oil during distillation? A1: You are likely experiencing thermal decarboxylation. Chloroformates are inherently thermally labile; exposing them to temperatures exceeding 80–100 °C for prolonged periods causes the loss of carbon dioxide (CO₂), yielding 3-isopropylphenyl chloride and other polymeric byproducts[2]. Solution: You must utilize a high-vacuum distillation setup (10–50 mmHg) to artificially lower the boiling point, allowing the product to distill safely below its degradation threshold[6].
Q2: How can I remove residual phosgene or HCl from the crude mixture without destroying my product? A2: You must exploit reaction kinetics by using an ice-cold aqueous quench. While chloroformates are moisture-sensitive, the rate of hydrolysis drops significantly at temperatures below 5 °C. Washing the organic layer with ice-cold water or cold saturated sodium bicarbonate (NaHCO₃) rapidly neutralizes HCl and dissolves residual phosgene before the chloroformate has time to significantly hydrolyze[7].
Q3: My downstream acylation reactions are failing. How do I validate that my purified intermediate is actually intact? A3: Implement a self-validating spectroscopic check before proceeding. Run an Infrared (IR) spectrum of your purified oil.
-
Success: An intact chloroformate will exhibit a sharp, distinct carbonyl (C=O) stretch at ~1770 cm⁻¹ .
-
Failure: If you observe a broad O-H stretch at ~3300 cm⁻¹ , moisture contamination has occurred, and your product has hydrolyzed back into 3-isopropylphenol[3]. If this happens, you must re-evaluate the anhydrousness of your solvents and glassware[4].
Validated Experimental Protocols
To guarantee reproducibility, follow these step-by-step methodologies. This workflow is a self-validating system: if Step 1 (Aqueous Quench) is not performed at the correct temperature, Step 2 (Distillation) will yield degraded byproducts.
Protocol A: Pre-Distillation Aqueous Quench (Non-Thermal Purification)
This step removes acidic byproducts (HCl) and unreacted phosgene/triphosgene before thermal stress is applied.
-
Dilution: Dilute the crude reaction mixture with a non-polar, anhydrous solvent (e.g., dry Dichloromethane or Hexanes) to reduce the concentration of the reactive species.
-
Temperature Control: Chill the mixture in an ice-salt bath to < 5 °C. Causality: Low temperatures kinetically trap the chloroformate, preventing nucleophilic attack by water.
-
Acid Neutralization: Transfer to a chilled separatory funnel. Wash the organic layer rapidly with ice-cold saturated aqueous NaHCO₃[7].
-
Self-Validation Check: You will observe CO₂ gas evolution. Vent the funnel frequently. If the aqueous layer remains highly acidic (pH < 3), perform a second rapid wash.
-
-
Brine Wash & Drying: Wash once with ice-cold brine to break any emulsions and pre-dry the organic phase. Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄ for 15 minutes[7].
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Keep the water bath strictly below 30 °C.
Protocol B: High-Vacuum Fractional Distillation
This step isolates the pure 3-isopropylphenyl carbonochloridate from heavier oligomers and residual phenol.
-
Apparatus Assembly: Assemble a short-path distillation apparatus or a Vigreux column setup. Ensure all joints are greased and the system is completely leak-free.
-
Vacuum Application: Apply a high vacuum (target: 10–50 mmHg) before applying any heat to the distillation flask[6]. Causality: Heating before the vacuum is established will subject the crude oil to unnecessary thermal stress, triggering decarboxylation.
-
Controlled Heating: Gradually heat the oil bath. Monitor the vapor temperature closely.
-
Fraction Collection: Discard the initial low-boiling fore-run (residual solvents). Collect the main fraction when the vapor temperature stabilizes (expected ~105–115 °C depending on exact vacuum pressure).
-
Storage: Break the vacuum with dry Argon or Nitrogen gas. Transfer the clear, oily product to an amber vial, flush with inert gas, and store immediately at 2–8 °C[5].
Workflow Visualization
The following decision tree maps the logical flow of the purification process, highlighting the critical failure points (red) and the validated pathways (green/blue).
Workflow for the purification of 3-Isopropylphenyl carbonochloridate.
References
-
[4] Acid Chloride/ chloroformate purification? - ResearchGate. Researchgate.net. Available at: [Link]
-
[1] Phenyl Chloroformate (PCF) - ChemBK. Chembk.com. Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Buy Chloromethyl chloroformate | 22128-62-7 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 49561-88-8|3-(tert-Butyl)phenyl carbonochloridate|BLD Pharm [bldpharm.com]
- 6. Buy 2-Fluorophenyl chloroformate | 70093-67-3 [smolecule.com]
- 7. Propargyl chloroformate | 35718-08-2 | Benchchem [benchchem.com]
Technical Support Center: Handling & Thermal Stabilization of 3-Isopropylphenyl Chloroformate
Welcome to the Technical Support Center for 3-Isopropylphenyl chloroformate (3-IPC) . As an aryl chloroformate, 3-IPC is a critical intermediate in the synthesis of pharmaceuticals and carbamate-based agrochemicals. However, its susceptibility to thermal and catalytic degradation poses significant challenges during purification, distillation, and high-temperature reactions.
This guide provides researchers, scientists, and process chemists with mechanistic insights and field-proven troubleshooting protocols to minimize decomposition and maximize yield.
Section 1: Mechanistic FAQs – Understanding 3-IPC Instability
Q1: Why does 3-IPC decompose upon heating, and what are the exact byproducts? A: Chloroformates are inherently reactive due to the presence of both an acid chloride and an ester-like oxygen. While aryl chloroformates like 3-IPC are generally more thermally stable than primary, secondary, or tertiary alkyl chloroformates[1], they still undergo significant degradation at elevated temperatures.
The primary thermal decomposition pathway is decarboxylation . When heated above its stability threshold, 3-IPC undergoes an elimination reaction, releasing carbon dioxide gas and forming 3-isopropylchlorobenzene[2]. Simultaneously, if trace moisture is present, heating accelerates hydrolysis , yielding 3-isopropylphenol, carbon dioxide, and hydrogen chloride (HCl)[1]. The generation of HCl is particularly problematic as it can autocatalyze further degradation and corrode standard stainless-steel equipment.
Q2: I am distilling 3-IPC well below its standard boiling point, but I still observe gas evolution and yield loss. What is causing this? A: If you observe gas evolution (CO2) at lower temperatures, your system is likely suffering from catalytic decomposition . Trace impurities drastically lower the activation energy required for the decarboxylation pathway. The two most common culprits are:
-
Lewis Acids: Transition metals, particularly Iron (Fe³⁺) leached from stainless steel reactors or distillation columns, act as potent Lewis acid catalysts. They coordinate with the carbonyl oxygen, weakening the C-Cl and C-O bonds and triggering rapid decarboxylation.
-
Nucleophilic Solvents/Bases: Trace amounts of N,N-dimethylformamide (DMF), pyridine, or tertiary amines form highly unstable acylammonium or Vilsmeier-Haack-type intermediates. These intermediates decompose much faster than the parent chloroformate.
Mechanisms of 3-IPC degradation via thermal decarboxylation and hydrolysis.
Section 2: Troubleshooting & Quantitative Parameters
To prevent decomposition, thermal exposure must be minimized, and the chemical environment must be strictly controlled. The following table summarizes the critical limits for handling and heating 3-IPC.
Table 1: Critical Parameters for 3-IPC Thermal Processing
| Parameter | Recommended Limit | Causality / Rationale |
| Maximum Pot Temperature | < 80°C | Prevents the thermal activation of the decarboxylation pathway[3]. |
| Distillation Vacuum | < 5 mmHg (Torr) | Lowers the boiling point sufficiently to allow vaporization below the 80°C thermal degradation threshold. |
| Moisture Content (KF) | < 0.05% (500 ppm) | Prevents hydrolysis and the subsequent generation of autocatalytic HCl[1]. |
| Equipment Material | Glass-lined or Hastelloy | Prevents Fe³⁺ leaching from standard 304/316 stainless steel, which acts as a Lewis acid catalyst. |
| Inert Gas Blanket | High-purity N₂ or Argon | Excludes atmospheric moisture during heating and cooling cycles. |
Section 3: Field-Proven Protocol for Safe Vacuum Distillation
When purifying 3-IPC, atmospheric distillation will result in near-complete decomposition. The following self-validating protocol ensures high-yield purification by addressing the root causes of degradation.
Step-by-Step Methodology: Thermally Stabilized Vacuum Distillation
Prerequisites: Ensure the entire distillation apparatus is constructed of borosilicate glass or is glass-lined. Do not use stainless steel needles, syringes, or transfer lines.
Step 1: System Dehydration and Validation
-
Assemble the glassware and apply a high vacuum (< 1 mmHg).
-
Heat the empty system to 100°C using a heat gun or heating mantle to drive off surface moisture.
-
Backfill the system with ultra-high-purity (UHP) Argon. Repeat the vacuum/Argon cycle three times.
-
Self-Validation Check: Perform a Karl Fischer (KF) titration on the raw 3-IPC batch. Do not proceed to heating if H₂O > 0.05%.
Step 2: Degassing the Crude Mixture
-
Charge the crude 3-IPC into the distillation flask under an Argon counter-flow.
-
Apply a moderate vacuum (approx. 50 mmHg) at room temperature for 30 minutes.
-
Causality: This step removes dissolved HCl and volatile nucleophilic impurities (like unreacted phosgene or trace solvents) that could catalyze decomposition during the heating phase.
Step 3: High-Vacuum Distillation
-
Gradually increase the vacuum to < 5 mmHg. Ensure the vacuum is stable and the system is leak-tight.
-
Begin heating the pot. Strictly control the heating mantle so the pot temperature does not exceed 80°C.
-
Causality: Maintaining a deep vacuum is the only physical method to lower the vapor pressure curve of 3-IPC so that it distills before reaching its thermal breakdown point.
Step 4: Collection and Storage
-
Collect the main fraction into a receiver flask pre-chilled in an ice bath (0-5°C).
-
Once distillation is complete, allow the pot to cool to room temperature before breaking the vacuum with Argon.
-
Store the purified 3-IPC in amber glass bottles with PTFE-lined caps, under an Argon headspace, at 2-8°C.
Optimized workflow for minimizing thermal decomposition during vacuum distillation of 3-IPC.
References
-
[2] Alcázar, J. J., Marquez, E., & Mora, J. R. (2016). Theoretical study on the mechanism of the gas-phase elimination kinetics of alkyl chloroformates. Molecular Physics (Taylor & Francis). URL:[Link]
-
[1] National Research Council (US) Committee on Acute Exposure Guideline Levels. (2016). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 20. 2, Chloroformates. National Center for Biotechnology Information (NCBI) / National Academies Press. URL:[Link]
Sources
Validation & Comparative
Technical Comparison Guide: FTIR Characterization of 3-Isopropylphenyl Chloroformate
The following guide details the FTIR characterization of 3-Isopropylphenyl chloroformate , a specialized intermediate often used in pharmaceutical synthesis. This document synthesizes structural fragment analysis with established spectroscopic data for aryl chloroformates to provide a robust identification standard.
Executive Summary & Molecular Identity
3-Isopropylphenyl chloroformate (CAS: Derived from 618-45-1) is a reactive aryl chloroformate intermediate. Its correct identification relies on verifying the coexistence of three structural distinctives: the chloroformate carbonyl , the meta-substituted aromatic ring , and the isopropyl alkyl group .
This guide provides a definitive spectral fingerprint to distinguish this compound from its metabolic precursor (3-Isopropylphenol ) and its aliphatic nominal analog (Isopropyl chloroformate ).
| Attribute | Specification |
| Chemical Structure | Aromatic Ring (meta-subst.) + Isopropyl Group + Chloroformate Ester |
| Key Functional Group | Aryl Chloroformate (-O-CO-Cl) |
| Critical Application | Carbamate synthesis, protecting group installation |
| Stability Warning | Highly moisture-sensitive; hydrolyzes to parent phenol, CO₂, and HCl |
Characteristic FTIR Spectral Analysis
The spectrum of 3-Isopropylphenyl chloroformate is a composite of high-frequency carbonyl activity and specific aromatic substitution patterns.
Table 1: Diagnostic Peak Assignments
Wavenumbers are approximate (± 5 cm⁻¹) based on liquid film/ATR analysis.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Structural Insight |
| 1775 – 1790 | Very Strong | C=O Stretch (Chloroformate) | Distinctive high frequency due to electronegative Cl and aryl oxygen. Primary confirmation peak. |
| 3030 – 3080 | Medium | C-H Stretch (Aromatic) | Confirms presence of the benzene ring (sp² C-H). |
| 2960 – 2970 | Strong | C-H Stretch (Aliphatic, Asym) | Methyl groups of the isopropyl moiety. |
| 2870 | Medium | C-H Stretch (Aliphatic, Sym) | Methyl groups of the isopropyl moiety. |
| 1585, 1485 | Medium | C=C Ring Breathing | Characteristic skeletal vibrations of the benzene ring. |
| 1385 & 1365 | Medium/Sharp | C-H Bending (Gem-Dimethyl) | "The Isopropyl Split" : A doublet peak confirming the -CH(CH₃)₂ group. |
| 1150 – 1240 | Strong | C-O-C Asym. Stretch | Ester-like vibration, broadened by the chloroformate environment. |
| 780 ± 20 | Strong | C-H Out-of-Plane (OOP) | Diagnostic for meta-substitution (3 adjacent H atoms). |
| 690 ± 10 | Strong | Ring Bending (OOP) | Diagnostic for meta-substitution (often overlaps with mono-subst).[1] |
Detailed Spectral Mechanics
-
The Chloroformate Carbonyl (1775 cm⁻¹): Unlike standard alkyl esters (~1740 cm⁻¹), the carbonyl in chloroformates is shifted to a higher wavenumber. This is caused by the inductive effect of the chlorine atom and the phenoxy oxygen, which withdraws electron density from the carbonyl carbon, strengthening the C=O bond order.
-
The Meta-Substitution Fingerprint (780 & 690 cm⁻¹): The substitution pattern on the benzene ring is verified in the fingerprint region. A meta-disubstituted ring (1,3-position) typically displays a strong C-H wagging band near 780 cm⁻¹ and a ring bending mode near 690 cm⁻¹. This distinguishes it from para-isomers (which typically show a single strong band ~800-850 cm⁻¹).
-
The Isopropyl Doublet (1385/1365 cm⁻¹): The gem-dimethyl group exhibits a symmetric deformation vibration that splits into a doublet. This is the most reliable marker to confirm the alkyl chain is intact and not degraded.
Comparative Analysis: Distinguishing Alternatives
Researchers often confuse the target molecule with its precursor or similar-sounding reagents.
Scenario A: Purity Check vs. 3-Isopropylphenol (Precursor)
The synthesis usually involves phosgenation of 3-isopropylphenol. Incomplete reaction or hydrolysis results in residual phenol.
| Feature | 3-Isopropylphenyl Chloroformate (Product) | 3-Isopropylphenol (Impurity/Precursor) |
| 3200–3500 cm⁻¹ | Absent (Clean baseline) | Broad, Strong O-H Stretch (Hydrogen bonded) |
| 1775 cm⁻¹ | Strong C=O Peak | Absent |
| 1200 Region | C-O-C (Ester) | C-O-H (Phenolic C-O) |
Critical Insight: The appearance of any broad band above 3200 cm⁻¹ indicates hydrolysis. The sample is degrading back to the phenol.
Scenario B: Identity Check vs. Isopropyl Chloroformate (Aliphatic)
"Isopropyl chloroformate" (CAS 108-23-6) is a common aliphatic reagent.[2] Confusing the two can be disastrous in synthesis due to reactivity differences.
| Feature | 3-Isopropylphenyl Chloroformate (Aromatic) | Isopropyl Chloroformate (Aliphatic) |
| 3000–3100 cm⁻¹ | Present (Aromatic C-H) | Absent |
| 1600 / 1500 cm⁻¹ | Present (Ring Breathing) | Absent |
| Fingerprint | Rich aromatic OOP bands (690/780) | Simple skeletal bands |
Experimental Protocol: Moisture-Excluded Workflow
Chloroformates are lachrymators and highly moisture-sensitive. Standard open-air FTIR will result in spectral artifacts (HCl fog and hydrolysis).
Diagram 1: Validated Sampling Workflow
Caption: Workflow for handling moisture-sensitive chloroformates to prevent in-situ hydrolysis during scanning.
Step-by-Step Methodology
-
System Purge: Ensure the FTIR spectrometer bench is purged with dry nitrogen for at least 15 minutes to remove atmospheric water vapor.
-
Background Collection: Collect a background spectrum of the dry atmosphere/crystal immediately before sampling.
-
Sample Loading:
-
Method A (Liquid Cell - Gold Standard): In a glovebox or glovebag, place a drop of the neat liquid between two polished NaCl or KBr salt plates. Assemble the holder tight to seal out moisture.
-
Method B (ATR - Rapid): Place a droplet on the Diamond/ZnSe crystal. Speed is critical. Cover immediately with a volatiles cover or anvil to minimize atmospheric contact.
-
-
Acquisition: Scan from 4000 to 600 cm⁻¹.
-
Cleaning: Immediately wipe the cell/crystal with dry dichloromethane. Do not use water or alcohols (methanol/ethanol) for the first wipe, as they react violently with residual chloroformate.
Logic Tree for Spectral Validation
Use this logic flow to interpret your spectral data and confirm the identity of 3-Isopropylphenyl chloroformate.
Diagram 2: Spectral Interpretation Logic
Caption: Decision matrix for validating 3-Isopropylphenyl chloroformate against common impurities and analogs.
References
-
NIST Chemistry WebBook. Phenyl Chloroformate Infrared Spectrum.[3] National Institute of Standards and Technology.[3] Link
-
Sigma-Aldrich. 3-Isopropylphenol Certified Reference Material Properties. Merck KGaA. Link
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd.
-
Spectroscopy Online. The Carbonyl Group, Part I: Introduction & Aryl Effects.Link
-
LibreTexts Chemistry. Infrared Spectra of Substituted Benzenes (Meta-Substitution Patterns).Link
Sources
Advanced Analytical Guide: Mass Spectrometry Fragmentation of m-Isopropylphenyl Derivatives
The following guide is structured as a high-level technical document for analytical chemists and drug discovery researchers. It treats the "Optimized Isomer-Differentiation Workflow" as the primary solution, comparing it against standard screening protocols.
Executive Summary
The Challenge: m-Isopropylphenyl derivatives (e.g., m-isopropylphenol, m-isopropylaniline) represent a critical structural motif in drug development and metabolomics. However, distinguishing the meta-isomer from its para- and ortho- counterparts is a notorious analytical bottleneck. Standard Electron Ionization (EI) mass spectrometry often yields identical fragmentation fingerprints for meta and para isomers due to the absence of the "ortho effect" and the energetic similarity of the resulting cations.
The Solution: This guide compares the standard General EI-MS Screening (the alternative) against an Optimized High-Resolution MS/MS Workflow (the recommended solution). We demonstrate that while standard EI is sufficient for structural classification, definitive isomer assignment requires specific fragmentation dynamics observed under soft ionization (ESI) with energy-resolved collision-induced dissociation (CID) or chromatographic separation.
Mechanistic Deep Dive: The Fragmentation Architecture
To understand the analytical difficulty, one must analyze the causality of the fragmentation. The mass spectral behavior of m-isopropylphenyl derivatives is dominated by the stability of the benzylic carbocation.
Primary Fragmentation Pathway: Benzylic Cleavage
Upon ionization (EI, 70 eV), the molecular ion (
-
Mechanism: Loss of a methyl radical (
) from the isopropyl side chain. -
Result: Formation of a resonance-stabilized
-dimethylbenzyl cation (cumyl cation derivative). -
Observation: This generates the Base Peak (e.g.,
121 for isopropylphenol).
Secondary Pathway: Tropylium Ring Expansion
The resulting benzyl-type cation often rearranges to a seven-membered tropylium ring structure.
-
Causality: The high internal energy allows the benzyl cation to isomerize into the more stable tropylium cation (
derivative). -
Isomer Scrambling: Once the tropylium ring forms, the "memory" of the original substituent position (meta vs. para) is effectively lost, rendering the isomers indistinguishable in downstream fragments.
The "Ortho Effect" (and its absence)
-
Ortho-Isomers: Exhibit unique fragmentation (e.g., loss of
or alcohols) due to steric proximity allowing hydrogen transfer (McLafferty-like rearrangements). -
Meta-Isomers: Lack this proximity. Consequently, their spectra are nearly identical to para-isomers, differing only slightly in ion intensity due to minor differences in ionization potential and heat of formation.
Comparative Analysis: Standard vs. Optimized Workflow
We compare the Standard EI-GC/MS approach (Alternative) with the Optimized ESI-MS/MS approach (Product).
Table 1: Performance Comparison Matrix
| Feature | Standard EI-GC/MS (Alternative) | Optimized ESI-MS/MS (Recommended) |
| Ionization Energy | Hard (70 eV) | Soft (Electrospray/APCI) |
| Dominant Ion | Fragment Ion (Base Peak) | Molecular Ion |
| Isomer Specificity | Low: m and p spectra are ~95% identical. | Medium-High: Energy-Resolved CID can show ratio differences. |
| McLafferty Rearrangement | Negligible (Isopropyl group lacks | Not applicable. |
| Detection Limit | Nanogram range | Picogram range (High Sensitivity) |
| Primary Utility | Library matching, general ID. | Quantitation, Isomer differentiation (via ratio). |
Critical Insight: The McLafferty Misconception
Researchers often look for McLafferty rearrangements (
-
Fact: The isopropyl group does not possess the required
-hydrogen relative to the aromatic ring double bond in the same way an n-propyl group does. -
Result: The characteristic peak at
92 (seen in n-propylbenzene) is absent or negligible in m-isopropylphenyl derivatives. This absence is a diagnostic marker for the branched isopropyl chain versus the straight n-propyl chain.
Visualizing the Fragmentation Pathway[1][2][3][4][5]
The following diagram illustrates the fragmentation logic for m-isopropylphenol (
Figure 1: Fragmentation pathway for m-isopropylphenol. Note that the 'Ortho-Effect' pathway is dashed, indicating it is NOT accessible to the meta-isomer, serving as a negative diagnostic marker.
Experimental Protocol: The Self-Validating Workflow
To confidently identify m-isopropylphenyl derivatives, follow this "Triangulation Protocol" which uses retention time and ion ratios to validate the structure.
Step 1: Chromatographic Separation (The Anchor)
Since MS spectra are similar, separation is non-negotiable.
-
Column: High-polarity phase (e.g., polyethylene glycol / Wax column) is recommended over non-polar (DB-5) for separating meta and para isomers.
-
Conditions: Ramp 5°C/min to maximize resolution.
-
Validation: Meta isomers typically elute between ortho (first) and para (last) on non-polar columns, though this can invert on polar phases. Reference standards are mandatory.
Step 2: MS Acquisition & Ratio Check[6][7]
-
Target Ions (for Phenol derivative): Monitor
136 (M+), 121 (Base), and 91. -
Ratio Calculation: Calculate the ratio
.-
Meta/Para isomers often show a lower
(stronger fragmentation) compared to Ortho (which may show competitive pathways). -
Note: If
is identical for two peaks, they are likely enantiomers (if chiral) or require Energy-Resolved MS.
-
Step 3: Energy-Resolved MS/MS (The Advanced Step)
If using ESI-Q-TOF or Triple Quad:
-
Isolate the precursor
. -
Apply stepped Collision Energy (CE) from 10 to 50 eV.
-
Plot Breakdown Curves: The "Survival Yield" of the precursor ion often differs between meta and para due to subtle differences in internal stability. The para isomer, being more symmetric, often requires slightly higher energy to fragment than the meta isomer.
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 3-Isopropylphenol (EI). National Institute of Standards and Technology.[4] Available at: [Link]
- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Foundational text on benzylic cleavage and ortho effects).
- Harrison, A. G. (1992). Chemical Ionization Mass Spectrometry. CRC Press.
Sources
HPLC method development for 3-Isopropylphenyl carbonochloridate purity
As a Senior Application Scientist, I frequently encounter the analytical challenge posed by highly reactive electrophiles like 3-isopropylphenyl carbonochloridate (also known as 3-isopropylphenyl chloroformate, CAS 42571-81-3). In drug development and complex organic synthesis, accurately determining the purity of such intermediates is critical. However, because carbonochloridates are extremely sensitive to moisture, direct analysis using standard Reversed-Phase HPLC (RP-HPLC) aqueous mobile phases is fundamentally flawed. The carbonochloridate moiety undergoes rapid solvolysis, generating 3-isopropylphenol, hydrochloric acid, and carbon dioxide[1]. This on-column degradation artificially inflates the impurity profile and completely compromises analytical integrity.
To establish a self-validating and trustworthy analytical system, we must either eliminate nucleophiles from the analytical environment or intentionally quench the reactive species prior to analysis. Chemical derivatization is routinely employed to improve the chromatographic characteristics of an analyte, transforming a reactive substance into a highly stable product[2]. Similar to the analytical validation of other reactive carbonochloridates, derivatization to a more stable carbamate immediately prior to analysis is necessary to achieve reproducible results[3].
This guide objectively compares the performance of three analytical methodologies for 3-isopropylphenyl carbonochloridate purity and provides a self-validating, step-by-step protocol for the optimal approach.
Comparative Analysis of Analytical Methodologies
When evaluating methods for reactive chloroformates, we must balance derivative stability, sensitivity, and chromatographic resolution. The table below compares the proposed Pre-column Derivatization RP-HPLC method against Direct Normal-Phase HPLC (NP-HPLC) and Gas Chromatography (GC-FID).
| Analytical Parameter | Pre-column Derivatization RP-HPLC (Recommended) | Direct Normal-Phase (NP-HPLC) | Gas Chromatography (GC-FID) |
| Mechanistic Approach | Chemical quenching to a stable carbamate using an amine[2]. | Direct analysis in strictly non-nucleophilic solvents. | Direct vaporization and separation. |
| Sample Diluent | Anhydrous Acetonitrile + Diethylamine | Anhydrous Hexane / Isopropanol | Anhydrous Toluene or DCM |
| Degradation Risk | Extremely Low (Derivative is chemically locked) | Moderate (Trace moisture in solvents causes hydrolysis) | High (Thermal degradation at the injector port) |
| Sensitivity (LOD) | High (< 0.05 µg/mL, enhanced UV chromophore) | Medium (~1.0 µg/mL) | Medium (~0.5 µg/mL) |
| Method Precision (RSD) | < 1.0% (Highly reproducible) | 1.5 - 3.0% | 2.0 - 5.0% |
| Throughput & Robustness | High (Utilizes robust C18 columns and rapid gradients) | Low (Long column equilibration times) | High |
Experimental Protocol: Pre-Column Derivatization RP-HPLC
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . We utilize diethylamine (DEA) as the derivatizing agent. DEA is a sterically accessible secondary amine that reacts instantaneously with chloroformates to form a stable urethane (N,N-diethyl-3-isopropylphenyl carbamate).
Step-by-Step Methodology
-
Derivatization Reagent Preparation: Prepare a 2.0% (v/v) solution of diethylamine (DEA) in anhydrous acetonitrile (ACN).
-
Causality: Anhydrous ACN prevents premature hydrolysis. A vast molar excess of DEA ensures pseudo-first-order kinetics, driving the nucleophilic substitution to 100% completion in seconds before any trace water can react.
-
-
Sample Preparation: Accurately weigh ~25 mg of 3-isopropylphenyl carbonochloridate into a 25 mL volumetric flask. Dissolve completely in 10 mL of anhydrous ACN.
-
Derivatization Reaction: Add 5.0 mL of the DEA reagent to the sample flask. Vortex immediately for 30 seconds at room temperature.
-
Causality: Immediate mechanical mixing prevents localized depletion of the amine, ensuring no competing side reactions (such as symmetric carbonate formation) occur.
-
-
Quenching & Dilution: Dilute to the 25 mL mark with Mobile Phase A (0.1% Phosphoric acid in water).
-
Causality: The acidic buffer instantly neutralizes the excess unreacted DEA, halting any further basic catalysis. Furthermore, it matches the sample diluent to the initial gradient conditions, preventing peak distortion (solvent effects) upon injection.
-
-
Chromatographic Analysis: Inject 10 µL onto a C18 column (150 x 4.6 mm, 3 µm) using a gradient of Water/ACN (both containing 0.1% H3PO4). Detect at 220 nm.
Workflow & Reaction Pathway Visualization
Workflow of pre-column derivatization vs. degradation pathway for carbonochloridate analysis.
System Suitability & Self-Validation (E-E-A-T)
A method is only as reliable as its internal controls. To prove that this protocol accurately reflects the true purity of the batch and does not generate analytical artifacts, the following self-validating checks must be executed:
-
Derivative Stability Kinetics Check: The derivatized sample is injected at
, hours, and hours. The peak area of the resulting carbamate must exhibit a Relative Standard Deviation (RSD) of . This proves the derivative is completely stable in the autosampler and the reaction is irreversible. -
Hydrolysis Control Spike (Accuracy Check): A sample is spiked with a known concentration of the primary degradant (3-isopropylphenol) prior to derivatization. The recovery of the phenol must be
. This confirms that the derivatization process itself does not induce artificial hydrolysis of the carbonochloridate. If the recovery is accurate, the system validates that any measured phenol in the unspiked sample is a true manufacturing impurity.
References
-
Derivatizing Reagents for Detection of Organic Compounds By HPLC Source: Journal of Applied Chemistry (AJACR) URL:[Link]
Sources
Comparative Guide: Reactivity of Ortho, Meta, and Para-Isopropylphenyl Chloroformates
The following is a comprehensive technical comparison guide for Isopropylphenyl Chloroformates (Ortho, Meta, Para) . This guide is structured to provide mechanistic insight, comparative reactivity data, and experimental protocols for researchers in organic synthesis and medicinal chemistry.
Executive Summary
Isopropylphenyl chloroformates are specialized electrophiles used in the synthesis of carbamates (for drug delivery systems) and organic carbonates. Their reactivity is governed by the interplay between the electronic effects of the isopropyl group (induction/hyperconjugation) and the steric environment of the phenyl ring.
-
Most Reactive: Meta-isomer (Least electron-donating deactivation).[1]
-
Intermediate: Para-isomer (Stronger electron-donating deactivation).[1]
-
Least Reactive: Ortho-isomer (Combined electronic deactivation and steric hindrance).[1]
This guide analyzes these isomers in the context of Solvolysis (Hydrolysis) and Aminolysis , the two primary reaction pathways in pharmaceutical manufacturing.
Mechanistic Framework
To select the correct isomer, one must understand the reaction mechanism. Aryl chloroformates typically react via a Bimolecular Addition-Elimination (
The Reaction Pathway
-
Nucleophilic Attack: The nucleophile (amine or water) attacks the carbonyl carbon.[1]
-
Tetrahedral Intermediate: A zwitterionic intermediate forms (Rate Determining Step in most non-acidic conditions).[1]
-
Elimination: The substituted phenoxide ion is expelled.[1]
Signaling Pathway Diagram (Graphviz)
The following diagram illustrates the kinetic competition between the isomers based on transition state energy.
Caption: Kinetic hierarchy of isopropylphenyl chloroformate isomers. The transition state energy is highest for the ortho-isomer due to steric hindrance and leaving group basicity.
Detailed Comparative Analysis
Electronic Effects (Hammett Correlation)
The isopropyl group is an Electron Donating Group (EDG). In aryl chloroformates, EDGs decrease reactivity by:
-
Reducing the electrophilicity of the carbonyl carbon.
-
Increasing the pKa of the leaving group (phenol), making it harder to expel.
| Isomer | Electronic Effect | Hammett Constant ( | Predicted Relative Rate ( |
| Phenyl (Ref) | None | 0.00 | 1.00 |
| Meta | Inductive (+I) only | -0.07 | ~0.85 |
| Para | Inductive (+I) + Hyperconjugation | -0.15 | ~0.60 |
| Ortho | Inductive + Steric | N/A (Steric dominant) | < 0.40 |
Steric Effects (The Ortho Anomaly)
While the meta and para isomers are governed purely by electronics, the ortho-isopropyl group introduces significant steric bulk.
-
Leaving Group Ability: The ortho-isopropyl phenol has a pKa of ~10.28, compared to ~9.95 for unsubstituted phenol. A more basic leaving group leaves more slowly.[1]
-
Shielding: The isopropyl group at the 2-position creates a "picket fence" effect, hindering the approach of bulky nucleophiles to the carbonyl carbon, even though the substituent is on the oxygen side.
Experimental Data Summary
The following data synthesizes kinetic trends from substituted phenyl chloroformate hydrolysis (solvolysis) in aqueous ethanol at 25°C.
| Property | Ortho-Isopropyl | Meta-Isopropyl | Para-Isopropyl |
| Relative Hydrolysis Rate | Slowest | Fastest (of the three) | Intermediate |
| Leaving Group pKa | 10.28 | ~10.08 | 10.20 |
| Half-Life ( | High (>30 min) | Moderate | Moderate |
| Primary Application | Stable intermediates | Rapid derivatization | Balanced reactivity |
Technical Insight: In highly ionizing solvents (like HFIP), the mechanism may shift toward ionization (
-like). However, for standard drug synthesis (DCM, THF, Acetone), the bimolecular trends above apply strictly.
Experimental Protocols
Protocol A: Solvolysis Rate Determination (Conductometry)
This protocol measures the rate of hydrolysis by tracking HCl production. It is self-validating via an "infinity titer" check.[1]
Materials:
-
Conductivity bridge and cell.[1]
-
Solvent: 10% Water / 90% Acetone (v/v).[1]
-
Substrate: 0.01 M solution of the specific chloroformate isomer.
Workflow:
-
Baseline: Equilibrate 10.0 mL of solvent at 25.0°C ± 0.1°C in a thermostated bath. Measure baseline conductivity (
).[1] -
Initiation: Inject 10 µL of neat chloroformate. Start timer (
).[1] -
Data Logging: Record conductivity (
) every 30 seconds for 10 minutes (or until stable). -
Infinity Point: Allow one sample to stand for 24 hours (or add 1 drop pyridine) to determine
. -
Calculation: Plot
vs. time. The slope is .[1]
Protocol B: Aminolysis Kinetics (UV-Vis Spectrophotometry)
Used to determine reactivity with amines (drug surrogates).[1]
Materials:
Workflow:
-
Preparation: Prepare a 5.0 × 10⁻⁴ M solution of the chloroformate.
-
Reaction: Add piperidine (at least 10-fold excess to ensure pseudo-first-order kinetics).
-
Monitoring: Track the disappearance of the chloroformate carbonyl peak or the appearance of the phenoxide leaving group (if monitoring in aqueous buffer where phenoxide is stable).
-
Validation: The isosbestic point must remain sharp throughout the scan; loss of the isosbestic point indicates side reactions or decomposition.
Visualizing the Steric Blockade
The ortho isomer's low reactivity is best understood visually. The isopropyl group rotates to minimize strain, often blocking the trajectory for nucleophilic attack.
Caption: Comparison of nucleophilic approach trajectories. The ortho-isopropyl group physically obstructs the reaction center, unlike the remote para-group.
Conclusion and Recommendation
For researchers selecting a reagent:
-
Select the Meta-isomer if you require faster reaction rates under mild conditions and cannot use a strong base.[1]
-
Select the Para-isomer for a standard balance of stability and reactivity; it is often the most commercially available.
-
Select the Ortho-isomer only if you require a "slow-release" reagent or if the final carbamate product requires specific conformational properties imparted by the ortho-substituent (e.g., atropisomerism).[1]
The ortho-isomer is significantly less reactive than the phenyl or meta analogs, a fact that must be accounted for by increasing reaction temperature or catalyst (base) concentration.
References
-
Castro, E. A., et al. (2001). Structure–reactivity correlations in the aminolysis of aryl chloroformates. International Journal of Chemical Kinetics. Link[1]
-
Kevill, D. N., & D'Souza, M. J. (2008). Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis. International Journal of Molecular Sciences. Link[1]
-
Queen, A. (1967).[1] Kinetics of the hydrolysis of chloroformates. Canadian Journal of Chemistry.[1] (Foundational work establishing the mechanism for alkyl/aryl chloroformates).
-
PubChem. (2025).[1][3] 2-Isopropylphenol (Ortho-isomer) Compound Summary. National Library of Medicine.[1] Link[1]
-
BenchChem. (2025).[1] Reactivity of Ortho, Meta, and Para Isomers. (General principles of steric/electronic effects in benzylic/aryl systems). Link[1]
Sources
Technical Comparison: Phenyl Chloroformate vs. 3-Isopropylphenyl Chloroformate in Carbamate Synthesis
Topic: Steric Hindrance & Reactivity: 3-Isopropylphenyl vs. Phenyl Chloroformate Content Type: Publish Comparison Guide
Executive Summary
In the synthesis of carbamates and active carbonates, the choice of derivatizing agent is often dictated by the delicate balance between reactivity and stability . While Phenyl Chloroformate (PhOCOCl ) is the industry standard for rapid electrophilic acylation, 3-Isopropylphenyl Chloroformate offers a nuanced alternative.
Contrary to the assumption that the bulky isopropyl group creates significant steric hindrance at the reaction center, its primary influence at the meta position is electronic deactivation via inductive donation, coupled with a significant increase in lipophilicity . This guide analyzes the mechanistic differences, providing researchers with the data needed to select the optimal reagent for drug development and organic synthesis.
Mechanistic Analysis: Steric vs. Electronic Effects
To understand the performance difference, we must decouple the steric bulk from the electronic environment of the carbonyl carbon.
A. Electronic Effects (The Hammett Prediction)
The reactivity of aryl chloroformates toward nucleophiles (amines/alcohols) is governed by the electrophilicity of the carbonyl carbon.
-
Phenyl Chloroformate: The unsubstituted phenyl ring acts as a weak electron-withdrawing group (relative to alkyl), activating the carbonyl for nucleophilic attack.
-
3-Isopropylphenyl Chloroformate: The isopropyl group is an electron-donating group (EDG) via induction (+I effect). Located at the meta (3-) position, it increases the electron density of the aromatic ring. This density is transmitted to the carbonyl oxygen, rendering the carbonyl carbon less electrophilic .
Hammett Equation Application:
Using standard Hammett substituent constants (
Since the reaction constant (
B. Steric Hindrance (The Geometry)
The "steric hindrance" often cited for this molecule is distal.
-
Ortho (2-position): Substituents here directly block the trajectory of the incoming nucleophile (Burgi-Dunitz angle).
-
Meta (3-position): The isopropyl group is structurally removed from the carbonyl center. It does not impose significant steric hindrance to the formation of the tetrahedral intermediate. However, it does increase the global molecular volume and lipophilicity of the final product.
C. Reaction Pathway Visualization
The following diagram illustrates the addition-elimination mechanism and highlights why the 3-isopropyl group has minimal direct steric impact on the transition state.
Caption: Mechanism of aminolysis showing the distal nature of the meta-isopropyl group.
Comparative Data Profile
The following table synthesizes physical properties and predicted reactivity profiles based on physical organic chemistry principles.
| Feature | Phenyl Chloroformate | 3-Isopropylphenyl Chloroformate |
| CAS Number | 1885-14-9 | 24466-96-8 (Phenol precursor) |
| Molecular Weight | 156.57 g/mol | 198.65 g/mol |
| Electronic Character | Baseline | Electron-Rich (Deactivated) |
| Relative Reactivity ( | 1.0 (Reference) | ~0.75 (Estimated via Hammett) |
| Hydrolysis Stability | Low (Reacts rapidly with moisture) | Moderate (Slightly more stable) |
| Lipophilicity (LogP) | ~2.1 | ~3.5 |
| Leaving Group pKa | 9.95 (Phenol) | ~10.1 (3-Isopropylphenol) |
| Primary Application | Standard activation, rapid kinetics | Lipophilic modification, controlled rate |
Key Insight: The higher pKa of the leaving group (3-isopropylphenol) in the isopropyl variant makes it a poorer leaving group than phenol, further contributing to the slower reaction rate and increased stability of the reagent.
Decision Guide: When to Use Which?
Select the appropriate reagent based on your specific experimental constraints.
Caption: Selection logic based on nucleophile sterics and desired product properties.
Experimental Protocol: Synthesis of a Lipophilic Carbamate
This protocol is designed for the reaction of 3-Isopropylphenyl Chloroformate with a secondary amine. Note the modifications in time and temperature compared to standard phenyl chloroformate protocols.[1]
Reagents:
-
Substrate: Secondary Amine (1.0 equiv)
-
Reagent: 3-Isopropylphenyl Chloroformate (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (1.2 equiv)
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous)
Step-by-Step Methodology:
-
Preparation:
-
Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolve the amine (1.0 equiv) and DIPEA (1.2 equiv) in anhydrous DCM (
concentration). -
Cool the solution to 0°C in an ice bath. Note: While phenyl chloroformate often requires -78°C to prevent over-reaction, the 3-isopropyl variant is more controllable at 0°C.
-
-
Addition:
-
Add 3-Isopropylphenyl Chloroformate (1.1 equiv) dropwise via syringe over 10 minutes.
-
Observation: No immediate exotherm should be observed compared to PhOCOCl.
-
-
Reaction & Monitoring (Self-Validating Step):
-
Allow the reaction to warm to room temperature (25°C).
-
Validation: Monitor by TLC or IR.
-
IR Shift: Look for the appearance of the carbamate carbonyl stretch (~1720 cm⁻¹) and disappearance of the chloroformate carbonyl (~1775 cm⁻¹).
-
Time: Expect reaction completion in 2–4 hours (vs. 30–60 mins for PhOCOCl).
-
-
-
Workup:
-
Quench with saturated
solution. -
Extract with DCM (
). -
Wash organic layer with
NaOH to remove the 3-isopropylphenol byproduct. Crucial: The isopropyl group increases the phenol's organic solubility; ensure thorough basic washing or use column chromatography for removal.
-
-
Purification:
-
Dry over
, filter, and concentrate. -
Purify via silica gel flash chromatography (Hexanes/EtOAc).
-
References
-
Castro, E. A., et al. (1997). "Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chlorothionoformates." Journal of Organic Chemistry. Link
-
Koo, I. S., et al. (1998).[2][3][4] "Transition-State Variation in the Solvolyses of para-Substituted Phenyl Chloroformates." Bulletin of the Korean Chemical Society.[4][5] Link
-
Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. (Source for
values). Link -
United States Environmental Protection Agency. (2005).[6] "Toxicological Review of Phosgene." (Reference for Chloroformate hydrolysis mechanisms). Link
Sources
- 1. Synthetic method for preparing pure phenyl chloroformate with two-step method - Eureka | Patsnap [eureka.patsnap.com]
- 2. Grunwald-Winstein Analysis - Isopropyl Chloroformate Solvolysis Revisited [mdpi.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Correlations of the Specific Rates of Solvolysis of Aromatic Carbamoyl Chlorides, Chloroformates, Chlorothionoformates, and Chlorodithioformates Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation of the Rates of Solvolysis of Neopentyl Chloroformate—A Recommended Protecting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Researcher's Guide to Elemental Analysis Standards for Carbonochloridic acid, 3-(1-methylethyl)phenyl ester
Understanding the Analyte: Carbonochloridic acid, 3-(1-methylethyl)phenyl ester
Carbonochloridic acid, 3-(1-methylethyl)phenyl ester, also known as 3-isopropylphenyl chloroformate, is an aryl chloroformate. Its structure, featuring a phenyl ring substituted with an isopropyl group at the meta position and a chloroformate functional group, presents specific analytical challenges. The presence of carbon, hydrogen, oxygen, and chlorine necessitates a multi-elemental analysis approach.
Based on the molecular formula of its ortho-isomer, 2-isopropylphenyl chloroformate (CAS No. 42571-81-3), the molecular formula for the 3-isomer is C₁₀H₁₁ClO₂[1]. This corresponds to a molecular weight of approximately 198.65 g/mol [1]. The theoretical elemental composition can be calculated as follows:
-
Carbon (C): ~60.46%
-
Hydrogen (H): ~5.58%
-
Chlorine (Cl): ~17.85%
-
Oxygen (O): ~16.11% (typically determined by difference)
The synthesis of this compound, like other aryl chloroformates, is expected to proceed via the reaction of 3-isopropylphenol with phosgene or a phosgene equivalent, such as triphosgene[2][3].
The Landscape of Elemental Analysis Standards: A Comparative Overview
Given the absence of a specific CRM for 3-isopropylphenyl chloroformate, a scientifically sound approach involves the use of well-characterized, structurally related compounds as standards. The choice of a suitable standard is critical and should be based on similarities in elemental composition, matrix effects, and behavior during analysis.
Primary Standard: 3-Isopropylphenol
A logical and highly recommended primary standard is the precursor molecule, 3-Isopropylphenol (CAS No. 618-45-1) [4][5][6].
Rationale:
-
Structural Similarity: It contains the core C, H, and O framework of the target analyte, minus the chloroformate group.
-
Commercial Availability as a Standard: Certified reference materials of 3-isopropylphenol are available from reputable suppliers, complete with a certificate of analysis detailing purity and elemental composition[4].
-
Validation of C and H Analysis: It serves as an excellent standard for validating the carbon and hydrogen determination in the analytical workflow.
A certificate of analysis for a commercially available 3-isopropylphenol standard provides the following elemental analysis data: %C: 79.40, %H: 9.30[4]. These certified values can be used to calibrate and validate the analytical instrumentation for carbon and hydrogen analysis.
Alternative Standards for Chlorine and Overall Method Validation
For the determination of chlorine and for a more comprehensive validation of the analytical method, other commercially available organochlorine standards are necessary.
| Standard Alternative | Rationale for Use | Key Considerations |
| 2-Isopropylphenyl chloroformate (CAS: 42571-81-3) | Positional isomer with identical elemental composition.[1] | Limited commercial availability as a certified standard. Primarily used for method development and isomer differentiation studies. |
| Phenyl chloroformate (CAS: 1885-14-9) | Structurally similar aryl chloroformate.[7][8] | Different elemental composition, requiring careful calculation of theoretical values for comparison. Readily available. |
| Certified Organochlorine Pesticide Standards (e.g., from LGC, Sigma-Aldrich) | High-purity, certified chlorine content. | Matrix differences may exist, but they are excellent for validating the chlorine determination method itself. |
| Custom Synthesized and Characterized Standard | The most accurate approach if resources permit. | Requires rigorous purification and independent characterization (NMR, MS, etc.) to establish purity and identity. |
Experimental Protocols for Elemental Analysis
The following section details the established methodologies for determining the elemental composition of Carbonochloridic acid, 3-(1-methylethyl)phenyl ester and its standards.
Workflow for Elemental Analysis Validation
The overall workflow for validating the elemental analysis of the target compound using alternative standards is depicted below.
Caption: Workflow for Elemental Analysis Validation.
Carbon and Hydrogen Analysis (Combustion Method)
This protocol is based on the widely accepted combustion analysis method.
Principle: The organic compound is combusted in a stream of oxygen, converting carbon to carbon dioxide and hydrogen to water. These combustion products are then quantitatively measured.
Step-by-Step Protocol:
-
Instrument Calibration:
-
Accurately weigh a certified standard (e.g., 3-Isopropylphenol) into a tin capsule.
-
Analyze the standard using a CHN elemental analyzer.
-
Calibrate the instrument using the known %C and %H values from the standard's certificate of analysis.
-
-
Sample Analysis:
-
Accurately weigh 1-3 mg of the synthesized Carbonochloridic acid, 3-(1-methylethyl)phenyl ester into a tin capsule.
-
Introduce the sample into the combustion chamber of the elemental analyzer.
-
The instrument will automatically perform the combustion, gas separation, and detection.
-
-
Data Analysis:
-
The instrument software will calculate the percentage of carbon and hydrogen in the sample based on the calibration.
-
Compare the experimental values with the theoretical values for C₁₀H₁₁ClO₂.
-
Chlorine Analysis (Oxygen Flask Combustion and Ion Chromatography)
This method provides a reliable determination of the halogen content.
Principle: The sample is combusted in a sealed flask containing oxygen. The resulting hydrogen chloride is absorbed into a solution and quantified by ion chromatography.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample onto a piece of halogen-free filter paper.
-
Fold the paper and place it in a platinum gauze holder attached to the stopper of a Schoniger combustion flask.
-
-
Combustion:
-
Add a small amount of absorbing solution (e.g., dilute sodium hydroxide with hydrogen peroxide) to the flask.
-
Flush the flask with oxygen and quickly ignite the filter paper and seal the flask.
-
Allow the combustion to complete and the flask to cool.
-
-
Analysis:
-
Shake the flask to ensure complete absorption of the combustion products.
-
Inject an aliquot of the absorption solution into an ion chromatograph (IC) equipped with a conductivity detector.
-
Quantify the chloride concentration against a calibration curve prepared from a certified chloride standard solution.
-
-
Calculation:
-
Calculate the percentage of chlorine in the original sample based on the measured chloride concentration and the initial sample weight.
-
Comparison of Analytical Techniques
Modern instrumental methods offer high precision and accuracy for elemental analysis.
| Technique | Principle | Advantages | Disadvantages |
| Combustion Analysis (CHN Analyzer) | Sample is combusted, and resulting gases (CO₂, H₂O, N₂) are separated and detected. | High precision and accuracy for C, H, N, and S. Automated and fast. | Does not directly measure oxygen. Chlorine analysis requires a separate method. |
| Ion Chromatography (IC) | Separation of ions based on their affinity for an ion-exchange resin. | Highly sensitive and specific for halogen determination after combustion. | Requires sample digestion/combustion prior to analysis. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Atomization and ionization of the sample in a plasma, followed by mass analysis. | Extremely high sensitivity for a wide range of elements, including chlorine. | Can be complex and expensive. Matrix effects can be a challenge.[9] |
Conclusion and Recommendations
For the routine and reliable elemental analysis of Carbonochloridic acid, 3-(1-methylethyl)phenyl ester, a combination of combustion analysis for carbon and hydrogen, and oxygen flask combustion followed by ion chromatography for chlorine is the recommended approach.
The use of 3-Isopropylphenol as a primary standard for C and H analysis provides a strong, structurally relevant basis for method validation. This should be supplemented with a certified organochlorine standard to ensure the accuracy of the chlorine determination. For laboratories with access to advanced instrumentation, ICP-MS can provide a highly sensitive and comprehensive elemental profile.
By adopting a multi-standard approach and employing validated analytical protocols, researchers can ensure the integrity and accuracy of their elemental analysis data, a critical step in the characterization of novel compounds for drug discovery and development.
References
-
VanDeMark Chemical. PHENYL CHLOROFORMATE PCF. [Link]
-
PubChem. 3-Isopropylphenol. [Link]
-
SIELC Technologies. 3-Isopropylphenol. [Link]
-
PubChem. Carbonochloridothioic acid, S-(phenylmethyl) ester. [Link]
-
NIST. Carbonochloridic acid, 1-methylethyl ester. [Link]
-
Cheméo. Chemical Properties of Phenyl chloroformate (CAS 1885-14-9). [Link]
-
AZoM. Most Common Elemental Analysis Techniques. [Link]
-
Clariant. Elemental Analysis and Chemical Properties. [Link]
-
CPAchem. Organic CRM. [Link]
-
LookChem. Cas 108-23-6,Isopropyl chloroformate. [Link]
- Google Patents.
-
Agilent. Analysis of Positional Isomers of Lapatinib with Agilent Poroshell 120 PFP Columns. [Link]
-
PubMed. Determination of 2-(9-anthryl)ethyl chloroformate-labeled amino acids by capillary electrophoresis and liquid chromatography with absorbance or fluorescence detection. [Link]
- Google Patents.
-
PubChem. Isopropyl chloroformate. [Link]
-
CAS Common Chemistry. 2-(1-Methylethyl)phenyl carbonochloridate. [Link]
-
Perlego. Positional Isomers | Overview & Research Examples. [Link]
-
ResearchGate. Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. [Link]
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- 1. CAS Common Chemistry [commonchemistry.cas.org]
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- 4. lgcstandards.com [lgcstandards.com]
- 5. scbt.com [scbt.com]
- 6. 3-Isopropylphenol | CAS 618-45-1 | LGC Standards [lgcstandards.com]
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- 8. Phenyl chloroformate (CAS 1885-14-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. azom.com [azom.com]
Validating Structure of 3-Isopropylphenyl Carbamates via X-ray Crystallography
Executive Summary
3-isopropylphenyl carbamates represent a critical scaffold in medicinal chemistry and agrochemistry, functioning primarily as acetylcholinesterase (AChE) inhibitors and herbicides (e.g., Chlorpropham analogs). While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide essential connectivity data, they often fail to resolve specific stereochemical ambiguities and solid-state conformational locking caused by the bulky meta-isopropyl group.
This guide outlines the definitive validation of these structures using Single Crystal X-ray Crystallography (SC-XRD) . Unlike solution-phase methods, SC-XRD provides a direct, atomic-resolution image of the molecule, revealing precise bond lengths, torsional angles, and intermolecular hydrogen bonding networks that dictate biological efficacy.
Comparative Analysis: SC-XRD vs. Alternatives
To validate the structure of a synthesized 3-isopropylphenyl carbamate, researchers typically choose between SC-XRD, NMR, and Computational Modeling (DFT). The following table objectively compares these methodologies based on resolution, information content, and limitations.
Table 1: Structural Validation Methodologies Comparison
| Feature | X-ray Crystallography (SC-XRD) | NMR Spectroscopy (1H/13C/NOESY) | DFT (Computational Modeling) |
| Primary Output | Absolute 3D atomic coordinates (x, y, z). | Connectivity, chemical environment, dynamics. | Theoretical energy minima & geometry. |
| State of Matter | Solid (Crystalline). | Solution (Liquid). | Gas/Solvent Model (Virtual). |
| Stereochemistry | Definitive (Absolute configuration). | Relative (requires complex coupling analysis). | Predictive (hypothetical). |
| Conformational Insight | Reveals the "locked" bioactive conformation. | Average of rapidly interconverting conformers. | Identifies low-energy rotamers. |
| Sample Requirement | Single crystal (~0.1–0.5 mm).[1] | ~5–20 mg dissolved sample. | None (Computational resources). |
| Critical Limitation | Requires a high-quality crystal. | Cannot distinguish mirror images (enantiomers) without chiral shift reagents. | Accuracy depends on basis set/functional. |
Why SC-XRD is the "Gold Standard" for this Scaffold
For 3-isopropylphenyl carbamates, the meta-isopropyl group introduces significant rotational freedom. In solution (NMR), this group rotates freely, averaging the signal. However, in the biological target (e.g., the AChE active site), the group is locked. SC-XRD reveals this biologically relevant locked conformation and the specific packing forces (pi-stacking) that mimic receptor binding.
Strategic Workflow Visualization
The following diagram illustrates the decision-making process for validating carbamate structures, highlighting the integration of SC-XRD with other techniques.
Figure 1: Integrated structural validation workflow. SC-XRD serves as the final confirmation step after initial purity and connectivity checks.
Experimental Protocol: Crystallization of Carbamates
Crystallizing phenyl carbamates can be challenging due to the flexibility of the alkyl chains. The goal is to encourage intermolecular Hydrogen Bonding (N-H...O=C) to form a stable lattice.
Phase 1: Solvent Selection
-
Primary Solvent: Ethyl Acetate or Ethanol (Good solubility).
-
Anti-Solvent: n-Heptane or Pentane (Induces precipitation).
-
Rationale: Carbamates often crystallize well from polar/non-polar pairs which facilitate the formation of hydrogen-bonded dimers.
Phase 2: Slow Evaporation Method (Recommended)
-
Dissolution: Dissolve 20 mg of pure 3-isopropylphenyl carbamate in 2 mL of Ethyl Acetate in a small vial (4 mL capacity).
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean, scratch-free vial to remove dust nuclei.
-
Vapor Diffusion Setup:
-
Place the open vial inside a larger jar containing 10 mL of n-Heptane.
-
Seal the outer jar tightly.
-
-
Incubation: Store at room temperature (20–25°C) in a vibration-free zone.
-
Observation: Monitor daily. High-quality prisms or needles should appear within 3–7 days.
Critical Control Point: If oils form instead of crystals, the evaporation is too fast. Switch to a narrower vial or lower temperature (4°C).
Experimental Protocol: X-ray Diffraction & Refinement
Once a suitable crystal (0.1 x 0.1 x 0.2 mm) is harvested, follow this rigorous data collection workflow.
Step 1: Mounting and Centering
-
Tool: Use a MiTeGen loop with Paratone-N oil.
-
Temperature: Cool the crystal stream to 100 K using liquid nitrogen.
-
Why? Low temperature reduces thermal motion (Debye-Waller factor), significantly improving resolution and precision of the isopropyl group's atomic positions.
-
Step 2: Data Collection Strategy
-
Source: Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å). Cu is preferred for small organic molecules to maximize diffraction intensity.
-
Scan: Collect a full sphere of data (completeness > 99%) to ensure accurate absorption correction.
-
Resolution: Aim for 0.8 Å or better.
Step 3: Structure Solution & Refinement
-
Space Group Determination: Analyze systematic absences (e.g., P21/c is common for achiral carbamates).
-
Phasing: Use Direct Methods (SHELXT or SIR) to locate heavy atoms (O, N, C).
-
Refinement: Use Full-matrix least-squares on
(SHELXL).-
Anisotropic Refinement: Apply to all non-hydrogen atoms.
-
Hydrogen Placement: Constrain H-atoms on the phenyl ring and isopropyl group using a riding model. Locate the N-H hydrogen from the difference Fourier map if data quality permits, as this confirms the H-bond donor capability.
-
Step 4: Validation Metrics
Ensure your final model meets these criteria before publication:
-
R1 Value: < 0.05 (5%).
-
Goodness of Fit (GooF): ~1.0.
-
Residual Density: < 0.5 e-/ų.
Data Interpretation: The 3-Isopropyl Effect[2]
When analyzing the generated X-ray structure, focus on these specific geometric parameters that define the molecule's bioactivity.
A. The Carbamate Plane
Check the torsion angle of
-
Expectation: Close to 0° or 180° (Planar).
-
Significance: Deviation from planarity indicates steric strain or crystal packing forces, which can affect binding affinity to AChE.
B. Isopropyl Group Orientation
Analyze the torsion angle of
-
Observation: The isopropyl group will likely adopt a conformation where the methine hydrogen points away from the carbamate tail to minimize steric clash.
-
Disorder: If the isopropyl group shows high thermal ellipsoids (elongated shapes), it indicates dynamic rotation even at 100 K. You may need to model this as "disordered" over two positions (e.g., 60:40 occupancy).
Visualization of Packing Interactions
The diagram below illustrates the microscopic interactions revealed only by X-ray crystallography.
Figure 2: Key intermolecular forces identified by X-ray diffraction. The N-H...O hydrogen bond is the primary stabilizing force in carbamate crystals.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures.[Link]
-
PubChem. Isopropyl N-(3-chlorophenyl)carbamate (Chlorpropham) Compound Summary. National Library of Medicine. [Link]
-
Hanson, J. C., et al. Structure of isopropyl-N-phenylcarbamate. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 1985. [Link]
-
Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM.[Link]
Sources
A Comparative Kinetic Analysis of 3-Isopropylphenyl Carbonochloridate Hydrolysis: An Investigative Guide
This guide provides a comprehensive framework for investigating the hydrolysis kinetics of 3-isopropylphenyl carbonochloridate. Recognizing the importance of this compound and its analogs in synthetic chemistry and drug development, this document outlines a detailed experimental protocol, presents a comparative analysis with relevant alternatives, and discusses the underlying mechanistic principles. By following this guide, researchers can generate robust and reliable kinetic data to inform reaction optimization, predict stability, and elucidate structure-activity relationships.
Introduction: The Significance of Hydrolysis Kinetics in Aryl Carbonochloridate Chemistry
Aryl carbonochloridates are versatile reagents widely employed in the synthesis of pharmaceuticals, agrochemicals, and polymers. Their utility stems from the highly reactive carbonochloridate moiety, which readily undergoes nucleophilic substitution. However, this reactivity also makes them susceptible to hydrolysis, a competing reaction that can reduce yields and generate undesirable byproducts. The rate of hydrolysis is critically dependent on the electronic and steric nature of the substituents on the aryl ring.
Understanding the hydrolysis kinetics of a specific aryl carbonochloridate, such as 3-isopropylphenyl carbonochloridate, is paramount for its effective application. This knowledge allows for the precise control of reaction conditions to maximize the desired transformation while minimizing hydrolytic degradation. Furthermore, a comparative study of its hydrolysis rate against other substituted aryl carbonochloridates provides valuable insights into the influence of substituent effects on reactivity, a cornerstone of physical organic chemistry.
This guide details a robust methodology for the kinetic study of 3-isopropylphenyl carbonochloridate hydrolysis and compares its expected reactivity with that of phenyl carbonochloridate (the unsubstituted parent compound), 4-isopropylphenyl carbonochloridate (an isomer), and 4-nitrophenyl carbonochloridate (a compound with a strongly electron-withdrawing group).
Proposed Hydrolysis Mechanism
The hydrolysis of aryl carbonochloridates in neutral or acidic aqueous solutions is generally accepted to proceed through a bimolecular addition-elimination mechanism.[1][2] In this pathway, a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and a proton to yield the corresponding phenol and carbonic acid, which subsequently decomposes to carbon dioxide.
Caption: Proposed addition-elimination mechanism for the hydrolysis of 3-isopropylphenyl carbonochloridate.
Experimental Design and Protocol
This section outlines a detailed experimental workflow for determining the pseudo-first-order rate constants for the hydrolysis of 3-isopropylphenyl carbonochloridate and its comparators. The method of choice is UV-Vis spectrophotometry, which monitors the formation of the phenolic product over time.
Materials and Instrumentation
-
Reagents: 3-Isopropylphenyl carbonochloridate, Phenyl carbonochloridate, 4-Isopropylphenyl carbonochloridate, 4-Nitrophenyl carbonochloridate, Acetone (HPLC grade), Deionized water.
-
Instrumentation: Temperature-controlled UV-Vis spectrophotometer with a multi-cell holder, quartz cuvettes (1 cm path length), stopwatch, and calibrated pipettes.
Experimental Workflow
Caption: Step-by-step workflow for the kinetic analysis of aryl carbonochloridate hydrolysis.
Detailed Experimental Protocol
-
Preparation of Stock Solutions: Prepare 0.1 M stock solutions of each aryl carbonochloridate in dry acetone.
-
Determination of λmax: For each corresponding phenol, determine the wavelength of maximum absorbance (λmax) in the chosen solvent system.
-
Kinetic Run: a. Pipette 3.0 mL of the desired aqueous acetone solvent mixture into a quartz cuvette and place it in the temperature-controlled cell holder of the spectrophotometer. Allow the solvent to equilibrate to the set temperature (e.g., 25.0 ± 0.1 °C). b. Initiate the reaction by rapidly injecting a small aliquot (e.g., 10 µL) of the aryl carbonochloridate stock solution into the cuvette and mix quickly. c. Immediately begin recording the absorbance at the predetermined λmax at regular time intervals until the reaction is complete (i.e., the absorbance reaches a stable plateau, A∞).
-
Data Analysis: a. The pseudo-first-order rate constant, kobs, is determined by plotting ln(A∞ - At) versus time, where At is the absorbance at time t. b. The slope of the resulting linear plot is equal to -kobs. c. Repeat each kinetic run at least three times to ensure reproducibility.
Comparative Data and Interpretation
The following table presents hypothetical, yet mechanistically informed, pseudo-first-order rate constants (kobs) for the hydrolysis of 3-isopropylphenyl carbonochloridate and selected alternatives in 70% aqueous acetone at 25°C.
| Compound | Substituent | Expected Electronic Effect | Expected Steric Effect | Hypothetical kobs (s-1) |
| Phenyl carbonochloridate | -H | Neutral | Minimal | 1.0 x 10-3 |
| 3-Isopropylphenyl carbonochloridate | 3-iPr | Weakly electron-donating (inductive) | Minimal | 8.5 x 10-4 |
| 4-Isopropylphenyl carbonochloridate | 4-iPr | Weakly electron-donating (inductive and hyperconjugation) | Minimal | 7.0 x 10-4 |
| 4-Nitrophenyl carbonochloridate | 4-NO2 | Strongly electron-withdrawing (inductive and resonance) | Minimal | 5.0 x 10-2 |
Discussion of Expected Results
The rate of hydrolysis is anticipated to be significantly influenced by the electronic properties of the substituent on the phenyl ring.
-
Phenyl carbonochloridate serves as the baseline for comparison.
-
3-Isopropylphenyl carbonochloridate: The isopropyl group at the meta position is expected to be weakly electron-donating through its inductive effect. This will slightly destabilize the developing negative charge on the carbonyl oxygen in the transition state of the rate-determining addition step, leading to a slightly slower hydrolysis rate compared to the unsubstituted phenyl carbonochloridate. The meta position precludes any significant resonance effects.
-
4-Isopropylphenyl carbonochloridate: With the isopropyl group in the para position, both inductive and hyperconjugative electron-donating effects are at play. This is expected to result in a slightly more pronounced deactivation of the carbonyl group towards nucleophilic attack compared to the 3-isopropyl isomer, leading to a marginally slower hydrolysis rate.
-
4-Nitrophenyl carbonochloridate: The nitro group is a powerful electron-withdrawing group, both inductively and through resonance. This effect makes the carbonyl carbon significantly more electrophilic and stabilizes the negative charge in the tetrahedral intermediate.[3] Consequently, the hydrolysis rate is expected to be substantially faster than that of the other compounds in this study.[4]
The solvent composition will also play a crucial role. An increase in the water content of the solvent mixture is expected to increase the rate of hydrolysis due to the higher polarity and nucleophilicity of the medium.[5][6]
Conclusion
This guide provides a comprehensive and scientifically grounded framework for the kinetic investigation of 3-isopropylphenyl carbonochloridate hydrolysis. By employing the detailed experimental protocol and comparative analysis outlined herein, researchers can obtain high-quality kinetic data. These findings will not only be instrumental in optimizing the use of this specific reagent but will also contribute to a deeper fundamental understanding of structure-reactivity relationships in the broader class of aryl carbonochloridates. The principles and methodologies described are broadly applicable to the kinetic analysis of a wide range of organic reactions.
References
-
Butler, A. R., Robertson, I. H., & Bacaloglu, R. (1974). Kinetics and mechanism of the base-catalysed hydrolysis of some substituted phenyl chloroformates. Journal of the Chemical Society, Perkin Transactions 2, (14), 1733–1736. [Link]
-
Castro, E. A., Ruiz, M. G., & Santos, J. G. (2001). Structure-reactivity correlations in the aminolysis of aryl chloroformates. International Journal of Chemical Kinetics, 33(5), 281-287. [Link]
-
Kevill, D. N., & D'Souza, M. J. (1997). Correlation of the rates of solvolysis of phenyl chloroformate. Journal of the Chemical Society, Perkin Transactions 2, (8), 1721–1724. [Link]
-
Kevill, D. N., Koyoshi, F., & D'Souza, M. J. (2007). Correlation of the Specific Rates of Solvolysis of Aromatic Carbamoyl Chlorides, Chloroformates, Chlorothionoformates, and Chlorodithioformates Revisited. International Journal of Molecular Sciences, 8(4), 346-352. [Link]
- Koo, I. S., Yang, K., Kang, K., & Lee, I. (1998). Transition-state variation in the solvolyses of para-substituted phenyl chloroformates in alcohol-water mixtures. Bulletin of the Korean Chemical Society, 19(9), 968-973.
-
Crugeiras, J., Leis, J. R., & Ríos, A. (2001). Micellar Effects on the Spontaneous Hydrolysis of Phenyl Chloroformate. A Kinetic Experiment for the Physical Chemistry Laboratory. Journal of Chemical Education, 78(11), 1538. [Link]
-
D'Souza, M. J., Shuman, K. E., Omondi, A. O., & Kevill, D. N. (2011). Detailed Analysis for the Solvolysis of Isopropenyl Chloroformate. European Journal of Chemistry, 2(2), 167-174. [Link]
-
Graciani, M. M., Rodríguez, A., Muñoz, M., & Moyá, M. L. (2002). Micellar medium effects on the hydrolysis of phenyl chloroformate in ionic, zwitterionic, nonionic, and mixed micellar solutions. International journal of chemical kinetics, 34(8), 445-451. [Link]
-
Queen, A. (1967). Kinetics of the hydrolysis of acyl chlorides in pure water. Canadian Journal of Chemistry, 45(14), 1619-1629. [Link]
-
Zabik, M. J., & Leavitt, R. I. (1968). Product and Rate Studies on the Reactions of Selected Aryl Chloroformates with Silver Nitrate. The Journal of Organic Chemistry, 33(4), 1571-1575. [Link]
-
Bentley, T. W. (2015). Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates. Molecules, 20(5), 8436-8456. [Link]
-
D'Souza, M. J., & Kevill, D. N. (2012). Use of Linear Free Energy Relationships (LFERs) to Elucidate the Mechanisms of Reaction of a γ-Methyl-β-alkynyl and an ortho-Substituted Aryl Chloroformate Ester. International Journal of Molecular Sciences, 13(1), 665-682. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2009). Grunwald-Winstein Analysis - Isopropyl Chloroformate Solvolysis Revisited. International Journal of Molecular Sciences, 10(3), 1014-1028. [Link]
Sources
- 1. 5.imimg.com [5.imimg.com]
- 2. Detailed Analysis for the Solvolysis of Isopropenyl Chloroformate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanism of the base-catalysed hydrolysis of some substituted phenyl chloroformates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
3-Isopropylphenyl carbonochloridate proper disposal procedures
Standard Operating Procedure: Safe Handling and Disposal of 3-Isopropylphenyl Carbonochloridate
Introduction
3-Isopropylphenyl carbonochloridate (also known as 3-isopropylphenyl chloroformate) is a highly reactive electrophilic reagent frequently utilized in organic synthesis and drug development for the installation of carbonate and carbamate protecting groups. Due to its classification as a chloroformate, it is intrinsically unstable in the presence of moisture, highly corrosive, and toxic [1].
Directly disposing of unreacted chloroformates into standard organic or aqueous waste streams is a severe safety violation. Introduction of moisture triggers a violent hydrolysis reaction that releases hydrogen chloride (HCl) and carbon dioxide (CO
Section 1: Chemical Profile & Hazard Data
Before initiating any disposal protocol, personnel must review the physical and chemical properties of the target compound to anticipate its reactivity profile [2].
| Property / Parameter | Data / Specification |
| Chemical Name | 3-Isopropylphenyl carbonochloridate |
| CAS Number | 42571-85-7 |
| Molecular Weight | 198.65 g/mol |
| Primary Hazards | Corrosive (causes severe skin burns/eye damage), Toxic (inhalation/ingestion), Lachrymator. |
| Reactivity | Reacts violently with water, alcohols, and amines. |
| Hydrolysis Byproducts | 3-Isopropylphenol, Hydrogen Chloride (HCl), Carbon Dioxide (CO |
Section 2: Mechanistic Principles of Chloroformate Quenching
As a Senior Application Scientist, I emphasize that executing a protocol without understanding the underlying chemistry invites catastrophic failure. The disposal of 3-isopropylphenyl carbonochloridate relies on base-promoted hydrolysis .
The Chemical Causality:
When the chloroformate is introduced to an aqueous base, the hydroxide ion (OH
Why use an ice-cold basic bath?
The hydrolysis of acyl chlorides is violently exothermic. If quenched in water at room temperature, the localized heat can rapidly boil the water or the chloroformate itself, aerosolizing toxic, corrosive fumes. Utilizing an ice-water bath controls the thermodynamics. Furthermore, utilizing a mild base (like 10% NaOH or saturated Na
Section 3: Mandatory Safety & Equipment Setup
-
Engineering Controls: This entire procedure must be conducted inside a certified, properly functioning chemical fume hood with the sash pulled down to the lowest workable height to protect against potential splashing and gas evolution.
-
Personal Protective Equipment (PPE): Standard nitrile gloves are insufficient for prolonged contact with chloroformates. Personnel must wear heavy-duty neoprene or butyl rubber gloves, a flame-retardant laboratory coat, and chemical splash goggles (a face shield is recommended for quantities >50 mL).
Section 4: Step-by-Step Disposal Methodology (The Quenching Protocol)
This self-validating protocol outlines the controlled destruction of up to 100 mL (or 100 g) of 3-isopropylphenyl carbonochloridate.
Step 1: Preparation of the Quenching Bath
In a large Erlenmeyer flask or wide-mouth beaker (capacity must be at least 10 times the volume of the chloroformate to accommodate foaming), prepare an excess of 10% (w/v) aqueous sodium hydroxide (NaOH) or saturated sodium carbonate (Na
Step 2: Temperature Control Submerge the quenching flask in an ice-water bath. Place the bath on a magnetic stir plate, add a large PTFE-coated stir bar to the flask, and initiate vigorous stirring.
Step 3: Reagent Dilution (Critical Step) In a separate, dry flask, dilute the 3-isopropylphenyl carbonochloridate with an inert, water-miscible solvent (e.g., Tetrahydrofuran (THF) or Acetone) at a 1:2 ratio. Causality: 3-Isopropylphenyl carbonochloridate contains a bulky hydrophobic isopropyl group. If added neat to water, it can form an unreactive, biphasic crust of 3-isopropylphenol around a droplet of unreacted chloroformate. Dilution ensures homogeneous mixing, preventing delayed, runaway reactions.
Step 4: Controlled Addition Using an addition funnel (or a syringe for smaller volumes), add the diluted chloroformate solution dropwise to the vigorously stirred, ice-cold basic solution.
Step 5: Process Monitoring
Continuously monitor the reaction for CO
Step 6: Self-Validation & Completion Once the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature for 1 to 2 hours. The system validates its own progression: physical completion is indicated when gas evolution entirely ceases and the solution temperature stabilizes at room temperature. Analytical Validation: To strictly validate the complete destruction of the electrophile, extract a 1 mL aliquot, perform a miniature workup, and test via TLC or LC-MS to confirm the total disappearance of the chloroformate starting material and the sole presence of 3-isopropylphenol.
Step 7: EHS Handoff The resulting quenched mixture now contains 3-isopropylphenol, sodium chloride, sodium carbonate, and the dilution solvent. Transfer this stable mixture to an appropriately labeled hazardous waste container (e.g., "Aqueous Basic Organic Waste") and coordinate with your institutional EHS department for final processing [1].
Section 5: Workflow Visualization
Workflow for the controlled laboratory quenching and disposal of reactive chloroformates.
References
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Source: National Research Council (US) Committee on Prudent Practices in the Laboratory; National Academies Press (2011). URL: [Link]
Hazard Profile: Understanding the Reactivity of 3-Isopropylphenyl Carbonochloridate
An Essential Guide to the Safe Handling of 3-Isopropylphenyl Carbonochloridate
In the specialized field of drug development and scientific research, the ability to handle reactive chemical intermediates with precision and safety is paramount. 3-Isopropylphenyl carbonochloridate is one such compound, a valuable reagent whose utility is matched by its significant hazards. This guide is structured to provide drug development professionals, researchers, and scientists with essential, immediate, and actionable information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. As Senior Application Scientists, our goal is to build trust by providing value that extends beyond the product itself, ensuring both scientific progress and the well-being of our colleagues.
3-Isopropylphenyl carbonochloridate is a member of the chloroformate family. Its primary hazards stem from its high reactivity, particularly its tendency to hydrolyze, and its corrosive nature.[1]
-
Corrosivity: The compound is a corrosive chemical that can cause severe skin burns and serious eye damage upon contact.[2][3] Vapors are also corrosive and can irritate the nose, throat, and lungs, with the potential for delayed and severe effects like pulmonary edema.[1][4]
-
Reactivity with Water: It reacts violently with water, moisture, or moist air.[3][5] This reaction produces corrosive and toxic fumes, including hydrogen chloride (HCl) gas.[1] This is a critical consideration for both storage and handling.
-
Toxicity: The substance is harmful if swallowed and toxic or fatal if inhaled.[2][3][6]
-
Flammability: It is also a flammable liquid and vapor, requiring careful management of ignition sources.[3][7]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection and proper use of PPE is the most critical immediate defense against the hazards of 3-Isopropylphenyl carbonochloridate. Engineering controls, such as fume hoods, are the primary line of defense, but a robust PPE protocol is essential for tasks that present any risk of exposure.[8]
| PPE Component | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles AND a full-face shield.[9][10] | Standard safety glasses are insufficient.[9] Goggles provide a seal against splashes and vapors, while the face shield offers a secondary barrier, protecting the entire face from corrosive splashes, which is critical when transferring liquids.[10][11] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton™). Double-gloving with a nitrile inner glove is strongly recommended. | Hands are most likely to come into direct contact.[8] Chloroformates can degrade common glove materials; therefore, selecting gloves with high resistance is crucial.[12] Double-gloving provides an extra layer of protection against tears or permeation. |
| Body Protection | A chemical-resistant apron worn over a flame-retardant lab coat.[10][13] | This combination protects against splashes of corrosive and flammable liquid, preventing contact with skin and personal clothing.[9] For larger-scale operations, a full chemical-resistant suit may be necessary. |
| Respiratory Protection | When not working in a certified chemical fume hood, a full-face respirator with an appropriate organic vapor/acid gas cartridge is required.[10] | This is necessary to prevent the inhalation of the compound's toxic and corrosive vapors, which can cause severe lung damage.[1][4] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow minimizes risk by ensuring that all safety measures are in place before, during, and after handling the reagent. All handling of 3-Isopropylphenyl carbonochloridate must occur within a certified chemical fume hood.[11][12]
Caption: A three-phase workflow for safely handling 3-Isopropylphenyl carbonochloridate.
Phase 1: Preparation
-
PPE Assembly: Don all required PPE as detailed in the table above before handling the chemical container.
-
Fume Hood Verification: Confirm that the chemical fume hood is operational and the sash is at the appropriate height to ensure proper airflow and act as a physical barrier.[11]
-
Spill Kit Accessibility: Locate the laboratory's chemical spill kit. Ensure it contains a neutralizer for corrosive materials (such as sodium bicarbonate or soda ash) and an inert absorbent like vermiculite or sand.[14][15] Do not use combustible absorbents like paper towels.
-
Inert Atmosphere: As the reagent is water-reactive, ensure your reaction setup is dry and can be maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition and the release of HCl gas.
Phase 2: Handling (Inside Fume Hood)
-
Reagent Transfer: Use only non-sparking tools.[7][15] For liquid transfers, use a syringe or cannula to move the reagent from its container to the reaction vessel. This minimizes exposure to atmospheric moisture.
-
Reaction Addition: Add the 3-Isopropylphenyl carbonochloridate to the reaction mixture slowly and in a controlled manner. Be prepared for a potential exothermic reaction.
-
Monitoring: Closely observe the reaction for any signs of uncontrolled temperature increase or pressure buildup.
Phase 3: Post-Handling & Disposal
-
Decontamination: Any residual reagent in transfer tools (syringes, needles) or on glassware must be carefully quenched. This can be done by rinsing the equipment with a solvent like acetone and then slowly adding the rinse to a neutralizing bath (e.g., a stirred solution of sodium bicarbonate in water) within the fume hood.
-
Waste Management: All materials contaminated with 3-Isopropylphenyl carbonochloridate, including used gloves, absorbent materials from cleanup, and quenched solutions, must be treated as hazardous waste.[16] Place them in a clearly labeled, sealed container.[17]
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves last, and immediately wash hands thoroughly with soap and water.
Emergency Procedures: A Rapid Response Plan
In the event of an accident, a clear and immediate response is critical to mitigating harm.
Caption: A flowchart for immediate actions following an incident with 3-Isopropylphenyl carbonochloridate.
-
Skin or Eye Contact: Immediately proceed to the nearest emergency shower or eyewash station.[18] Flush the affected area with copious amounts of water for at least 15 minutes.[17][19] Remove all contaminated clothing while flushing.[14] Seek immediate medical attention after the initial flush.
-
Inhalation: Move the affected person to fresh air at once.[4] If breathing is difficult or has stopped, provide assistance and call for emergency medical services immediately.[20]
-
Small Spill (inside a fume hood): Alert others in the area.[14] Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent.[21] Follow this by covering with a neutralizer like sodium bicarbonate or soda ash.[15] Scoop the mixture into a sealed container for hazardous waste disposal.[22]
-
Large Spill (or any spill outside a fume hood): Immediately alert everyone in the vicinity and evacuate the area.[15][22] Close the doors to the lab and notify your supervisor and the institution's Environmental Health & Safety (EH&S) department. Do not attempt to clean up a large spill yourself.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Segregation: Never mix waste containing 3-Isopropylphenyl carbonochloridate with other waste streams.
-
Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container.[17] The label must read "Hazardous Waste" and include the full chemical name.
-
Pickup and Disposal: Follow all local, state, and federal regulations for the disposal of reactive and corrosive hazardous waste.[23] Arrange for pickup by your institution's certified hazardous waste management provider. Never pour this chemical down the drain.[24]
By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with 3-Isopropylphenyl carbonochloridate, ensuring a safe environment conducive to scientific innovation.
References
- 1-Chloroethyl chloroformate. (n.d.). CAMEO Chemicals.
- Personal Protection Equipment. (n.d.). University of South Carolina.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
